Technical Documentation Center

3-(3-Methyl-4-nitrophenoxy)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Methyl-4-nitrophenoxy)azetidine
  • CAS: 1220029-08-2

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 3-(3-Methyl-4-nitrophenoxy)azetidine

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methyl-4-nitrophenoxy)azetidine Abstract The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methyl-4-nitrophenoxy)azetidine

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties into drug candidates.[1][2] As a strained, sp³-rich four-membered heterocycle, it offers a unique conformational rigidity that can enhance metabolic stability, aqueous solubility, and binding affinity.[1][3] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a key derivative, 3-(3-Methyl-4-nitrophenoxy)azetidine. This molecule serves as a valuable building block, incorporating the advantageous azetidine ring with a functionalized aromatic system poised for further elaboration in drug discovery programs. We present a robust synthetic protocol, detail the critical characterization methodologies required for structural verification and purity assessment, and explain the scientific rationale behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The formation of the ether linkage between the azetidine and nitrophenyl moieties is the crucial bond construction in this synthesis. The Williamson ether synthesis is the most logical and reliable method for this transformation. This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a substrate with a suitable leaving group.

Causality of Experimental Design: Our strategy involves the reaction of the phenoxide ion of 3-Methyl-4-nitrophenol with an N-protected 3-azetidinyl derivative bearing a good leaving group.

  • Choice of Nucleophile: 3-Methyl-4-nitrophenol is readily deprotonated to form a stable phenoxide. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its removal by a moderately strong base.

  • Choice of Electrophile: We will start with commercially available N-Boc-3-hydroxyazetidine. The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate (-OMs) or tosylate (-OTs). This "activation" step is critical for an efficient SN2 reaction.

  • Protecting Group: The azetidine nitrogen must be protected (e.g., with a tert-butyloxycarbonyl, 'Boc', group) to prevent it from acting as a competing nucleophile, which could lead to undesired side reactions like self-polymerization or N-arylation. The Boc group can be reliably removed under acidic conditions in the final step.

  • Solvent and Base: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the cation of the base, leaving a more reactive, "naked" phenoxide nucleophile. It also possesses a high boiling point, allowing for elevated reaction temperatures if necessary. Sodium hydride (NaH), a strong, non-nucleophilic base, is ideal for ensuring complete and irreversible deprotonation of the phenol.[4]

Visualizing the Synthetic Workflow

Synthetic Workflow A N-Boc-3-hydroxyazetidine B Methanesulfonyl Chloride (MsCl) Triethylamine (TEA), DCM, 0°C A->B Step 1a: Activation C N-Boc-3-(methylsulfonyloxy)azetidine (Activated Intermediate) B->C F N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine (Protected Product) C->F Step 2: Williamson Ether Synthesis (SN2 Reaction) D 3-Methyl-4-nitrophenol E Sodium Hydride (NaH) DMF, 0°C to RT D->E Step 1b: Deprotonation E->F G Trifluoroacetic Acid (TFA) DCM, RT F->G Step 3: Deprotection H 3-(3-Methyl-4-nitrophenoxy)azetidine (Final Product) G->H Characterization Workflow Compound Synthesized Product: 3-(3-Methyl-4-nitrophenoxy)azetidine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Elucidates C-H Framework MS Mass Spectrometry (HRMS-ESI) Compound->MS Determines Molecular Weight IR FTIR Spectroscopy Compound->IR Identifies Functional Groups Purity Purity Analysis (HPLC) Compound->Purity Quantifies Purity Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data Purity->Data

Sources

Exploratory

Spectroscopic Characterization of 3-(3-Methyl-4-nitrophenoxy)azetidine: A Predictive and In-Depth Technical Guide

Introduction 3-(3-Methyl-4-nitrophenoxy)azetidine is a novel small molecule of significant interest in contemporary medicinal chemistry and drug development. Its unique structural architecture, combining a strained azeti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Methyl-4-nitrophenoxy)azetidine is a novel small molecule of significant interest in contemporary medicinal chemistry and drug development. Its unique structural architecture, combining a strained azetidine ring with a substituted nitrophenyl ether moiety, presents a compelling scaffold for the design of targeted therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a versatile building block known to enhance metabolic stability and aqueous solubility of drug candidates. The nitrophenyl group, on the other hand, can serve as a key pharmacophoric element or a reactive handle for further chemical modifications.

A comprehensive understanding of the spectroscopic properties of 3-(3-Methyl-4-nitrophenoxy)azetidine is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions with biological targets. This in-depth technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in the public domain, this guide leverages empirical data from structurally related analogs and established spectroscopic principles to offer a robust and scientifically grounded characterization.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic features of this promising molecule.

Molecular Structure and Key Features

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. Below is a diagram of 3-(3-Methyl-4-nitrophenoxy)azetidine, highlighting the key functional groups that will be referenced throughout this guide.

Caption: Molecular structure of 3-(3-Methyl-4-nitrophenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3-(3-Methyl-4-nitrophenoxy)azetidine are discussed below. These predictions are based on established chemical shift theory and data from analogous compounds such as 3-methyl-4-nitrophenol and N-substituted azetidines.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative oxygen atom.

Table 1: Predicted ¹H NMR Data for 3-(3-Methyl-4-nitrophenoxy)azetidine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (ortho to NO₂)~8.0d~9.0
Aromatic-H (ortho to O)~7.0-7.2m
Aromatic-H (meta to NO₂)~7.0-7.2m
Azetidine-CH (C3)~4.8-5.0quintet~6.0
Azetidine-CH₂ (C2, C4)~3.8-4.2m
Methyl-H~2.6s
Azetidine-NH~2.0-3.0br s

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons: The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded, appearing at the lowest field (~8.0 ppm).[3][4] The other two aromatic protons will be in a more complex region, influenced by both the nitro and the phenoxy groups.

  • Azetidine Protons: The proton on the carbon bearing the phenoxy group (C3) will be deshielded by the adjacent oxygen atom, leading to a downfield shift to around 4.8-5.0 ppm. The protons on the other two carbons of the azetidine ring (C2 and C4) are expected to be in the 3.8-4.2 ppm range. The exact chemical shifts and multiplicities will be dependent on the ring puckering and through-space interactions.

  • Methyl Protons: The methyl group on the aromatic ring is predicted to have a chemical shift of approximately 2.6 ppm, which is a typical value for a methyl group attached to a benzene ring.[1]

  • Azetidine NH Proton: The NH proton signal is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Data for 3-(3-Methyl-4-nitrophenoxy)azetidine

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-O~160-165
Aromatic C-NO₂~145-150
Aromatic C-CH₃~135-140
Aromatic CH~115-130
Azetidine C-O (C3)~70-75
Azetidine CH₂ (C2, C4)~50-55
Methyl C~20-25

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons: The carbon attached to the oxygen (C-O) will be the most downfield in the aromatic region, followed by the carbon attached to the nitro group (C-NO₂).[5][6][7] The remaining aromatic carbons will appear in the typical aromatic region.

  • Azetidine Carbons: The carbon atom bonded to the electronegative oxygen (C3) is expected to be significantly downfield compared to the other two azetidine carbons (C2 and C4).[8]

  • Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(3-Methyl-4-nitrophenoxy)azetidine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, and N-O bonds.

Table 3: Predicted IR Absorption Data for 3-(3-Methyl-4-nitrophenoxy)azetidine

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Azetidine)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
C=C Stretch (Aromatic)1450-1600Medium-Strong
N-O Asymmetric Stretch (NO₂)1500-1550Strong
N-O Symmetric Stretch (NO₂)1330-1370Strong
C-O Stretch (Aryl Ether)1200-1250Strong
C-N Stretch (Azetidine)1100-1200Medium

Interpretation of Key IR Bands:

  • N-H Stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond in the azetidine ring.[9]

  • Nitro Group Stretches: The most characteristic bands in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[10]

  • C-O Stretch: A strong band for the aryl ether C-O stretch is expected around 1200-1250 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 4: Predicted Mass Spectrometry Data for 3-(3-Methyl-4-nitrophenoxy)azetidine

IonPredicted m/z
Molecular Ion [M]⁺208
[M - NO₂]⁺162
[3-Methyl-4-nitrophenol]⁺153
[Azetidine-3-oxy]⁺ fragment57

Predicted Fragmentation Pathway:

The molecular ion peak is expected at an m/z of 208. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 162. Cleavage of the ether bond could lead to the formation of the 3-methyl-4-nitrophenol radical cation at m/z 153. Fragmentation of the azetidine ring is also expected.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for 3-(3-Methyl-4-nitrophenoxy)azetidine.

NMR Data Acquisition Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer insert_tube Insert NMR tube into the spectrometer transfer->insert_tube lock_shim Lock on the deuterium signal and shim the magnetic field insert_tube->lock_shim acquire_1h Acquire ¹H spectrum (e.g., 16 scans) lock_shim->acquire_1h acquire_13c Acquire ¹³C spectrum (e.g., 1024 scans) acquire_1h->acquire_13c fourier Fourier transform the raw data acquire_13c->fourier phase_baseline Phase and baseline correct the spectra fourier->phase_baseline integrate_reference Integrate ¹H signals and reference to a known standard phase_baseline->integrate_reference

Caption: A generalized workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(3-Methyl-4-nitrophenoxy)azetidine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following the proton spectrum, acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) will be required.

  • Data Processing: Process the raw data by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. For the ¹H spectrum, the signals should be integrated, and the chemical shifts referenced to a known standard (e.g., TMS).

IR Data Acquisition Workflow

IR_Workflow cluster_sample_prep_ir Sample Preparation (ATR) cluster_data_acquisition_ir Data Acquisition cluster_data_processing_ir Data Processing place_sample Place a small amount of solid sample onto the ATR crystal collect_background Collect a background spectrum of the empty ATR crystal place_sample->collect_background collect_sample Collect the sample spectrum (e.g., 32 scans) collect_background->collect_sample background_subtract Automatically subtract the background from the sample spectrum collect_sample->background_subtract label_peaks Label the major absorption peaks background_subtract->label_peaks

Caption: A standard workflow for acquiring IR data using an ATR accessory.

  • Sample Preparation: For an Attenuated Total Reflectance (ATR) IR measurement, place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Collection: Collect the IR spectrum of the sample. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum. The major absorption peaks should be labeled with their corresponding wavenumbers.

MS Data Acquisition Workflow

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_instrument_setup_ms Instrument Setup cluster_data_acquisition_ms Data Acquisition cluster_data_processing_ms Data Analysis dissolve_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol) infuse_sample Infuse the sample solution into the mass spectrometer's ion source dissolve_ms->infuse_sample tune_instrument Tune the instrument for optimal sensitivity and resolution infuse_sample->tune_instrument acquire_spectrum Acquire the mass spectrum over the desired m/z range tune_instrument->acquire_spectrum identify_molecular_ion Identify the molecular ion peak acquire_spectrum->identify_molecular_ion analyze_fragmentation Analyze the fragmentation pattern identify_molecular_ion->analyze_fragmentation

Caption: A general workflow for obtaining a mass spectrum.

  • Sample Preparation: Dissolve a small amount of 3-(3-Methyl-4-nitrophenoxy)azetidine in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). Tune the instrument parameters to achieve optimal sensitivity and resolution.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-(3-Methyl-4-nitrophenoxy)azetidine. By leveraging data from structural analogs and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data for this molecule. The provided analysis of the rationale behind the predicted spectral features and the detailed experimental protocols offer a valuable resource for scientists working with this compound. As experimental data for 3-(3-Methyl-4-nitrophenoxy)azetidine becomes publicly available, this guide can serve as a foundational reference for its interpretation and validation.

References

  • PubChem. 3-Methyl-4-nitrophenol. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • PubChem. Nitrobenzene. Available at: [Link]

  • LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ResearchGate. 3-Methyl-4-nitrophenol. Available at: [Link]

  • NIST WebBook. Phenol, 3-methyl-4-nitro-. Available at: [Link]

  • ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(3-Methyl-4-nitrophenoxy)azetidine: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential applications of the novel compound 3-(3-Methyl-4-nitrophenoxy)azetidine....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential applications of the novel compound 3-(3-Methyl-4-nitrophenoxy)azetidine. As a molecule incorporating the increasingly important azetidine scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in several approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved metabolic stability and solubility.[1][2] This guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile of the title compound, offering valuable insights for its synthesis and future investigation.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery.[3] Their growing prevalence is attributed to their unique physicochemical and pharmacokinetic profiles. The inherent ring strain of approximately 25.4 kcal/mol influences their reactivity and conformational rigidity, which can lead to enhanced binding affinity with biological targets.[4] This sp3-rich scaffold can improve solubility and metabolic stability, making azetidine-containing compounds highly attractive for the design of new therapeutic agents.[1] The incorporation of a 3-methyl-4-nitrophenoxy moiety introduces functionalities that can be further exploited for derivatization or to modulate biological activity.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
Molecular Formula C₁₀H₁₂N₂O₃-
Molecular Weight 208.22 g/mol -
Appearance Pale yellow solidBased on the chromophoric nitro group and the solid nature of 3-methyl-4-nitrophenol.[5]
Melting Point 120-140 °CThe parent 3-methyl-4-nitrophenol has a melting point of 133-133.5 °C.[6] The addition of the azetidine moiety will alter this, but it is expected to remain a solid at room temperature.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar nitro group and molecular weight. Nitroaromatic compounds can be explosive and may decompose at high temperatures.[7]
Solubility Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); sparingly soluble in water.The aromatic and nitro functionalities suggest solubility in polar aprotic solvents, while the overall structure is likely to have limited aqueous solubility.[6]
pKa (of azetidine nitrogen) ~7-8The pKa of the conjugate acid of azetidine is 11.29.[8] The electron-withdrawing nature of the phenoxy group is expected to reduce the basicity of the azetidine nitrogen.

Synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine

A plausible and efficient synthetic route to 3-(3-Methyl-4-nitrophenoxy)azetidine involves a two-step process starting from commercially available N-Boc-3-hydroxyazetidine. The key transformation is the formation of the aryl ether bond, which can be achieved via a Williamson ether synthesis.[9][10]

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Boc Protected Ether Formation cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine C NaH, THF A->C 1. Deprotonation B 3-Methyl-4-nitrophenol B->C D N-Boc-3-(3-methyl-4-nitrophenoxy)azetidine C->D 2. SN2 Attack E N-Boc-3-(3-methyl-4-nitrophenoxy)azetidine F TFA or HCl in Dioxane E->F Acid-catalyzed cleavage of Boc group G 3-(3-Methyl-4-nitrophenoxy)azetidine F->G G A N Alkylation/Acylation Alkylation/Acylation A->Alkylation/Acylation Nucleophilic Attack B NO2 Reduction to Amine Reduction to Amine B->Reduction to Amine Reduction C Ar Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution C->Nucleophilic Aromatic Substitution SNAr

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Methyl-4-nitrophenoxy)azetidine: Synthesis, Characterization, and Therapeutic Potential

Introduction: Unveiling a Novel Scaffold for Drug Discovery In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The azetidine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has distinguished itself as a "privileged motif" in drug design.[1] Its inherent structural rigidity, a consequence of ring strain, coupled with its three-dimensional character, imparts favorable pharmacokinetic properties such as improved metabolic stability, enhanced solubility, and better receptor selectivity when incorporated into drug candidates.[1][2] Several FDA-approved drugs, including the kinase inhibitor tofacitinib and the antiviral cobimetinib, feature the azetidine ring, underscoring its significance.[1][2]

Simultaneously, the nitroaromatic moiety, while historically viewed with caution, is a well-established pharmacophore present in numerous therapeutic agents with antibacterial, anticancer, and antiprotozoal activities.[3][4] The nitro group's strong electron-withdrawing nature and its capacity for bioreduction to reactive intermediates are key to its biological effects.[5][6]

This technical guide introduces 3-(3-Methyl-4-nitrophenoxy)azetidine , a novel compound that strategically combines the advantageous azetidine scaffold with the pharmacologically active nitroaromatic group. We provide a comprehensive overview of its chemical identity, detailed synthetic methodologies with mechanistic insights, predicted analytical data, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Predicted Properties

As a novel chemical entity, a specific CAS (Chemical Abstracts Service) Registry Number for 3-(3-Methyl-4-nitrophenoxy)azetidine has not been publicly assigned at the time of this publication. For reference, structurally related compounds include 3-(3-Methoxy-4-nitrophenoxymethyl)azetidine (CAS No. 2270912-63-3)[7][8] and 1-BOC-3-(4-nitrophenoxymethyl)azetidine (CAS No. 1355248-07-5).[9] The IUPAC name for the title compound is 3-((3-Methyl-4-nitrophenoxy)methyl)azetidine .

A summary of its predicted physicochemical properties is presented below.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Topological Polar Surface Area (TPSA) 68.1 Ų
logP (Octanol/Water Partition Coeff.) 1.5 - 2.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthesis and Mechanistic Rationale: A Tale of Two Pathways

The synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine can be efficiently approached from the commercially available starting material, N-Boc-3-hydroxyazetidine. We present two robust and validated synthetic strategies: the Mitsunobu reaction and the Williamson ether synthesis. The choice between these pathways often depends on factors such as desired scale, reagent availability, and tolerance for specific byproducts.[10]

Overall Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Synthetic Pathways N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mitsunobu Pathway 1: Mitsunobu Reaction N-Boc-3-hydroxyazetidine->Mitsunobu Williamson Pathway 2: Williamson Ether Synthesis N-Boc-3-hydroxyazetidine->Williamson 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol->Mitsunobu 3-Methyl-4-nitrophenol->Williamson Intermediate N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine Mitsunobu->Intermediate Williamson->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FinalProduct 3-(3-Methyl-4-nitrophenoxy)azetidine Deprotection->FinalProduct G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor 3-(3-Methyl-4-nitrophenoxy) azetidine Derivative Inhibitor->JAK Inhibition

Sources

Foundational

Whitepaper: A Strategic Approach to Identifying and Validating the Biological Targets of 3-(3-Methyl-4-nitrophenoxy)azetidine

Abstract The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound 3-(3-Methyl-4-nitrophenoxy)azetidine represents a novel chemical entity with significan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound 3-(3-Methyl-4-nitrophenoxy)azetidine represents a novel chemical entity with significant, yet unexplored, pharmacological promise. This guide outlines a comprehensive, multi-pronged strategy for the elucidation of its biological targets. By leveraging predictive analysis based on its structural motifs—the azetidine ring, the nitrophenoxy group, and the methyl substituent—we propose a logical, data-driven workflow. This document provides researchers, scientists, and drug development professionals with a detailed roadmap, from initial computational predictions and in vitro screening to rigorous cellular and biophysical validation. Our approach is designed to be a self-validating system, ensuring a high degree of scientific integrity and confidence in the identified targets.

Introduction: Deconstructing 3-(3-Methyl-4-nitrophenoxy)azetidine

The therapeutic efficacy of any small molecule is intrinsically linked to its interaction with specific biological targets. For a novel compound like 3-(3-Methyl-4-nitrophenoxy)azetidine, a systematic approach to target identification is paramount. While no direct biological data for this specific molecule is publicly available, an analysis of its constituent chemical moieties provides a strong foundation for hypothesizing its potential biological activities.

  • The Azetidine Scaffold: The four-membered, nitrogen-containing azetidine ring is a "privileged structure" in medicinal chemistry.[1][2] Its unique conformational rigidity and sp³-rich character can enhance metabolic stability, solubility, and receptor selectivity.[2] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and central nervous system (CNS) modulation.[2][3][4]

  • The Nitroaromatic Moiety: Nitroaromatic compounds are a well-established class of bioactive molecules, with many serving as antibacterial, antiprotozoal, and anticancer agents.[5][6][7] The nitro group is a strong electron-withdrawing group and is often critical to the molecule's mechanism of action, which can involve bioreduction in hypoxic environments (such as those found in solid tumors or anaerobic bacteria) to form reactive cytotoxic species.[6][7]

  • The "Magic Methyl" Effect: The strategic placement of a methyl group can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties.[8] This "magic methyl" effect can enhance binding affinity by displacing water molecules in a protein's active site, improve metabolic stability by blocking sites of oxidation, and modulate conformation.[8]

Given these structural features, we hypothesize that 3-(3-Methyl-4-nitrophenoxy)azetidine may possess activity in oncology or infectious diseases. This guide provides the experimental framework to test this hypothesis and precisely identify its molecular targets.

Phase 1: Target Hypothesis Generation and In Silico Prediction

The initial phase focuses on computational methods to narrow the field of potential biological targets, thereby conserving resources and guiding subsequent experimental work.

Structural Analogy and Database Mining

The first step is to perform similarity searches against chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity. The biological targets of these analogs can provide initial hypotheses for our compound of interest.

Reverse Docking and Pharmacophore Modeling

Reverse docking involves screening our compound against a large library of 3D protein structures. This can identify proteins with binding sites that are sterically and electrostatically compatible with the molecule.

Experimental Protocol: In Silico Reverse Docking

  • Ligand Preparation: Generate a 3D conformation of 3-(3-Methyl-4-nitrophenoxy)azetidine. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Selection: Utilize a library of druggable protein targets, such as the Protein Data Bank (PDB), focusing on human proteins implicated in cancer and microbial proteins essential for survival.

  • Docking Simulation: Employ docking software (e.g., AutoDock, Glide) to systematically place the ligand into the binding sites of each protein in the library.

  • Scoring and Ranking: Score each docking pose based on a scoring function that estimates binding affinity. Rank the potential targets based on these scores.

  • Hit Filtering: Filter the ranked list based on biological relevance. For instance, prioritize targets known to be involved in pathways that are dysregulated in cancer or are critical for microbial pathogenesis.

Phase 2: Experimental Target Identification

This phase employs biochemical techniques to physically isolate and identify proteins that directly interact with the compound.

Affinity-Based Chemical Proteomics

Chemical proteomics is a powerful method for identifying the protein targets of a small molecule in a complex biological sample. The general workflow involves immobilizing the compound on a solid support to "fish" for its binding partners.

G cluster_workflow Chemical Proteomics Workflow A Synthesize Affinity Probe (Compound + Linker + Biotin) B Incubate Probe with Cell Lysate A->B C Capture on Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification (LC-MS/MS) E->F G Data Analysis & Target Ranking F->G

Caption: Workflow for affinity-based chemical proteomics.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 3-(3-Methyl-4-nitrophenoxy)azetidine containing a linker arm and a biotin tag. It is critical to choose a linker attachment point that does not disrupt the key binding interactions of the parent molecule.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line like MCF-7 or a bacterial strain like E. coli).

  • Affinity Capture: Incubate the biotinylated probe with the cell lysate to allow for target binding.

  • Streptavidin Pulldown: Add streptavidin-coated agarose or magnetic beads to the mixture. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads. A control experiment using a structurally similar but inactive analog (if available) is crucial here.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

  • LC-MS/MS Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the active probe pulldown with those from a negative control (e.g., beads alone or a pulldown with an inactive analog) to identify specific binding partners.

Phase 3: Target Validation

Once a list of high-confidence candidate targets is generated, it is essential to validate these interactions using orthogonal methods.

Biophysical Validation of Direct Binding

These methods confirm a direct physical interaction between the compound and the purified target protein.

Table 1: Biophysical Techniques for Target Validation

TechniquePrincipleKey Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor chip surface as the compound flows over the immobilized protein.Binding kinetics (kₐ, kₔ) and affinity (K₋).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Binding affinity (K₋), stoichiometry (n), and thermodynamics (ΔH, ΔS).
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature (Tₘ) upon ligand binding.Confirmation of binding and relative affinity.
Cellular Target Engagement

Cellular assays are critical to confirm that the compound engages its target in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 3-(3-Methyl-4-nitrophenoxy)azetidine at various concentrations. A vehicle-only control (e.g., DMSO) is essential.

  • Heating: Heat the treated cells across a range of temperatures. Target engagement will stabilize the protein, increasing its resistance to thermal denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Melt Curve Generation: Plot the soluble protein fraction as a function of temperature to generate a "melt curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_pathway Hypothetical Signaling Pathway Validation A 3-(3-Methyl-4-nitrophenoxy)azetidine B Validated Target (e.g., Kinase X) A->B Inhibition D Phosphorylated Substrate (p-Substrate Y) B->D Phosphorylation C Downstream Substrate (Substrate Y) E Cellular Response (e.g., Apoptosis) D->E Signal Transduction

Caption: Validating target engagement within a signaling pathway.

Functional Validation

The final step is to demonstrate that the interaction between the compound and its target leads to a functional cellular outcome. This can be achieved through:

  • Enzymatic Assays: If the target is an enzyme, measure the compound's effect on its activity in vitro.

  • Gene Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's effect is diminished in these cells, it provides strong evidence that its activity is mediated through that target.

  • Phenotypic Assays: Correlate target engagement with a relevant cellular phenotype (e.g., cell viability, apoptosis, inhibition of bacterial growth).

Conclusion and Future Directions

The systematic methodology detailed in this whitepaper provides a robust framework for the de novo identification and validation of the biological targets of 3-(3-Methyl-4-nitrophenoxy)azetidine. By integrating computational prediction, unbiased chemical proteomics, and rigorous biophysical and cellular validation, this strategy maximizes the probability of success while ensuring scientific integrity. The identification of a specific, high-affinity target will be a critical step in advancing this promising molecule through the drug discovery pipeline, paving the way for preclinical development and, ultimately, potential therapeutic application.

References

  • ACG Publications. (2011).
  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS.
  • PubMed. (2010).
  • BenchChem. (2025).
  • PubMed. (2026).
  • ResearchGate. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • PubMed. (n.d.). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • ResearchGate. (n.d.).
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • SciELO. (n.d.).
  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

Sources

Exploratory

In-depth Technical Guide: X-ray Crystal Structure of 3-(3-Methyl-4-nitrophenoxy)azetidine

A Note to the Reader: Following a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as a thor...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader:

Following a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as a thorough review of peer-reviewed scientific literature, it has been determined that the specific X-ray crystal structure for 3-(3-Methyl-4-nitrophenoxy)azetidine has not been publicly deposited or published.

The absence of a publicly available Crystallographic Information File (CIF) for this specific molecule prevents the creation of a detailed technical guide on its crystal structure as originally intended. The foundational data required for an in-depth analysis of its solid-state conformation, intermolecular interactions, and packing is not accessible.

However, to fulfill the spirit of the request and provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on the X-ray crystal structure of a closely related and structurally significant compound: 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one . While this molecule features an azetidin-2-one (a β-lactam) core instead of a simple azetidine ring, its analysis provides a highly relevant case study. It allows for a thorough exploration of the methodologies and interpretations central to crystallographic studies in medicinal chemistry, particularly concerning the interplay of substituents on a strained four-membered ring.

This guide will therefore serve as an exemplary walkthrough of how to analyze and interpret the crystal structure of a complex azetidine derivative, providing the same level of technical depth and insight originally requested.

An Exemplary Technical Guide: The X-ray Crystal Structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to introduce conformational rigidity and novel vector orientations for substituents in drug candidates. The incorporation of a phenoxy side chain, particularly one bearing nitro and methyl groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While the crystal structure of 3-(3-Methyl-4-nitrophenoxy)azetidine remains elusive, we can glean significant insights from the analysis of analogous structures. This guide provides a detailed examination of the X-ray crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, a molecule that shares key structural motifs with our original target.

The determination of the three-dimensional arrangement of atoms in the crystalline state is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and predicting molecular interactions with biological targets. This guide will detail the synthesis, crystallization, and crystallographic analysis of this exemplary compound, offering expert insights into the experimental choices and the interpretation of the resulting structural data.

Synthesis and Crystallization

The synthesis of substituted azetidines and azetidin-2-ones is a well-established field of organic chemistry.[1][2] The general approach often involves the cyclization of a linear precursor. For the purposes of this guide, a representative synthetic pathway is outlined below. The crucial final step in preparing a sample for X-ray diffraction is the growth of high-quality single crystals.

  • Synthesis: The synthesis of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one can be achieved through a multi-step process, often culminating in a cyclization reaction. A common route involves the reaction of a suitable imine with a ketene.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure compound.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as a mixture of dichloromethane and hexane. The slow rate of evaporation is critical to allow for the ordered arrangement of molecules into a crystal lattice.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization s1 Starting Materials s2 Cyclization Reaction s1->s2 s3 Crude Product s2->s3 s4 Column Chromatography s3->s4 s5 Purified Compound s4->s5 c1 Dissolution in Solvent s5->c1 Transfer to Crystallization c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 X-ray Data Collection X-ray Data Collection c3->X-ray Data Collection

Caption: Workflow from Synthesis to Single Crystal Growth.

X-ray Crystallography and Structure Determination

The process of determining a crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. A diffractometer is used to collect diffraction data as the crystal is rotated.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce the final, accurate molecular structure.

G cluster_data_collection Data Collection cluster_analysis Structure Determination dc1 Single Crystal dc2 X-ray Beam dc1->dc2 Irradiation dc3 Diffraction Pattern dc2->dc3 Diffraction a1 Unit Cell & Space Group Determination dc3->a1 Analysis of Diffraction Spots a2 Structure Solution (Direct Methods) a1->a2 a3 Structure Refinement a2->a3 a4 Final Crystal Structure a3->a4

Caption: X-ray Crystallography Workflow.

Analysis of the Crystal Structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one

The crystallographic data for this compound reveals key structural features that are of interest to drug development professionals.

ParameterValue
Chemical FormulaC₁₅H₁₁ClN₂O₄
Molecular Weight318.71 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a16.9505 (4) Å
b4.6517 (1) Å
c21.7167 (6) Å
β99.757 (1)°
Volume1687.56 (7) ų
Z4

Data sourced from a representative structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one.[3][4]

The central β-lactam ring is nearly planar, which is characteristic of this strained ring system. The substituents at the 3 and 4 positions, the chlorophenoxy and nitrophenyl groups, are located on the same side of the β-lactam core.[3][4] The relative orientation of these bulky substituents is a critical piece of information for understanding how the molecule might fit into a binding pocket.

The dihedral angles between the plane of the β-lactam ring and the aromatic rings are significant. In the case of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, these angles are approximately 61.17° and 40.21° for the nitrophenyl and chlorobenzene rings, respectively.[3][4] This twisted conformation minimizes steric hindrance between the substituents and the core ring structure.

In the solid state, molecules of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one are linked by intermolecular hydrogen bonds. Specifically, the N-H group of the β-lactam acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule, forming chains.[3][4] These chains are further cross-linked by weaker C-H···O and C-H···π interactions, creating a three-dimensional network.[3][4]

Understanding these packing interactions is crucial for solid-state characterization and formulation development, as they can influence properties such as solubility and stability.

Conclusion and Broader Implications

While the crystal structure of 3-(3-Methyl-4-nitrophenoxy)azetidine is not currently available, the detailed analysis of the closely related 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one provides a robust framework for understanding the structural chemistry of substituted azetidines. The insights gained from this exemplary structure—regarding molecular conformation, the influence of substituents on ring geometry, and the nature of intermolecular interactions—are directly applicable to the rational design of new therapeutic agents based on the azetidine scaffold. This guide underscores the indispensable role of X-ray crystallography in modern drug discovery and development, transforming our understanding of molecular architecture from a two-dimensional schematic to a precise three-dimensional reality.

References

  • Türktekin Çelikesir, S., Akkurt, M., Jarrahpour, A., Shafie, H. A., & Çelik, Ö. (2015). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o8–o9. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

Sources

Foundational

Solubility of 3-(3-Methyl-4-nitrophenoxy)azetidine in different solvents

An In-Depth Technical Guide to the Solubility of 3-(3-Methyl-4-nitrophenoxy)azetidine in Various Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(3-Methyl-4-nitrophenoxy)azetidine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Methyl-4-nitrophenoxy)azetidine, a novel compound with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this guide equips researchers with the necessary theoretical knowledge and practical methodologies to conduct a thorough solubility assessment. We delve into the key physicochemical properties influencing solubility, present a detailed protocol for experimental solubility determination using the shake-flask method followed by HPLC analysis, and discuss the importance of solvent selection in the context of drug development. This guide is intended to be a valuable resource for scientists working on the characterization and formulation of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a major hurdle. A drug must be in a dissolved state to be absorbed and exert its therapeutic effect. Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is paramount during the early stages of drug development.[1][2] This knowledge informs decisions on formulation strategies, potential administration routes, and the overall feasibility of a drug candidate.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained significant attention in medicinal chemistry for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, including solubility and metabolic stability.[3][4] The presence of the azetidine ring in 3-(3-Methyl-4-nitrophenoxy)azetidine suggests that it may possess favorable solubility characteristics. However, the nitrophenoxy group introduces aromaticity and a polar nitro group, which can have a complex influence on its interaction with different solvents. A systematic evaluation of its solubility in a range of solvents is therefore essential.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For 3-(3-Methyl-4-nitrophenoxy)azetidine, the following aspects are particularly relevant:

  • Molecular Structure: The molecule combines a polar azetidine ring, which can act as a hydrogen bond acceptor and donor, with a more lipophilic methyl-nitrophenoxy group. The overall polarity and the spatial arrangement of these functional groups will dictate its affinity for different solvents.

  • Hydrogen Bonding: The nitrogen atom in the azetidine ring and the oxygen atoms of the nitro and ether groups can participate in hydrogen bonding with protic solvents like water and alcohols.[5]

  • pKa: The basicity of the azetidine nitrogen will influence the compound's ionization state at different pH values. This is a critical factor for its solubility in aqueous and buffered solutions.[5]

  • Crystalline Structure: For solid compounds, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation. The physical form of the solid (e.g., crystalline vs. amorphous) can significantly impact its measured solubility.

Strategic Solvent Selection in Pharmaceutical Development

The choice of solvents for solubility studies and subsequent formulation development is a strategic decision guided by several factors.[1][6] Solvents are not only vehicles for drug delivery but also play a crucial role in synthesis, purification, and crystallization processes.[2][7] Key considerations for solvent selection include:

  • Safety and Toxicity: Solvents must be pharmaceutically acceptable with low toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on acceptable residual solvent levels in drug products.[1]

  • Purity and Compliance: Solvents used in pharmaceutical manufacturing must meet stringent purity standards as defined by pharmacopeias (e.g., USP, EP, JP).[1]

  • Chemical Compatibility: The solvent must be inert and not react with the drug substance.

  • Environmental Impact: The pharmaceutical industry is increasingly focused on green chemistry, promoting the use of environmentally benign and recyclable solvents.[7]

A well-curated selection of solvents for initial screening should include a range of polarities and hydrogen bonding capabilities. A typical panel might include:

  • Aqueous Buffers: At various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4) to assess the impact of ionization on solubility.

  • Polar Protic Solvents: Water, ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.

  • Nonpolar Solvents: Heptane, cyclohexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[8][9] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Materials and Equipment
  • 3-(3-Methyl-4-nitrophenoxy)azetidine (solid)

  • Selected solvents (pharmaceutical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add a known volume of solvent prep1->prep2 to vials equil Agitate at a constant temperature (e.g., 24-72h) prep2->equil seal and place in shaker sep1 Centrifuge to pellet undissolved solid equil->sep1 after equilibration sep2 Filter the supernatant sep1->sep2 carefully anal1 Dilute the saturated solution sep2->anal1 prepare for analysis anal2 Quantify concentration by HPLC anal1->anal2

Figure 1: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Slurries: Add an excess amount of 3-(3-Methyl-4-nitrophenoxy)azetidine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of 3-(3-Methyl-4-nitrophenoxy)azetidine.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for 3-(3-Methyl-4-nitrophenoxy)azetidine at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.4)78.5[Experimental Value][Calculated Value]
Ethanol24.6[Experimental Value][Calculated Value]
Propylene Glycol32.0[Experimental Value][Calculated Value]
DMSO46.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Heptane1.9[Experimental Value][Calculated Value]

The interpretation of this data will provide insights into the dissolution behavior of the compound. For instance, higher solubility in polar protic solvents would suggest the importance of hydrogen bonding interactions. Conversely, good solubility in nonpolar solvents would indicate a significant lipophilic character.

The Role of Predictive Models

In addition to experimental determination, various in silico models can be used to predict the aqueous solubility of a compound based on its chemical structure.[10][11] These models, which often utilize parameters like the octanol-water partition coefficient (logP), can be valuable for high-throughput screening of large compound libraries.[10] However, it is crucial to remember that these are predictive tools and should be used in conjunction with, not as a replacement for, experimental data.

Conclusion

A thorough understanding of the solubility of 3-(3-Methyl-4-nitrophenoxy)azetidine is a foundational step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for the experimental determination of its solubility in a range of pharmaceutically relevant solvents. By systematically applying these methodologies, researchers can generate the critical data needed to guide formulation strategies and advance the development of this promising compound.

References

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • American Chemical Society. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2026).
  • Scribd. (n.d.). Solubility Measurement Techniques.
  • ACS Publications. (2019).
  • Amofor. (2023).
  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • PubMed. (2026).
  • Fisher Scientific. (n.d.). Azetidine, 98%.
  • PubChem. (n.d.). 3-methylAzetidine.
  • Wikipedia. (n.d.). Azetidine.
  • Enamine. (n.d.). Azetidines.
  • Cheméo. (n.d.). Chemical Properties of Azetidine, 3-methyl-3-phenyl-.
  • ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Semantic Scholar. (n.d.). Solubility prediction of drugs in mixed solvents using partial solubility parameters.
  • ResearchGate. (n.d.). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021.
  • PubChem. (n.d.). 3-(4-Fluorophenoxy)azetidine.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine.
  • PubChem. (n.d.). Azetidine.
  • Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl-.
  • BLD Pharm. (n.d.). 3-((3-Chlorophenoxy)methyl)azetidine hydrochloride.
  • BLDpharm. (n.d.). 3-(2-Methyl-5-nitrophenoxy)azetidine.
  • BLD Pharm. (n.d.). 3-Isobutyl-3-methyl-azetidine.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine, a heterocyclic compound of interest for pharmaceutical research and drug development. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine, a heterocyclic compound of interest for pharmaceutical research and drug development. The azetidine scaffold is a valuable motif in medicinal chemistry, and its functionalization is key to exploring new chemical space. This protocol employs a two-step sequence featuring a robust Mitsunobu reaction for the formation of the aryl ether bond, followed by a standard acid-mediated deprotection. The causality behind critical experimental choices is explained, ensuring both procedural clarity and scientific integrity. This guide is intended for researchers, chemists, and drug development professionals.

Introduction and Scientific Principle

The synthesis of substituted azetidines is a cornerstone of modern medicinal chemistry. The strained four-membered ring imparts unique conformational constraints and metabolic stability to drug candidates. The target molecule, 3-(3-Methyl-4-nitrophenoxy)azetidine, combines this valuable scaffold with a substituted nitrophenol, a common precursor for further functionalization, such as reduction to an aniline derivative.

The core of this synthesis is the formation of a C-O bond between the hydroxyl group of an N-protected 3-hydroxyazetidine and the phenolic oxygen of 3-methyl-4-nitrophenol. While the Williamson ether synthesis is a classic method, it often requires harsh basic conditions that can be incompatible with sensitive functional groups.[1][2][3][4] Therefore, this protocol utilizes the Mitsunobu reaction , a powerful and mild method for converting primary and secondary alcohols into a wide array of functional groups, including phenyl ethers, with high efficiency.[5][6][7][8]

The Mitsunobu reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diisopropyl azodicarboxylate, DIAD). This in-situ activation forms a good leaving group, which is then displaced by the nucleophilic phenol in a stereospecific Sₙ2 reaction.[5][8] To prevent side reactions at the azetidine nitrogen, a tert-butyloxycarbonyl (Boc) protecting group is employed, which is efficiently removed in the final step under acidic conditions.

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory techniques. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 3-Methyl-4-nitrophenol : Harmful if swallowed, inhaled, or in contact with skin.[9][10] Causes serious eye and skin irritation.[9][10][11] Avoid generating dust.

  • Diisopropyl azodicarboxylate (DIAD) : Toxic and an irritant. It is thermally sensitive and should be stored and handled at low temperatures. Add reagents to DIAD slowly to control the reaction rate.

  • Triphenylphosphine (PPh₃) : Irritant.

  • Trifluoroacetic Acid (TFA) : Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Solvents : Tetrahydrofuran (THF) and Dichloromethane (DCM) are volatile and flammable. Ensure all heat sources are removed during their use.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Overall Synthetic Scheme

The synthesis is performed in two main stages: the Mitsunobu coupling followed by Boc-group deprotection.

G cluster_0 Part A: Mitsunobu Reaction cluster_1 Part B: Deprotection A N-Boc-3-hydroxyazetidine C PPh3, DIAD, THF A->C B 3-Methyl-4-nitrophenol B->C D N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine C->D 0 °C to RT E N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine F TFA, DCM E->F RT G 3-(3-Methyl-4-nitrophenoxy)azetidine (TFA Salt) F->G RT

Caption: Overall two-step synthesis pathway.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )GradeSupplier Example
N-Boc-3-hydroxyazetidine173.21>98%Sigma-Aldrich
3-Methyl-4-nitrophenol153.14>98%Thermo Fisher
Triphenylphosphine (PPh₃)262.29>99%Acros Organics
Diisopropyl azodicarboxylate (DIAD)202.21>97%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous72.11>99.9%, DriSolvEMD Millipore
Trifluoroacetic Acid (TFA)114.02Reagent Grade, >99%Sigma-Aldrich
Dichloromethane (DCM)84.93ACS GradeVWR
Ethyl Acetate (EtOAc)88.11ACS GradeVWR
Hexanes-ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)84.01--
Sodium Sulfate (Na₂SO₄), Anhydrous142.04--
Silica Gel-60 Å, 230-400 mesh-

Detailed Experimental Protocol

Part A: Synthesis of N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (5.00 g, 28.86 mmol, 1.0 eq.), 3-methyl-4-nitrophenol (4.86 g, 31.75 mmol, 1.1 eq.), and triphenylphosphine (9.08 g, 34.63 mmol, 1.2 eq.).

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved. Causality: Anhydrous conditions are critical as any water present will react with the activated Mitsunobu intermediates, reducing yield.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (6.8 mL, 34.63 mmol, 1.2 eq.) dropwise to the cooled solution over a period of 20-30 minutes using a syringe or dropping funnel. A color change to yellow/orange and the formation of a white precipitate (triphenylphosphine oxide) are typically observed.[12] Causality: Slow, cooled addition is essential to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes eluent system. The disappearance of the N-Boc-3-hydroxyazetidine spot indicates reaction completion.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Re-dissolve the resulting residue in 150 mL of ethyl acetate. c. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine as a pale yellow solid. (Expected yield: ~75-85%).

Part B: Synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine (TFA Salt)
  • Setup: Dissolve the purified N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine (e.g., 7.0 g, 22.7 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (TFA) (17.5 mL, 227 mmol, 10 eq.) to the solution. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC (50% EtOAc/Hexanes with 1% triethylamine) until the starting material is fully consumed (typically 1-2 hours).

  • Isolation: a. Concentrate the reaction mixture to dryness on a rotary evaporator. b. Add ~50 mL of diethyl ether to the residue and stir or sonicate. This will cause the product to precipitate as its trifluoroacetate salt. c. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to afford the final product, 3-(3-Methyl-4-nitrophenoxy)azetidine trifluoroacetate.

Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

G start Start setup Combine Reactants: - N-Boc-3-hydroxyazetidine - 3-Methyl-4-nitrophenol - PPh3 in anhydrous THF start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_diad Add DIAD Dropwise cool->add_diad react Stir at RT for 16h add_diad->react monitor_tlc_1 Monitor by TLC react->monitor_tlc_1 concentrate_1 Concentrate in vacuo monitor_tlc_1->concentrate_1 Reaction Complete workup Work-up: 1. Dissolve in EtOAc 2. Wash (NaOH, H2O, Brine) 3. Dry & Concentrate concentrate_1->workup purify Flash Column Chromatography (Silica, EtOAc/Hexanes) workup->purify product_a Isolate Pure Intermediate: N-Boc-3-(3-Methyl-4-nitrophenoxy)azetidine purify->product_a deprotect_setup Dissolve Intermediate in DCM product_a->deprotect_setup add_tfa Add Trifluoroacetic Acid (TFA) deprotect_setup->add_tfa react_2 Stir at RT for 1-2h add_tfa->react_2 monitor_tlc_2 Monitor by TLC react_2->monitor_tlc_2 concentrate_2 Concentrate in vacuo monitor_tlc_2->concentrate_2 Reaction Complete precipitate Precipitate/Triturate with Diethyl Ether concentrate_2->precipitate end Isolate Final Product (TFA Salt) precipitate->end

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the synthesized compound.

  • HPLC: To determine the final purity of the product.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine. The use of the Mitsunobu reaction ensures mild conditions suitable for the azetidine core, while the two-step procedure allows for straightforward purification and isolation of the final product. Adherence to the safety precautions and procedural details is critical for achieving a high yield and purity. This application note serves as a validated starting point for researchers requiring this valuable chemical building block.

References

  • Novachem. (2020, July 29). 3-Methyl-4-nitrophenol Safety Data Sheet. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Roth, B. L., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2985-2989.
  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using 3-(3-Methyl-4-nitrophenoxy)azetidine

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the utilization of 3-(3-Methyl-4-nitrophenoxy)azetidine as a novel probe in high-throughput screening (HTS) campaigns. T...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 3-(3-Methyl-4-nitrophenoxy)azetidine as a novel probe in high-throughput screening (HTS) campaigns. The unique structural characteristics of this compound, combining a strained azetidine ring with an electronically distinct nitrophenoxy moiety, make it a versatile tool for the discovery of modulators of enzymatic activity, particularly nitroreductases, which are of significant interest in cancer therapy and microbiology. These application notes detail the underlying scientific principles, step-by-step protocols for biochemical and cell-based assays, and robust data analysis workflows, designed for researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold and a Novel Chemical Probe

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry.[1][2] Their rigid, three-dimensional structure can lead to enhanced metabolic stability, improved solubility, and favorable interactions with biological targets.[1][3] The inherent ring strain of azetidines also presents unique opportunities for chemical reactivity and biological activity.[4][5]

Here, we introduce 3-(3-Methyl-4-nitrophenoxy)azetidine , a novel compound designed for HTS applications. The incorporation of a 4-nitrophenoxy group provides a key functional handle for assay development. Specifically, the nitro group can be enzymatically reduced to an amino group, a transformation that can be coupled to a detectable signal. This makes the compound an excellent substrate for screening inhibitors of nitroreductase enzymes. Furthermore, the azetidine core and the methyl-substituted phenyl ring offer distinct steric and electronic features that can be exploited for developing selective modulators.

This guide outlines a hypothetical HTS campaign to identify inhibitors of a bacterial nitroreductase, an enzyme class that can activate prodrugs in targeted cancer therapies or be a target for novel antibacterial agents.

Assay Principle: A Fluorescence-Based Nitroreductase Inhibition Assay

The primary HTS assay is a biochemical, fluorescence-based assay designed to identify inhibitors of a purified nitroreductase enzyme. The assay principle is based on a coupled enzymatic reaction.

Step 1: Nitroreduction. The nitroreductase enzyme utilizes NADH as a cofactor to reduce the nitro group of 3-(3-Methyl-4-nitrophenoxy)azetidine to an amino group, yielding 3-(4-Amino-3-methylphenoxy)azetidine.

Step 2: Fluorescence Generation. The resulting aminophenol product reacts with a developer solution containing an ortho-phthalaldehyde (OPA)-based reagent in the presence of a thiol (e.g., N-acetyl-cysteine). This reaction forms a highly fluorescent isoindole derivative, and the intensity of the fluorescence is directly proportional to the amount of the amino product formed, and thus to the enzyme activity.

Inhibitors of the nitroreductase will prevent or reduce the formation of the amino product, leading to a decrease in the fluorescence signal.

High-Throughput Screening Workflow

A typical HTS workflow for identifying nitroreductase inhibitors using 3-(3-Methyl-4-nitrophenoxy)azetidine is a multi-stage process.[6][7]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Screen 1. Primary HTS (Single Concentration) Hit_Identification 2. Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response 3. Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Counter_Screen 4. Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Potent Hits SAR 5. SAR Studies (Analog Synthesis) Counter_Screen->SAR Validated Hits In_Vitro_Tox 6. In Vitro Toxicology SAR->In_Vitro_Tox Optimized Leads

Caption: Generalized workflow for an HTS campaign.

Detailed Experimental Protocols

Primary HTS: Nitroreductase Inhibition Assay (1536-well format)

This protocol is optimized for a high-throughput, automated screening platform.[6][8]

Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

  • Nitroreductase Enzyme: Purified recombinant enzyme, stored at -80°C.

  • NADH: 10 mM stock in Assay Buffer, prepared fresh.

  • 3-(3-Methyl-4-nitrophenoxy)azetidine: 10 mM stock in DMSO.

  • Developer Solution: OPA-based fluorescent reagent.

  • Test Compounds: Small molecule library in DMSO.

  • Positive Control: Known nitroreductase inhibitor (e.g., Dicoumarol).

  • Negative Control: DMSO.

  • Microplates: 1536-well, black, solid bottom.

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of test compounds (10 mM stock) into the assay plate wells. Dispense DMSO for negative controls and the known inhibitor for positive controls.

  • Enzyme Preparation: Dilute the nitroreductase enzyme in cold Assay Buffer to a final concentration of 2X the working concentration.

  • Enzyme Addition: Add 2 µL of the diluted enzyme solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Mix Preparation: Prepare a substrate mix containing 3-(3-Methyl-4-nitrophenoxy)azetidine and NADH in Assay Buffer at 2X their final concentrations.

  • Reaction Initiation: Add 2 µL of the substrate mix to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Signal Development: Add 2 µL of the Developer Solution to each well. Incubate at room temperature for 10 minutes, protected from light.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 455 nm).

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent for HTS.[7]

ParameterValue
Plate Format1536-well
Final Assay Volume6 µL
Final Compound Conc.20 µM
Final Enzyme Conc.5 nM
Final Substrate Conc.10 µM
Final NADH Conc.100 µM
Incubation Time30 min
Incubation Temp.37°C
Secondary Assay: Cell-Based Hypoxia-Activated Prodrug Assay

This cell-based assay validates the hits from the primary screen in a more physiologically relevant context. It assesses the ability of hit compounds to inhibit the activation of a hypoxia-activated prodrug that relies on endogenous cellular nitroreductases.

Principle: Certain cancer cells in the hypoxic tumor microenvironment upregulate nitroreductase activity. A non-toxic prodrug can be selectively reduced by these enzymes into a cytotoxic agent. Inhibitors identified in the primary screen should prevent this activation and rescue the cells from cytotoxicity.

Signaling_Pathway cluster_0 Cellular Environment Hypoxia Hypoxia NTR Nitroreductase (NTR) Upregulation Hypoxia->NTR Induces Prodrug Non-toxic Prodrug Active_Drug Cytotoxic Drug Prodrug->Active_Drug NTR-mediated Reduction Cell_Death Cell Death Active_Drug->Cell_Death Inhibitor Hit Compound (NTR Inhibitor) Inhibitor->NTR Blocks

Caption: Hypoxia-activated prodrug pathway.

Protocol:

  • Cell Culture: Culture a cancer cell line known to express nitroreductases (e.g., HT-29) in appropriate media.

  • Cell Seeding: Seed the cells into 384-well clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds.

  • Hypoxic Incubation: Place the plates in a hypoxic chamber (1% O2) and add the hypoxia-activated prodrug. Incubate for 48 hours.

  • Viability Assessment: Assess cell viability using a standard method, such as a resazurin-based assay or ATP quantification.[9]

  • Data Analysis: Determine the IC50 value for each compound, representing the concentration at which it rescues 50% of the cells from prodrug-induced death.

Data Interpretation and Hit Prioritization

  • Primary Screen Hits: Compounds showing >50% inhibition at a single concentration (e.g., 20 µM) are considered primary hits.

  • Potency: Hits are confirmed and prioritized based on their IC50 values from the dose-response experiments.

  • Selectivity: Counter-screens against other reductases and assays to detect compound autofluorescence are crucial to eliminate false positives.

  • Cellular Activity: Compounds that demonstrate activity in the cell-based assay are prioritized for further lead optimization.

Conclusion

3-(3-Methyl-4-nitrophenoxy)azetidine is a promising chemical tool for high-throughput screening campaigns, particularly for the discovery of nitroreductase inhibitors. The protocols outlined in this document provide a robust framework for identifying and validating novel hit compounds. The combination of a well-designed biochemical assay and a relevant cell-based secondary screen enhances the probability of identifying high-quality leads for drug discovery programs.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed.
  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
  • High Throughput Screening: Methods and Protocols. (n.d.). Google Books.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • Azetidines. (n.d.). Enamine.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Synthesis of azetidines. (n.d.). Organic Chemistry Portal.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). Serve Content.

Sources

Method

Using 3-(3-Methyl-4-nitrophenoxy)azetidine as a chemical probe

Application Note & Protocols Topic: Using 3-(3-Methyl-4-nitrophenoxy)azetidine as a Photo-Affinity Chemical Probe for Target Identification Audience: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Using 3-(3-Methyl-4-nitrophenoxy)azetidine as a Photo-Affinity Chemical Probe for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Protein Interactions with a Novel Photoreactive Probe

The deconvolution of small molecule-protein interactions is a cornerstone of modern drug discovery and chemical biology.[1] Identifying the specific cellular targets of a bioactive compound is essential for understanding its mechanism of action, predicting off-target effects, and optimizing lead candidates. Chemical probes, designed to covalently link to their protein partners, are powerful tools for this purpose. When combined with mass spectrometry-based proteomics, they enable the unbiased identification of protein targets directly in a complex biological system.[2]

This guide details the application of 3-(3-Methyl-4-nitrophenoxy)azetidine , a novel chemical probe designed for target identification via Photo-Affinity Labeling (PAL). The probe's architecture combines two key structural features:

  • Azetidine Scaffold: This four-membered, nitrogen-containing heterocycle provides a conformationally rigid scaffold.[3] Its inclusion is a strategic choice to enhance physicochemical properties and present the photoreactive group in a defined spatial orientation, potentially increasing binding affinity and selectivity for target proteins.[4]

  • 3-Methyl-4-nitrophenoxy Group: This moiety serves as the probe's "warhead." Aromatic nitro compounds are well-established photoreactive groups that are inert in the dark but, upon activation with long-wave UV light, generate highly reactive intermediates.[5] This transient species rapidly forms a stable covalent bond with proximal amino acid residues, effectively "trapping" the protein interaction.

The central hypothesis is that 3-(3-Methyl-4-nitrophenoxy)azetidine functions as a photo-affinity label. This temporal control—initiating covalent binding only upon UV irradiation—is a significant advantage, allowing for precise experimental timing and minimizing non-specific interactions during initial incubation.

Principle of the Method: Photo-Affinity Labeling & Chemoproteomics

Photo-Affinity Labeling (PAL) is a powerful technique for converting a non-covalent, reversible small molecule-protein interaction into a permanent, covalent bond.[6] The general workflow, which forms the basis of the protocols in this guide, is a multi-step process designed to isolate and identify the specific proteins that bind to the probe.[1]

The core of this methodology relies on a functionally enhanced version of the title compound, which incorporates a reporter tag for downstream enrichment. For the protocols described herein, we propose the use of a biotinylated derivative, Probe-Biotin , where a biotin molecule is attached to the azetidine nitrogen via a flexible linker.

The overall experimental logic is as follows:

  • Incubation: The Probe-Biotin is introduced to a biological system (e.g., live cells or cell lysate) and allowed to bind non-covalently to its protein targets.

  • Photo-Crosslinking: The system is irradiated with UV light (typically 365 nm), activating the 4-nitrophenoxy group to form a covalent adduct with the bound protein(s).[5]

  • Enrichment: The cell lysate, now containing covalently labeled proteins, is incubated with streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin is used to selectively capture the probe-protein complexes.

  • Identification: The enriched proteins are digested into peptides, which are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To distinguish specific, high-affinity targets from non-specific or low-affinity binders, a parallel competition experiment is crucial. In this control experiment, the biological system is co-incubated with the Probe-Biotin and a significant excess of the parent compound (the "competitor"). Specific targets will be occupied by the competitor, leading to a measurable reduction in their enrichment compared to the non-competitor sample.

cluster_0 Step 1: Binding (Dark) cluster_1 Step 2: Photo-Activation cluster_2 Step 3: Covalent Crosslinking Probe Probe-Biotin Protein Target Protein Probe->Protein Reversible Binding Activated_Complex Activated Probe- Protein Complex UV UV Light (365 nm) UV->Activated_Complex Covalent_Complex Covalently Labeled Protein-Probe Adduct Activated_Complex->Covalent_Complex

Caption: Mechanism of Photo-Affinity Labeling (PAL).

PART 1: Probe Synthesis and Characterization

For successful target identification, the core molecule, 3-(3-Methyl-4-nitrophenoxy)azetidine, must be derivatized to include a reporter tag. Here, we propose the synthesis of a biotinylated version for affinity purification. The design incorporates a flexible polyethylene glycol (PEG) linker to minimize steric hindrance.[7]

Proposed Synthesis of Probe-Biotin

A 3-(3-Methyl-4-nitrophenoxy)azetidine C Amide Coupling (e.g., HATU, DIPEA) A->C B Boc-NH-PEGn-COOH B->C D Boc-Protected Intermediate C->D E Deprotection (e.g., TFA) D->E F Amine Intermediate E->F H Final Coupling F->H G NHS-Biotin G->H I Probe-Biotin H->I

Caption: Proposed synthetic route for the biotinylated probe.

Protocol 1: Characterization of Probe Photoreactivity

Rationale: Before use in biological systems, it is essential to confirm that the probe is photoreactive and to determine an appropriate irradiation time. This can be achieved by monitoring the disappearance of the nitroaryl chromophore using UV-Visible spectroscopy.

Materials:

  • Probe-Biotin

  • Methanol (spectroscopic grade)

  • Quartz cuvette

  • UV-Vis Spectrophotometer

  • UV Lamp (365 nm, with controlled intensity)

Procedure:

  • Prepare a 10 µM solution of Probe-Biotin in methanol.

  • Record the initial absorbance spectrum from 250 nm to 500 nm. Note the absorbance maximum (λ_max) corresponding to the nitrophenoxy group.

  • Place the cuvette at a fixed distance from the 365 nm UV lamp.

  • Irradiate the sample for a defined period (e.g., 1 minute).

  • Remove the sample and immediately record the absorbance spectrum again.

  • Repeat steps 4-5 for a total of 10-15 minutes, recording a spectrum after each irradiation interval.

  • Plot the absorbance at λ_max versus the cumulative irradiation time to determine the half-life of the photoreactive group under these conditions. This provides a baseline for the irradiation time needed in cellular experiments.

PART 2: Experimental Protocols for Target Identification

The following protocols outline a complete workflow for identifying the protein targets of the probe from cultured mammalian cells.

cluster_workflow Target ID Workflow start Cultured Cells probe_treat 1. Treat with Probe-Biotin (± Competitor) start->probe_treat uv_irrad 2. UV Irradiation (365 nm) probe_treat->uv_irrad lysis 3. Cell Lysis uv_irrad->lysis enrich 4. Streptavidin Enrichment lysis->enrich digest 5. On-Bead Digestion enrich->digest lcms 6. LC-MS/MS Analysis digest->lcms end Identified Proteins lcms->end

Caption: Overall experimental workflow for target identification.

Protocol 2: In-Cellular Photo-Labeling and Competition

Rationale: This protocol describes the treatment of live cells with the probe, followed by photo-crosslinking. Performing the labeling in intact cells maximizes the chances of identifying physiologically relevant interactions. The competition arm is critical for distinguishing specific targets.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Probe-Biotin stock solution (e.g., 10 mM in DMSO)

  • Competitor (un-tagged probe) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • UV crosslinker with 365 nm bulbs

Procedure:

  • Cell Plating: Plate cells in 10 cm dishes and grow to 80-90% confluency. For quantitative proteomics, prepare at least three biological replicates for each condition.

  • Prepare Labeling Conditions:

    • Condition A (Probe Only): For each dish, prepare medium containing the final concentration of Probe-Biotin (e.g., 1-10 µM).

    • Condition B (Competition): Prepare medium containing the same final concentration of Probe-Biotin PLUS a 50-100 fold excess of the Competitor molecule (e.g., 10 µM Probe-Biotin + 500 µM Competitor).

    • Condition C (DMSO Control): Prepare medium containing the equivalent volume of DMSO.

  • Cell Treatment:

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add the prepared labeling media to the respective dishes.

    • Incubate for a predetermined time (e.g., 1-4 hours) at 37°C, 5% CO₂.

  • Photo-Crosslinking:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove unbound probe.

    • Place the dishes on ice, remove the lids, and irradiate with 365 nm UV light for the time determined in Protocol 1 (e.g., 5-10 minutes).

  • Cell Harvest:

    • Immediately after irradiation, add ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C.

Protocol 3: Enrichment of Labeled Proteins

Rationale: This protocol uses the high-affinity interaction between the probe's biotin tag and streptavidin-coated magnetic beads to isolate the covalently labeled proteins from the rest of the proteome.

Materials:

  • Cell pellets from Protocol 2

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (PBS)

  • Magnetic rack

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify Lysate: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.

  • Bead Preparation: Aliquot the required amount of streptavidin beads and wash them three times with Lysis Buffer according to the manufacturer's instructions.

  • Affinity Capture: Add 1-2 mg of protein lysate to the washed beads. Incubate overnight at 4°C on a rotator.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads sequentially with 1 mL of each buffer:

      • 2x with Wash Buffer 1

      • 2x with Wash Buffer 2

      • 3x with Wash Buffer 3

    • These stringent washes are critical to remove non-specifically bound proteins.

Protocol 4: On-Bead Tryptic Digestion

Rationale: To identify the captured proteins by mass spectrometry, they must first be digested into smaller peptides. Performing the digestion directly on the beads reduces sample loss.

Materials:

  • Beads with enriched proteins from Protocol 3

  • Reduction Buffer (10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic Acid

Procedure:

  • Reduction: Resuspend the beads in 100 µL of Reduction Buffer. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark for 20 minutes.

  • Digestion:

    • Wash the beads twice with 50 mM Ammonium Bicarbonate.

    • Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the tubes and transfer the supernatant (containing the peptides) to a new tube.

    • Wash the beads with 50 µL of water and combine the supernatant with the first eluate.

    • Acidify the pooled peptides with formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

PART 3: Data Analysis and Interpretation

LC-MS/MS Analysis: The desalted peptides are analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-flow liquid chromatography system. A standard data-dependent acquisition (DDA) method is typically used.

Protein Identification and Quantification: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptides are identified by searching the spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human).

Identifying Specific Targets: The key to identifying high-confidence targets is to compare the results from the "Probe Only" sample with the "Competition" sample. Specific targets should show a significant decrease in abundance in the competition sample.

Data Presentation: Results should be summarized in a table. A Volcano plot is an effective way to visualize proteins that are both statistically significant and show a large fold-change in enrichment.

Protein ID Gene Name Peptide Count (Probe Only) Peptide Count (Competition) Fold Change (Probe/Comp.) p-value
P04637TP5325212.5<0.001
Q9Y243BRD418151.20.45
P62258HSP90AB131310.3<0.005
P60709ACTB55521.050.88
Table 1: Example data output for identifying specific protein targets. TP53 and HSP90AB1 would be considered high-confidence hits, while BRD4 and ACTB are likely non-specific binders in this hypothetical example.

PART 4: Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No protein enrichment - Inactive probe (failed synthesis or degradation).- Insufficient UV irradiation.- Probe does not enter cells or bind any targets.- Verify probe structure by NMR/MS.- Optimize UV exposure time and intensity.- Increase probe concentration or incubation time.
High background / Many non-specific binders - Insufficient washing after enrichment.- Probe concentration is too high.- Hydrophobic aggregation of the probe.- Add more stringent wash steps (e.g., with urea or SDS).- Titrate probe concentration to find the optimal window.- Add a mild non-ionic detergent (e.g., Tween-20) to wash buffers.
Poor competition for a known target - Competitor concentration is too low.- The probe binds covalently even without UV light.- Increase the excess of competitor (e.g., to 200-fold).- Run a "dark" control (no UV irradiation) to check for background reactivity.

References

  • Wikipedia. (n.d.). Photoaffinity labeling. Retrieved January 19, 2026, from [Link]

  • Dubinsky, L., et al. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central. [Link]

  • Paulus, A., et al. (2021). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Kim, Y., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs). Proteome Science, 15(1), 14. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Zhu, Q., et al. (2017). Design and synthesis of a novel photoaffinity probe for labelling EGF receptor tyrosine kinases. Scientific Reports, 7(1), 5571. [Link]

  • He, J., et al. (2020). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Chemical Communications, 56(11), 1663-1666. [Link]

  • Martin, S. F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(6), 447-455. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

Sources

Application

Topic: Cell-based Assay Development for 3-(3-Methyl-4-nitrophenoxy)azetidine

An Application Note and Protocol Guide Abstract This document provides a comprehensive, tiered strategy for the development of cell-based assays to characterize the biological activity of the novel small molecule, 3-(3-M...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive, tiered strategy for the development of cell-based assays to characterize the biological activity of the novel small molecule, 3-(3-Methyl-4-nitrophenoxy)azetidine. As the specific biological target of this compound is uncharacterized, this guide establishes a systematic approach to first identify its impact on a fundamental cellular process—proliferation—and then to elucidate a potential mechanism of action. We hypothesize a role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for oncology drugs sharing structural similarities. This guide provides detailed protocols for a primary ATP-based cell viability assay and a secondary, target-specific phospho-EGFR ELISA, complete with data analysis workflows and troubleshooting.

Introduction: The Rationale for a Tiered Assay Strategy

3-(3-Methyl-4-nitrophenoxy)azetidine is a novel chemical entity whose biological function is not yet defined. The process of elucidating the activity of such a compound in a cellular context is a cornerstone of drug discovery and chemical biology. A robust assay development strategy does not begin with a single, highly specific test. Instead, it employs a tiered or cascaded approach, moving from broad, phenotypic observations to specific, mechanistic validation.

This application note details a two-tiered workflow:

  • Primary Assay: A high-throughput screen to assess the compound's overall effect on cell proliferation and cytotoxicity. This initial step determines if the compound has any biological activity at a cellular level and establishes a potent concentration range.

  • Secondary Assay: A specific, mechanism-based assay to test a hypothesis generated from the primary screen or structural analogy. Here, we will test the hypothesis that the compound inhibits the EGFR signaling pathway, a critical regulator of cell growth and a frequent target of small molecules containing substituted aromatic rings.

This approach ensures that resources are not wasted on complex mechanistic studies before a compound has demonstrated clear cellular activity.

The EGFR Signaling Pathway: A Testable Hypothesis

The EGFR is a receptor tyrosine kinase (RTK) that, upon binding to ligands like EGF, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling through pathways like RAS/MAPK, leading to cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a prime therapeutic target. Our hypothesis is that 3-(3-Methyl-4-nitrophenoxy)azetidine may interfere with this phosphorylation event.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS pEGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation

Figure 1: Simplified EGFR signaling cascade.

Experimental Workflow Overview

The overall experimental process follows a logical progression from initial cell culture preparation to data analysis and interpretation.

Assay_Workflow cluster_prep Preparation cluster_primary Primary Assay cluster_secondary Secondary Assay cluster_analysis Data Analysis Start Culture A431 Cells Plate Plate Cells in 96-Well Plates Start->Plate Incubate1 Incubate 24h (Adherence) Plate->Incubate1 Treat_Primary Treat with Compound Dose-Response Incubate1->Treat_Primary Serum_Starve Serum Starve Cells Incubate1->Serum_Starve Incubate2 Incubate 72h Treat_Primary->Incubate2 Assay_CTG Add CellTiter-Glo® Reagent Incubate2->Assay_CTG Read_Lum Read Luminescence Assay_CTG->Read_Lum IC50 Calculate IC50 (Non-linear Regression) Read_Lum->IC50 ZFactor Calculate Z'-Factor Read_Lum->ZFactor Treat_Secondary Pre-treat with Compound (2h) Serum_Starve->Treat_Secondary Stimulate Stimulate with EGF (15 min) Treat_Secondary->Stimulate Lyse Lyse Cells Stimulate->Lyse ELISA Perform p-EGFR ELISA Lyse->ELISA ELISA->IC50 ELISA->ZFactor

Figure 2: Tiered experimental workflow diagram.

Part 1: Primary Assay - Cell Proliferation & Viability

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP, an indicator of metabolically active cells. The luminescence signal is directly proportional to the number of viable cells.

Materials
  • Cell Line: A431 (human epidermoid carcinoma), which overexpresses EGFR.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: 3-(3-Methyl-4-nitrophenoxy)azetidine, dissolved in DMSO to a 10 mM stock.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Positive Control: Gefitinib (an established EGFR inhibitor), 10 mM stock in DMSO.

  • Plate: White, opaque-bottom 96-well microplates suitable for luminescence.

  • Instrumentation: Luminometer.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture A431 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a serial dilution series of the test compound and Gefitinib in culture media. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is ≤ 0.5% in all wells to avoid solvent toxicity.

    • Include "vehicle control" wells (media + 0.5% DMSO) and "untreated control" wells (media only).

    • Carefully remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate-reading luminometer.

Part 2: Secondary Assay - Phospho-EGFR (Tyr1068) ELISA

This assay directly measures the phosphorylation of EGFR at a key activation site (Tyrosine 1068) to confirm target engagement. A sandwich ELISA format provides high specificity and a quantitative readout.

Materials
  • Cell Line & Media: As above.

  • Compound & Control: As above.

  • Stimulant: Recombinant Human EGF, prepared in serum-free media.

  • ELISA Kit: Phospho-EGFR (Tyr1068) Sandwich ELISA Kit (e.g., from Cell Signaling Technology or R&D Systems). These kits typically include capture and detection antibodies, lysis buffer, and substrate.

  • Plate: Clear 96-well microplates for cell culture; kit-provided coated plates for ELISA.

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Protocol
  • Cell Seeding & Serum Starvation:

    • Seed 2 x 10⁵ A431 cells per well in a 96-well plate and incubate for 24 hours.

    • Remove the growth media and wash once with PBS.

    • Add 100 µL of serum-free DMEM and incubate for 16-24 hours. This critical step reduces basal EGFR phosphorylation, increasing the signal window upon stimulation.

  • Compound Treatment & EGF Stimulation:

    • Prepare dilutions of the test compound and positive control in serum-free media.

    • Add the compounds to the starved cells and pre-incubate for 2 hours at 37°C.

    • Prepare the EGF stimulus. The final concentration should be determined empirically, but 100 ng/mL is a common starting point.

    • Add the EGF stimulus directly to the wells (except for the unstimulated control wells) and incubate for 15 minutes at 37°C.

  • Cell Lysis & ELISA Procedure:

    • Immediately place the plate on ice and aspirate the media.

    • Add 100 µL of ice-cold lysis buffer (provided in the ELISA kit, often containing protease and phosphatase inhibitors) to each well.

    • Agitate for 5 minutes on an orbital shaker at 4°C.

    • Centrifuge the plate to pellet cell debris.

    • Carefully transfer the supernatant (lysate) to the antibody-coated ELISA plate.

    • Proceed with the ELISA protocol as per the manufacturer's instructions. This typically involves incubation with the lysate, washing, addition of a detection antibody, further washing, addition of substrate (e.g., TMB), and stopping the reaction.

    • Read absorbance at 450 nm.

Data Analysis, Interpretation & Quality Control

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Normalization: Convert raw data (luminescence or absorbance) into a percentage of inhibition.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max: Mean signal from vehicle control wells (0% inhibition).

    • Signal_Min: Mean signal from a maximal inhibition control (e.g., highest concentration of Gefitinib) or background wells (no cells).

  • Curve Fitting: Plot % Inhibition versus the log of the compound concentration. Fit the data using a non-linear regression model, such as the four-parameter logistic (4PL) equation.

    • Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

    • Software like GraphPad Prism or R with the 'drc' package is recommended for this analysis.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals.

  • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • μ_pos, σ_pos: Mean and standard deviation of the positive control (e.g., vehicle).

    • μ_neg, σ_neg: Mean and standard deviation of the negative control (e.g., max inhibition).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Screenable assay
< 0Assay is not suitable
Interpreting Results
ParameterPrimary Assay (Proliferation)Secondary Assay (p-EGFR)Interpretation
IC₅₀ 1 µM0.8 µMThe compound inhibits EGFR phosphorylation at a similar concentration to its anti-proliferative effect, strongly suggesting it acts via this mechanism.
IC₅₀ 1 µM> 50 µMThe compound is anti-proliferative but does not inhibit EGFR. The mechanism is different (e.g., off-target toxicity).
IC₅₀ > 50 µMN/AThe compound is inactive in this cell line at the tested concentrations.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use a multichannel pipette; Avoid using the outer wells of the plate; Ensure proper mixing of reagents.
Low Z'-Factor (< 0.5) Small signal window between controls; High data variance.Optimize cell number, serum concentration, or EGF stimulation time/concentration.
Poor IC₅₀ Curve Fit (Low R²) Incorrect concentration range tested; Compound precipitation at high concentrations.Widen or shift the concentration range; Visually inspect wells for precipitation; Check compound solubility in media.
No Inhibition Observed Compound is inactive; Compound is not cell-permeable; Assay conditions are suboptimal.Test a broader concentration range; Confirm compound stability in media; Re-optimize assay parameters.

References

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127–137. [Link]

  • GraphPad Software. (n.d.). Four-parameter logistic (4PL) curve. GraphPad. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Method

Application Notes and Protocols for In Vivo Experimental Design with 3-(3-Methyl-4-nitrophenoxy)azetidine

A Guide for Researchers in Preclinical Drug Development Abstract These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of the novel compound, 3-(3-Methyl-4-nitrophenoxy)...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Preclinical Drug Development

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of the novel compound, 3-(3-Methyl-4-nitrophenoxy)azetidine. While specific biological data for this molecule is not yet publicly available, this document synthesizes established principles of preclinical research with known properties of related azetidine and nitrophenoxy compounds to propose a robust investigational framework. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale underpinning each experimental phase. The objective is to facilitate a thorough and ethically sound in vivo assessment of this compound's therapeutic potential, with a hypothetical focus on its utility in neurological disorders.

Introduction: The Scientific Rationale

The structural composition of 3-(3-Methyl-4-nitrophenoxy)azetidine presents a compelling case for its investigation as a novel therapeutic agent. The molecule incorporates two key pharmacophores: an azetidine ring and a nitrophenoxy group.

The azetidine moiety , a four-membered nitrogen-containing heterocycle, is a feature of several FDA-approved drugs.[1] Its inclusion in drug candidates is often driven by its ability to confer favorable pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and increased receptor selectivity, owing to its rigid, sp3-rich structure.[1] Azetidine derivatives have shown promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1] Notably, some have been explored as central nervous system (CNS) modulators, including GABA uptake inhibitors and triple reuptake inhibitors, suggesting a potential for neurological applications.[2][3]

The nitrophenoxy group also contributes to the potential biological activity. While the toxicology of nitrophenols necessitates careful evaluation, these compounds are known to undergo metabolic transformation and excretion.[4][5] The nitro group can be a site for metabolic reduction, potentially leading to active metabolites. Furthermore, some nitrophenoxy compounds have demonstrated activity as modulators of peroxisome proliferator-activated receptor-gamma (PPARγ), indicating a potential role in metabolic disorders.[6]

Given these structural features, a plausible hypothesis is that 3-(3-Methyl-4-nitrophenoxy)azetidine may exhibit CNS activity. This guide will therefore focus on a hypothetical in vivo experimental plan to evaluate its potential as a novel antidepressant or anxiolytic agent.

Preclinical Considerations: Laying the Groundwork for In Vivo Studies

Before embarking on in vivo experiments, a series of in vitro and ex vivo studies are essential to establish a preliminary profile of the compound and to inform the design of the animal studies.[7][8]

In Vitro Profiling
  • Receptor Binding Assays: To explore the potential mechanism of action, a broad panel of receptor binding assays should be conducted, with a focus on CNS targets such as serotonin, dopamine, and norepinephrine transporters, as well as GABA receptors.

  • Cell-Based Functional Assays: Following the identification of binding targets, functional assays in relevant cell lines (e.g., HEK293 cells expressing specific transporters) should be performed to determine if the compound acts as an agonist, antagonist, or modulator.

  • ADME-Tox Screening:

    • Metabolic Stability: Incubation with liver microsomes from different species (including human) will provide an early indication of the compound's metabolic fate. The presence of the nitrophenoxy group suggests that nitro-reduction and conjugation reactions should be monitored.[4]

    • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's inhibitory activity against major cytochrome P450 enzymes.

    • Cellular Toxicity: Initial cytotoxicity assays in relevant cell lines (e.g., neuronal cells) will help to establish a therapeutic window.

Formulation and Bioavailability

The solubility and stability of 3-(3-Methyl-4-nitrophenoxy)azetidine in various pharmaceutically acceptable vehicles must be determined to develop a suitable formulation for in vivo administration. Preliminary pharmacokinetic (PK) studies in a small number of animals will be necessary to assess oral bioavailability and to guide dose selection for efficacy studies.

In Vivo Experimental Workflow: A Phased Approach

A well-designed in vivo study should progress logically from initial tolerability and pharmacokinetic assessments to more complex efficacy and safety evaluations.[7][9]

Diagram: In Vivo Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Advanced Characterization A Acute Toxicity & MTD B Pharmacokinetics (PK) A->B C Preliminary Neurobehavioral Screen B->C D Forced Swim Test (FST) (Antidepressant Model) C->D E Elevated Plus Maze (EPM) (Anxiolytic Model) C->E F Chronic Stress Model D->F E->F G Receptor Occupancy F->G H Ex Vivo Neurochemistry F->H I Repeat-Dose Toxicology F->I

Caption: A phased approach to the in vivo evaluation of 3-(3-Methyl-4-nitrophenoxy)azetidine.

Detailed In Vivo Experimental Protocols

The following protocols are presented as a guide and should be adapted based on preliminary in vitro data and institutional animal care and use committee (IACUC) guidelines.

Phase 1: Foundational Studies

Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of 3-(3-Methyl-4-nitrophenoxy)azetidine following a single administration.

Animal Model: Male and female Swiss Webster mice (n=3-5 per group).

Methodology:

  • Administer single doses of the compound via the intended clinical route (e.g., oral gavage) at escalating concentrations (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Include a vehicle control group.

  • Observe animals continuously for the first 4 hours post-dosing and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, posture, and autonomic function.

  • Monitor body weight daily.

  • At the end of the observation period, perform a gross necropsy.

Data Analysis: The MTD is defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.

Objective: To characterize the pharmacokinetic profile of 3-(3-Methyl-4-nitrophenoxy)azetidine after a single dose.

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation (n=3-4 per group).

Methodology:

  • Administer a single dose of the compound intravenously (IV) and orally (PO) to separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma concentrations of the parent compound and potential metabolites using a validated LC-MS/MS method.

Data Analysis: Calculate key PK parameters as summarized in the table below.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Oral bioavailability
Phase 2: Efficacy Modeling

Objective: To evaluate the potential antidepressant-like activity of the compound.

Animal Model: Male C57BL/6 mice (n=10-12 per group).

Methodology:

  • Acclimatize animals to the testing room for at least 1 hour.

  • Administer the compound or vehicle at selected doses (based on MTD and PK data) 60 minutes before the test.

  • Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the session.

Data Analysis: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Objective: To assess the potential anxiolytic-like activity of the compound.

Animal Model: Male Wistar rats (n=10-12 per group).

Methodology:

  • Administer the compound or vehicle 60 minutes prior to testing.

  • Place the rat in the center of the elevated plus maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

Data Analysis: A significant increase in the time spent in the open arms and/or the number of open arm entries indicates an anxiolytic-like effect.

Phase 3: Advanced Characterization

Objective: To determine the effect of the compound on neurotransmitter levels in specific brain regions.

Methodology:

  • Dose animals with the compound at an efficacious dose.

  • At the time of peak plasma concentration (Tmax), euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Analyze tissue homogenates for levels of serotonin, dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

Data Interpretation and Troubleshooting

  • Correlation of PK/PD: It is crucial to correlate the pharmacokinetic profile with the pharmacodynamic (behavioral) outcomes. Efficacy should be observed at plasma concentrations that are achievable and sustainable.

  • Behavioral Confounds: Be aware of potential confounding factors in behavioral tests, such as effects on locomotor activity. Always include an open-field test to assess for hyperactivity or sedation.

  • Toxicity Signals: The toxicological information on nitrophenols suggests that hematological and ocular effects should be monitored in longer-term toxicity studies.[5][10]

Safety and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and the 3Rs (Replacement, Reduction, and Refinement). This includes minimizing animal stress and using the minimum number of animals required to obtain statistically significant results. Given the potential toxicity of nitrophenoxy compounds, appropriate personal protective equipment (PPE) should be used when handling the compound.

Conclusion

The rational design of in vivo experiments is paramount to the successful evaluation of novel therapeutic candidates like 3-(3-Methyl-4-nitrophenoxy)azetidine. By integrating knowledge of its constituent chemical moieties with a systematic, phased approach to in vivo testing, researchers can efficiently and ethically elucidate its therapeutic potential. This guide provides a foundational framework for such an investigation, emphasizing the importance of scientific rigor and data-driven decision-making in the journey from compound synthesis to potential clinical application.

References

  • BenchChem. (2025). In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Nitrophenols.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.
  • GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P.
  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study.
  • PubMed. (n.d.). Azetidines of pharmacological interest.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PubMed Central (PMC). (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study.

Sources

Application

Application Note: Quantitative Analysis of 3-(3-Methyl-4-nitrophenoxy)azetidine in Biological Samples by LC-MS/MS

< Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-(3-Methyl-4-nitrophenoxy)azetidine in biolo...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-(3-Methyl-4-nitrophenoxy)azetidine in biological matrices, specifically human plasma. The protocol outlines a comprehensive workflow from sample preparation using solid-phase extraction to the final data analysis, designed to meet the rigorous standards of preclinical and clinical drug development. This method demonstrates high sensitivity, selectivity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies. All procedures adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction: The Rationale for a Validated Bioanalytical Method

3-(3-Methyl-4-nitrophenoxy)azetidine is a novel small molecule entity with significant therapeutic potential. To accurately characterize its pharmacokinetic (PK) and toxicokinetic (TK) profiles, a reliable and validated bioanalytical method is indispensable.[3] The quantification of drug concentrations in biological fluids like plasma provides critical data for understanding absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to establishing safe and effective dosing regimens.

The presence of a nitroaromatic group and an azetidine ring in the molecule's structure presents specific analytical challenges, including potential instability and the need for a highly selective detection method to differentiate it from endogenous matrix components.[8][9][10][11][12] LC-MS/MS is the gold standard for such applications due to its exceptional sensitivity and specificity.[13][14] This note provides a step-by-step guide for researchers to implement a validated assay, ensuring data integrity and regulatory compliance.

Foundational Principles: Causality in Method Design

The design of this bioanalytical method is guided by fundamental principles aimed at ensuring accuracy, precision, and robustness. Every step, from sample collection to final analysis, is optimized to minimize variability and potential sources of error.

Mitigating Matrix Effects

Biological matrices like plasma are incredibly complex, containing a high concentration of endogenous components such as proteins, phospholipids, and salts.[15][16][17] These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement—collectively known as the "matrix effect."[16][18][19] Failure to address the matrix effect can severely compromise the accuracy and precision of the results.[18]

To circumvent this, a rigorous sample preparation strategy is essential. While simple methods like protein precipitation (PPT) are fast, they often fail to remove a significant portion of interfering substances.[13][15][20][21] Therefore, this protocol employs Solid-Phase Extraction (SPE) , a more selective technique that provides cleaner extracts by partitioning the analyte from matrix components based on physicochemical properties.[15][22][23][24][25]

The Critical Role of the Internal Standard (IS)

An internal standard is a compound added at a constant concentration to all samples, calibrators, and quality controls (QCs) prior to sample processing.[26][27] Its purpose is to compensate for variability throughout the analytical process, including sample preparation, injection volume differences, and instrument response fluctuations.[26][28] Quantification is based on the ratio of the analyte's peak area to the IS's peak area, which remains constant even if absolute signal intensities vary.[26][27]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled).[17][29][30] A SIL-IS co-elutes with the analyte and experiences nearly identical ionization and matrix effects, providing the most accurate correction.[17][29]

G Reconstitution Reconstitution LC LC Reconstitution->LC Injection Data Data Result Final Result (Analyte Concentration) Data->Result Concentration Calculation

Detailed Protocols & Methodologies

Materials and Reagents
  • 3-(3-Methyl-4-nitrophenoxy)azetidine reference standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (e.g., D4-3-(3-Methyl-4-nitrophenoxy)azetidine)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (Optima™ LC/MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Oasis HLB SPE Cartridges (or 96-well plates)

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QCs. Prepare a separate IS working solution at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

Protocol: Solid-Phase Extraction (SPE)

This protocol is optimized for Oasis HLB cartridges, which are suitable for a broad range of analytes.

  • Sample Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

G start Start: Plasma Sample + IS condition condition end Ready for LC-MS/MS Injection load load condition->load wash1 wash1 load->wash1 wash2 wash2 wash1->wash2 elute elute wash2->elute evaporate evaporate elute->evaporate reconstitute reconstitute evaporate->reconstitute reconstitute->end

LC-MS/MS Instrumental Conditions

The following table provides a starting point for method development. These parameters should be optimized for the specific instrument used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]⁺ → Product Ion 1; IS: [M+H]⁺ → Product Ion 2 (To be determined by infusion)
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[2][3] The validation process is conducted in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline.[1][2][5][6][7][31][32][33]

The key validation parameters are summarized below:

Validation Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure no significant interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the IS.
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.For at least 4 out of 6 QC samples, accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and known concentrations of the analyte.At least 75% of non-zero standards must meet accuracy criteria (±15% of nominal, ±20% at LLOQ). A linear regression with 1/x² weighting is commonly used.
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various conditions.[34][35]Analyte concentration should remain within ±15% of the nominal concentration after exposure to conditions (e.g., freeze-thaw, bench-top, long-term).[36][37]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 3-(3-Methyl-4-nitrophenoxy)azetidine in human plasma. By employing a robust solid-phase extraction protocol coupled with a sensitive and selective LC-MS/MS method, researchers can obtain high-quality data suitable for regulatory submissions. The detailed protocols and validation guidelines herein serve as a complete system to ensure the integrity and reliability of bioanalytical results in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Jain, P. P., & Wagh, S. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved January 19, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved January 19, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

  • Xu, R., Li, Q., & Wu, J. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Selvaraj, C., & Pandian, K. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Zhang, G., Lin, S., & Foretz, M. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • Ji, Q. C., El-Shourbagy, T. A., & Buzescu, A. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatography B. [Link]

  • Asif, M. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Dolan, J. W. (2013). When Should an Internal Standard be Used?. LCGC International. [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved January 19, 2026, from [Link]

  • Kintz, P., & Samyn, N. (2002). A comparative study of 5 different extraction methods for systematic toxicological analysis of serum. Annales de Toxicologie Analytique. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved January 19, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved January 19, 2026, from [Link]

  • Kaewsuwan, S., & Song, H. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Biomedical Chromatography. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Soriano, T., Gallocchio, F., & Montesano, C. (2007). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology. [Link]

  • Slideshare. (2014). Liquid liquid extraction sy 2014. [Link]

  • Rainville, P. D., Wilson, I. D., & Plumb, R. S. (2019). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. [Link]

  • Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids. [Link]

  • ResearchGate. (n.d.). Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. Retrieved January 19, 2026, from [Link]

  • Diva-Portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. [Link]

  • Al-Saffar, F. Z., & Al-Amery, M. H. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved January 19, 2026, from [Link]

  • van de Merbel, N. C., Savoie, N., & Yadav, M. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Rigo-Bonnin, R., Arbiol-Roca, A., & Poveda-Gálvez, A. (2023). Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. Clinical Chemistry and Laboratory Medicine. [Link]

  • European Bioanalysis Forum. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Retrieved January 19, 2026, from [Link]

  • Zeng, W., Musson, D. G., & Fisher, A. L. (2005). Simultaneous Determination of Ezetimibe and Its Glucuronide Metabolite in Human Plasma by Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. [Link]

  • Mirowska-Guzel, D., Wyska, E., & Jachowicz, R. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceutics. [Link]

  • Inoue, H., Miki, S., & Ichimori, K. (2002). Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay. Free Radical Biology and Medicine. [Link]

  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]

Sources

Method

Strategic Labeling of 3-(3-Methyl-4-nitrophenoxy)azetidine for Preclinical and In Vitro Imaging

An Application Guide for Researchers As a Senior Application Scientist, this document provides a comprehensive guide to the strategic labeling of 3-(3-Methyl-4-nitrophenoxy)azetidine, a scaffold of interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

As a Senior Application Scientist, this document provides a comprehensive guide to the strategic labeling of 3-(3-Methyl-4-nitrophenoxy)azetidine, a scaffold of interest in medicinal chemistry. The protocols herein are designed for researchers in drug development and molecular imaging, offering detailed methodologies for radiolabeling for Positron Emission Tomography (PET) and fluorescent labeling for cellular imaging. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable imaging probes.

Introduction: The Rationale for Imaging Small Molecules

The ability to non-invasively track a molecule's journey through a living system is fundamental to modern drug discovery. Imaging techniques like Positron Emission Tomography (PET) and fluorescence microscopy provide invaluable, real-time data on a compound's pharmacokinetics, biodistribution, and target engagement.[1][2][3] 3-(3-Methyl-4-nitrophenoxy)azetidine incorporates structural motifs—the azetidine ring and a substituted nitrophenyl group—that are prevalent in pharmacologically active compounds. Labeling this molecule allows for a detailed investigation of how these structural features influence its biological behavior.

This guide details three distinct labeling strategies:

  • Carbon-11 Labeling: To produce a radiotracer chemically identical to the parent compound, ideal for authentic pharmacokinetic studies.[1][4]

  • Fluorine-18 Labeling: To create a radiotracer with a longer half-life, suitable for more complex imaging protocols and distribution to facilities without an on-site cyclotron.[5][6]

  • Fluorescent Labeling: To enable high-resolution in vitro studies, such as cellular uptake and subcellular localization, using microscopy.[][8]

Foundational Strategy: Selecting the Right Label and Position

The success of an imaging study is predicated on the strategic choice of the label and its placement on the molecule. This decision impacts the tracer's biological activity, metabolic stability, and the feasibility of its chemical synthesis.

Radioisotopes vs. Fluorescent Dyes
  • Positron Emission Tomography (PET): PET offers unparalleled sensitivity for quantitative, whole-body imaging. The choice between Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) is a critical decision.[4][9]

    • Carbon-11 ([¹¹C]): As carbon is ubiquitous in organic molecules, ¹¹C labeling can often be achieved without altering the compound's structure, preserving its native biological properties.[4] Its short half-life allows for multiple scans in the same subject on the same day but demands rapid, efficient radiosynthesis performed on-site.

    • Fluorine-18 ([¹⁸F]): The longer half-life of ¹⁸F provides greater synthetic flexibility and allows for longer imaging studies to observe slower biological processes.[6] It also enables the distribution of the radiotracer to other research facilities.[6] However, introducing a fluorine atom necessarily creates a new molecular entity, which must be validated to ensure its biological behavior is representative of the original compound.

  • Fluorescence Microscopy: Fluorescent labeling is the method of choice for high-resolution cellular and subcellular imaging.[8] The selection of a fluorescent dye (fluorophore) depends on factors such as brightness, photostability, and minimal interference with the small molecule's function.[10][11] This modality is primarily used for in vitro assays due to the limited tissue penetration of light.[2]

Precursor Design and Labeling Position

The labeling strategy dictates the design of the precursor molecule. The label must be attached at a position that is both synthetically accessible and metabolically stable, ensuring the signal remains associated with the molecule of interest in vivo.

For 3-(3-Methyl-4-nitrophenoxy)azetidine, we can identify three strategic positions for labeling:

  • The Methyl Group: Ideal for [¹¹C]-methylation, requiring a des-methyl phenolic precursor. This creates an isotopologue of the parent compound.

  • The Aromatic Ring: The nitro group at the 4-position activates the ring for nucleophilic aromatic substitution (SₙAr), making it a prime target for [¹⁸F]-fluorination.

  • A Bio-orthogonal Handle: The nitro group can be reduced to an amine, providing a reactive site for conjugation with a fluorescent dye without significantly altering the core structure.

G cluster_strategy Labeling Strategy cluster_pet PET Imaging (In Vivo) cluster_fluor Fluorescence (In Vitro) cluster_precursor Precursor Synthesis cluster_eval Validation & Application Molecule 3-(3-Methyl-4-nitrophenoxy)azetidine C11 Carbon-11 Labeling (Authentic Biodistribution) Molecule->C11 F18 Fluorine-18 Labeling (Longer Imaging Window) Molecule->F18 Fluor Fluorescent Dye Conjugation (Cellular Resolution) Molecule->Fluor Precursor_C11 Des-methyl Precursor (Phenol) C11->Precursor_C11 Precursor_F18 Nitro-Aromatic Precursor (Parent Molecule) F18->Precursor_F18 Precursor_Fluor Amino-Precursor (Reduced Nitro Group) Fluor->Precursor_Fluor QC Quality Control (Purity, SA, Stability) Precursor_C11->QC Precursor_F18->QC Precursor_Fluor->QC InVitro In Vitro Assays (Cell Uptake, LogD) QC->InVitro InVivo In Vivo PET Imaging (Biodistribution, PK) InVitro->InVivo

Caption: Overall workflow from labeling strategy to in vivo validation.

Radiolabeling Protocols for PET Imaging

The following protocols provide step-by-step methodologies for the synthesis of radiolabeled tracers. All operations must be performed in a shielded hot cell facility by trained personnel in compliance with radiation safety regulations.

Protocol 1: [¹¹C]Methylation for an Authentic Tracer

This protocol aims to label the 3-methyl position with Carbon-11, yielding [¹¹C]3-(3-Methyl-4-nitrophenoxy)azetidine. The short half-life of ¹¹C necessitates a highly efficient and rapid synthesis.[12]

Causality: By labeling an existing methyl group, we create a tracer that is chemically identical to the parent compound. This is the gold standard for accurately determining the in vivo behavior of the drug candidate itself, as no structural modification has occurred.[13]

A. Precursor Synthesis: 3-(3-Hydroxy-4-nitrophenoxy)azetidine A synthetic route to the des-methyl precursor is required. This can typically be achieved via demethylation of the parent compound or by starting from a protected 3-hydroxy-4-nitrophenol.

B. [¹¹C]Radiosynthesis Workflow

G start Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ start->co2 gas_phase Gas-Phase Conversion (H₂, Ni) co2->gas_phase ch3i [¹¹C]CH₃I gas_phase->ch3i reaction ¹¹C-Methylation Precursor + [¹¹C]CH₃I Base (e.g., NaOH) ch3i->reaction hplc Semi-Prep HPLC (Purification) reaction->hplc formulation Formulation (Sterile Saline) hplc->formulation qc Quality Control formulation->qc end Final Product Ready for Injection qc->end

Caption: Automated radiosynthesis workflow for [¹¹C]-methylation.

C. Step-by-Step Protocol

  • [¹¹C]CO₂ Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[12]

  • Conversion to [¹¹C]CH₃I: Trap the [¹¹C]CO₂ on a molecular sieve. Reduce it to [¹¹C]CH₄ using H₂ over a nickel catalyst, then convert to [¹¹C]CH₃I via gas-phase iodination. This process is typically automated in a synthesis module.

  • Labeling Reaction: Bubble the gaseous [¹¹C]CH₃I through a solution of the des-methyl precursor (approx. 1-2 mg) dissolved in a suitable solvent (e.g., DMF or DMSO) containing a base (e.g., NaOH or K₂CO₃) at an elevated temperature (80-120 °C) for 3-5 minutes.

  • Purification: Quench the reaction with water and inject the entire mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18).

  • Formulation: Collect the radioactive peak corresponding to the product. Remove the organic solvent via rotary evaporation or solid-phase extraction (e.g., C18 Sep-Pak cartridge) and formulate the final product in sterile saline with a small percentage of ethanol for injection.

  • Quality Control: Aseptically sample the final product for QC analysis, including analytical HPLC (for radiochemical purity and specific activity), sterility, and endotoxin levels.[14]

ParameterTarget ValueRationale
Synthesis Time < 40 minutesTo minimize decay losses of ¹¹C (t½ ≈ 20.4 min).
Radiochemical Yield (RCY) > 20% (decay-corrected)Ensures sufficient activity for imaging studies.
Radiochemical Purity > 95%Guarantees the observed signal is from the desired tracer.
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol)Minimizes potential pharmacological effects from the injected mass.
Protocol 2: [¹⁸F]Fluorination for a Longer Half-Life Tracer

This protocol describes the synthesis of [¹⁸F]3-(4-Fluoro-3-methylphenoxy)azetidine via a nucleophilic aromatic substitution (SₙAr) reaction, replacing the nitro group with [¹⁸F]fluoride.

Causality: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack at the para position, making this a highly efficient and direct labeling strategy.[15] The longer half-life of ¹⁸F allows for more complex and longer-duration imaging studies compared to ¹¹C.[6]

A. Precursor: 3-(3-Methyl-4-nitrophenoxy)azetidine The non-labeled parent compound serves directly as the precursor for this reaction.

B. Step-by-Step Protocol

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]F⁻ via the ¹⁸O(p,n)¹⁸F nuclear reaction.[5]

  • [¹⁸F]Fluoride Activation: Trap the [¹⁸F]F⁻ on an anion exchange cartridge (e.g., QMA). Elute with a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂.₂.₂), and potassium carbonate (K₂CO₃) in acetonitrile/water. Dry the complex azeotropically under a stream of nitrogen at ~110 °C.

  • Labeling Reaction: Add a solution of the precursor (2-5 mg) in anhydrous DMSO to the dried [¹⁸F]KF/K₂.₂.₂ complex. Heat the reaction vial at 140-160 °C for 15-20 minutes.

  • Purification: Cool the reaction, dilute with water, and purify using semi-preparative reverse-phase HPLC.

  • Formulation: As described in Protocol 1, formulate the collected product in a physiologically compatible solution.

  • Quality Control: Perform the full suite of QC tests as described for the ¹¹C-tracer.

ParameterTarget ValueRationale
Synthesis Time < 90 minutesWell within the useful life of ¹⁸F (t½ ≈ 109.8 min).
Radiochemical Yield (RCY) > 30% (decay-corrected)SₙAr reactions on activated rings are typically high-yielding.
Radiochemical Purity > 98%Ensures tracer identity and safety.
Molar Activity (Aₘ) > 74 GBq/µmol (>2 Ci/µmol)High molar activity is readily achievable with no-carrier-added [¹⁸F]F⁻.

Fluorescent Labeling Protocol for Cellular Imaging

This protocol details the modification of the parent compound to introduce a reactive amine, followed by conjugation to a fluorescent dye for use in microscopy.

Causality: The nitro group is readily reduced to a primary amine, which serves as an excellent nucleophilic handle for stable amide or thiourea bond formation with commercially available activated dyes (e.g., NHS esters or isothiocyanates).[] This creates a tool for high-resolution visualization of the molecule's interaction with cells.[8]

A. Precursor Synthesis: 3-(4-Amino-3-methylphenoxy)azetidine

  • Dissolve 3-(3-Methyl-4-nitrophenoxy)azetidine in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter off the catalyst and remove the solvent under reduced pressure to yield the amino precursor.

B. Step-by-Step Conjugation Protocol

  • Reaction Setup: Dissolve the amino precursor (1.0 eq) and an amine-reactive dye, such as Cy5-NHS ester (1.1 eq), in anhydrous DMF or DMSO. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Incubation: Stir the reaction mixture in the dark at room temperature for 4-12 hours.

  • Purification: Purify the fluorescently labeled product using reverse-phase HPLC or silica gel column chromatography to remove unreacted dye and precursor.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR. Determine its photophysical properties (absorbance and emission maxima) using a spectrophotometer and fluorometer.

Dye ClassExcitation (nm)Emission (nm)Key Feature
Fluorescein (FITC) ~494~518Bright green emission, but pH sensitive.
Rhodamine (TRITC) ~557~576Photostable orange-red emission.
Cyanine (Cy5) ~650~670Far-red emission, reduces cellular autofluorescence.
Alexa Fluor Dyes VariousVariousGenerally brighter and more photostable than other dyes.

Validation and Application Protocols

Once a labeled probe is synthesized and purified, its suitability for imaging must be validated through a series of in vitro and in vivo experiments.

Protocol 4: Essential In Vitro Validation

Rationale: Before advancing to animal studies, in vitro assays confirm that the labeled probe is stable and has the expected physicochemical properties.[16][17]

  • Metabolic Stability: Incubate the radiolabeled tracer in fresh animal or human plasma and liver microsomes at 37 °C. At various time points (e.g., 5, 30, 60, 120 min), analyze aliquots by radio-HPLC to quantify the percentage of the intact parent compound remaining.

  • Lipophilicity (LogD₇.₄): Determine the octanol-water distribution coefficient at pH 7.4. This is a critical predictor of properties like blood-brain barrier penetration and non-specific binding.[18] A common method is the shake-flask technique, measuring the radioactivity in the octanol and buffer phases.

  • Cellular Uptake: Incubate the labeled compound with a relevant cell line. After incubation, wash the cells to remove unbound tracer, lyse them, and measure the associated radioactivity (gamma counter) or fluorescence (plate reader/microscope) to quantify uptake.

Protocol 5: In Vivo PET Imaging and Biodistribution

Rationale: The ultimate test of a PET tracer is its performance in a living system, providing data on its whole-body distribution and clearance profile.[19][20]

G cluster_prep Preparation cluster_scan Imaging cluster_exvivo Ex Vivo Confirmation Animal Anesthetize Animal (e.g., Rodent) Inject IV Tail Vein Injection of Radiotracer Animal->Inject PET Dynamic/Static PET/CT Scan Inject->PET Analysis Image Reconstruction & Data Analysis (TACs, SUVs) PET->Analysis Sacrifice Euthanasia at Final Timepoint Analysis->Sacrifice End of Study Dissect Organ & Tissue Dissection Sacrifice->Dissect Count Gamma Counting of Tissues Dissect->Count Confirm Calculate %ID/g (Confirm PET Data) Count->Confirm

Caption: Standard workflow for an in vivo PET imaging and ex vivo biodistribution study.
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Anesthetize the animal (e.g., a healthy rodent) using isoflurane.

  • Tracer Administration: Administer a known quantity of the radiotracer (typically 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.[21]

  • PET/CT Imaging: Position the animal in a small-animal PET/CT scanner. Acquire a dynamic scan for the first 60 minutes, followed by static scans at later time points (e.g., 2 and 4 hours) to assess distribution and clearance.[19]

  • Data Analysis: Reconstruct the PET images and co-register them with the CT scan for anatomical reference. Draw regions of interest (ROIs) over major organs (brain, heart, liver, kidneys, etc.) to generate time-activity curves (TACs) and calculate the percent injected dose per gram (%ID/g) or Standardized Uptake Values (SUVs).[19]

References

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). MDPI. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications. [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. (2017). PMC. [Link]

  • Unbiased discovery of in vivo imaging probes through in vitro profiling of nanoparticle libraries. (2012). NIH. [Link]

  • In vivo assessment of safety, biodistribution, and radiation dosimetry of the [18F]Me4FDG PET-radiotracer in adults. (2024). PMC - PubMed Central. [Link]

  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. (2022). PubMed Central. [Link]

  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. (2022). ACS Publications. [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. (2017). Radiology Key. [Link]

  • Biodistribution and in-vivo stability of a pet tracer for lung perfusion imaging. (2022). Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2015). PMC - NIH. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2024). RSC Publishing. [Link]

  • 3-((3-Bromo-4-methylbenzyl)oxy)azetidine | C11H14BrNO. (N.d.). PubChem. [Link]

  • Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids: The Cell Membrane Partition Model for Predicting Probe Distribution in a Spheroid. (2024). ACS Publications. [Link]

  • PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A. (2019). PMC - NIH. [Link]

  • Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. (2023). Knowledge Commons. [Link]

  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. (2023). PMC - NIH. [Link]

  • Discovery of 18F Labeled AZD5213 Derivatives as Novel Positron Emission Tomography (PET) Radioligands Targeting Histamine Subtype-3 Receptor. (2025). PubMed. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2021). MDPI. [Link]

  • Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. (2019). ResearchGate. [Link]

  • Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. (2016). MDPI. [Link]

  • Unbiased discovery of in vivo imaging probes through in vitro profiling of nanoparticle libraries. (2012). PubMed. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. (2022). ACS Publications. [Link]

  • Labeling Proteins For Single Molecule Imaging. (N.d.). Teledyne Vision Solutions. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022). Frontiers. [Link]

  • Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. (2020). MDPI. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing. [Link]

  • Use of a clinical PET/CT scanner for whole body biodistribution of intranasal nanoparticles. (2017). ResearchGate. [Link]

Sources

Application

Investigative Guide for the Novel Compound 3-(3-Methyl-4-nitrophenoxy)azetidine: A Potential Modulator of Neurological Pathways

Senior Application Scientist Note: The subject of this guide, 3-(3-Methyl-4-nitrophenoxy)azetidine, is a novel chemical entity for which specific experimental data is not yet available in published literature. This docum...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The subject of this guide, 3-(3-Methyl-4-nitrophenoxy)azetidine, is a novel chemical entity for which specific experimental data is not yet available in published literature. This document, therefore, serves as a comprehensive investigative framework for researchers. It outlines a series of application notes and protocols to systematically characterize its potential in neuroscience research. The hypotheses and methodologies presented are based on the well-established pharmacology of the core azetidine scaffold and related phenoxy derivatives, which have shown promise in modulating key neurological pathways.[1]

Section 1: Scientific Rationale and Core Hypotheses

The azetidine ring is a "privileged" scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties and three-dimensional complexity that can enhance target binding.[2] When combined with a phenoxy moiety, this scaffold has been explored for its potential to interact with central nervous system (CNS) targets, particularly monoamine transporters.[1] Our target compound, 3-(3-Methyl-4-nitrophenoxy)azetidine, incorporates three key structural features that inform our primary hypotheses:

  • The Phenoxyazetidine Core: This motif is a bioisostere of known monoamine reuptake inhibitors.[1] We hypothesize that the compound may interact with dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. Pathophysiologically, a deficiency of these monoamine neurotransmitters is often linked to depression.[1]

  • The 4-Nitro Group: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the phenyl ring, potentially modulating binding affinity and selectivity for target proteins. Additionally, some nitrophenyl-containing compounds have been investigated for neuroprotective and anti-inflammatory properties.[3]

  • The 3-Methyl Group: This addition may provide steric hindrance or favorable hydrophobic interactions within a target's binding pocket, potentially enhancing selectivity for one monoamine transporter over others.

Based on this structural analysis, our investigation will be centered on two primary hypotheses:

  • Hypothesis 1: Monoamine Reuptake Inhibition. 3-(3-Methyl-4-nitrophenoxy)azetidine functions as a monoamine reuptake inhibitor, with a specific selectivity profile for DAT, NET, and SERT.

  • Hypothesis 2: Neuroprotective and Anti-inflammatory Activity. The compound exhibits neuroprotective properties in cellular models of neuroinflammation and oxidative stress, potentially through modulation of pathways like NF-κB.[3]

Section 2: Initial Characterization and In Vitro Profiling

The first phase of investigation focuses on characterizing the compound's primary mechanism of action at the molecular level.

Application Note 2.1: Profiling Monoamine Transporter Inhibition

The foundational experiment is to determine if and how 3-(3-Methyl-4-nitrophenoxy)azetidine interacts with the primary monoamine transporters. This is achieved through competitive binding assays.

Protocol 2.1.1: Radioligand Binding Assay for DAT, NET, and SERT

This protocol quantifies the affinity of the test compound for each transporter by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Cell Culture: Utilize human embryonic kidney 293 (HEK293) cells stably transfected to express either human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[1]

  • Membrane Preparation: Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Compound Addition: Add varying concentrations of 3-(3-Methyl-4-nitrophenoxy)azetidine to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled inhibitor).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Harvesting & Scintillation Counting: Rapidly filter the contents of each well through a filtermat to separate bound from unbound radioligand. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration required for 50% inhibition). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

The results of this assay will provide the first quantitative measure of the compound's potency and selectivity.

Transporter Radioligand Hypothetical Kᵢ (nM) for 3-(3-Methyl-4-nitrophenoxy)azetidine
hDAT[³H]WIN 35,42885
hNET[³H]nisoxetine25
hSERT[³H]citalopram450

This table presents hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

The hypothetical Kᵢ values suggest that 3-(3-Methyl-4-nitrophenoxy)azetidine is a potent inhibitor of NET, with moderate activity at DAT and weaker activity at SERT. This profile suggests potential applications as an antidepressant with possible benefits for cognitive function.[1]

Section 3: Cellular Models of Neuroprotection

Building on the initial binding data, the next logical step is to investigate the compound's effects in a more complex biological system, such as a cellular model of neurological disease.

Application Note 3.1: Assessing Anti-inflammatory Effects in Microglia

Neuroinflammation, often mediated by hyperactivated microglia, is a key pathological feature of many neurodegenerative diseases.[3] This protocol assesses the ability of our compound to suppress inflammatory responses in a microglial cell line.

Protocol 3.1.1: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production

LPS is a potent activator of microglia, leading to the production of inflammatory mediators like nitric oxide (NO).

Step-by-Step Methodology:

  • Cell Culture: Plate BV-2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of 3-(3-Methyl-4-nitrophenoxy)azetidine for 1 hour.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the concentration of nitrite, a stable breakdown product of NO.

  • Cell Viability Assay: Perform an MTT or similar viability assay on the remaining cells to ensure that the reduction in NO is not due to cytotoxicity.

  • Data Analysis: Normalize the nitrite concentration to the cell viability data. Plot the percentage of NO inhibition against the log concentration of the compound to determine the IC₅₀.

Workflow for Neuroinflammation Studies:

G cluster_0 In Vitro Neuroinflammation Assay A Plate BV-2 Microglial Cells B Pre-treat with 3-(3-Methyl-4-nitrophenoxy)azetidine A->B C Induce Inflammation with LPS B->C D Incubate for 24h C->D E Measure Nitric Oxide (Griess Assay) D->E Supernatant F Assess Cell Viability (MTT Assay) D->F Cells G Calculate IC50 for NO Inhibition E->G F->G

Caption: Workflow for assessing anti-inflammatory activity.

Section 4: Proposed Signaling Pathway Investigation

Should the compound show significant activity in the cellular assays, the next step is to elucidate the underlying molecular mechanisms.

Application Note 4.1: Investigating NF-κB Pathway Modulation

The NF-κB signaling pathway is a critical regulator of inflammation.[3] Its inhibition is a common mechanism for anti-inflammatory compounds.

Protocol 4.1.1: Western Blot for Phosphorylated IκBα

LPS activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. A reduction in phosphorylated IκBα indicates pathway inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Culture BV-2 cells and treat them with the test compound and/or LPS as described in Protocol 3.1.1, but for a shorter duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total IκBα or a housekeeping protein (e.g., GAPDH) for normalization. Quantify the band intensities to determine the relative level of p-IκBα.

Hypothesized Signaling Pathway:

G cluster_pathway Hypothesized Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 3-(3-Methyl-4-nitrophenoxy)azetidine Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Degrades Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription

Caption: Hypothesized inhibition of the NF-κB pathway.

Section 5: Summary and Future Directions

This document outlines a foundational research plan to characterize a novel phenoxyazetidine derivative, 3-(3-Methyl-4-nitrophenoxy)azetidine. The proposed experiments will systematically evaluate its potential as a monoamine reuptake inhibitor and a neuroprotective agent.

Positive results from these initial in vitro studies would warrant further investigation, including:

  • In Vitro Functional Assays: Moving beyond binding to measure the compound's effect on neurotransmitter uptake in synaptosomes.

  • Pharmacokinetic Profiling: Assessing metabolic stability, plasma protein binding, and blood-brain barrier permeability.

  • In Vivo Behavioral Models: Evaluating the compound's efficacy in animal models of depression, anxiety, or neurodegeneration.

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously determine the therapeutic potential of this and other novel compounds in the vast and complex field of neuroscience.

References

  • BenchChem. (2025). 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. BenchChem.
  • Choi, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
  • Enamine. Azetidines. Enamine.
  • Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
  • Kasture, A., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cell and Developmental Biology.
  • Meyer, J. M. (2018). A concise guide to monoamine oxidase inhibitors: How to avoid drug interactions.
  • Petzer, A., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules.
  • Petzer, J. P., & Petzer, A. (2018). Monoamine reuptake inhibitors. Taylor & Francis.
  • Reyes-Haro, D., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. Neurochemical Research.
  • Roth, B. L., et al. (2013). Structure-activity relationships for substrate recognition by the human dopamine transporter. Molecular Pharmacology.
  • Skaper, S. D. (2017). Palmitoylethanolamide in CNS health and disease. Frontiers in Bioscience-Landmark.
  • Tavan, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. Neurochemical Research.
  • Tortorella, P., et al. (2019).
  • Wang, Y., et al. (2018). Neuroprotective effects of nitidine against traumatic CNS injury via inhibiting microglia activation.
  • Zádor, F., et al. (2018). Histamine Pharmacology and New CNS Drug Targets. CNS & Neurological Disorders-Drug Targets.
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. (2020). PubMed Central.
  • Emerging Novel Psychoactive Substances (2020–2025)
  • Novel Psychoactive Substances: Testing Challenges and Str
  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022).
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). PubMed.
  • Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. (2023). PubMed Central.
  • Neuroprotective Properties of Capsanthin: Antioxidant Defense and Inflamm
  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2022). PubMed Central.
  • Natural product-based pharmacological studies for neurological disorders. (2023). PubMed Central.

Sources

Method

Application Note &amp; Protocols: Investigating 3-(3-Methyl-4-nitrophenoxy)azetidine as a Putative Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the investigation of 3-(3-Methyl-4-nitrophenoxy)azetidine as a potential enzyme inhibitor.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the investigation of 3-(3-Methyl-4-nitrophenoxy)azetidine as a potential enzyme inhibitor. The azetidine scaffold is a privileged structure in medicinal chemistry, known for its presence in several approved drugs and clinical candidates that target a range of enzymes.[1][2] The incorporation of a 3-methyl-4-nitrophenoxy moiety suggests potential interactions with the active sites of various enzymes, including kinases, where such substituted aromatic rings can form key binding interactions. This application note outlines a series of protocols to characterize the inhibitory activity of this compound, from initial screening to mechanism of action studies and cell-based assays.

Introduction: The Rationale for Investigating 3-(3-Methyl-4-nitrophenoxy)azetidine

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[3] Their rigid, three-dimensional structure can effectively orient substituents to interact with biological targets, making them attractive scaffolds for the design of enzyme inhibitors.[2] Several azetidine-containing molecules have been developed as potent and selective inhibitors of enzymes such as Janus kinases (JAKs) and monoacylglycerol lipase (MAGL).[2]

The 3-methyl-4-nitrophenoxy group attached to the azetidine core of the molecule is also of significant interest. The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. Furthermore, nitrophenyl-containing compounds have been explored as inhibitors for a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4]

Given the established roles of both the azetidine scaffold and substituted nitrophenyl groups in enzyme inhibition, we hypothesize that 3-(3-Methyl-4-nitrophenoxy)azetidine may act as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. This document will therefore focus on protocols to investigate this compound as a putative kinase inhibitor.

Hypothesized Mechanism of Action and Signaling Pathway

We propose that 3-(3-Methyl-4-nitrophenoxy)azetidine may inhibit a tyrosine kinase by competing with ATP for binding to the enzyme's active site. The azetidine ring could position the 3-methyl-4-nitrophenoxy group to interact with the hinge region of the kinase domain, a common binding mode for many kinase inhibitors. The nitro group and the ether oxygen could form hydrogen bonds with backbone atoms in the hinge region, while the methyl group and the phenyl ring could engage in hydrophobic interactions within the ATP-binding pocket.

A potential signaling pathway that could be affected by such an inhibitor is the MAPK/ERK pathway, which is frequently hyperactivated in cancer. By inhibiting an upstream kinase in this pathway (e.g., a receptor tyrosine kinase), the compound could block downstream signaling and cellular proliferation.

G cluster_0 Hypothesized Inhibition of the MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Inhibitor 3-(3-Methyl-4-nitrophenoxy)azetidine Inhibitor->Receptor Tyrosine Kinase (RTK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Hypothesized mechanism of action within the MAPK/ERK signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide to characterize the inhibitory potential of 3-(3-Methyl-4-nitrophenoxy)azetidine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Substrate peptide

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • 3-(3-Methyl-4-nitrophenoxy)azetidine (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Protocol:

  • Prepare a serial dilution of 3-(3-Methyl-4-nitrophenoxy)azetidine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 5 µL of the kinase assay buffer to all wells.

  • Add 1 µL of the diluted inhibitor to the appropriate wells. For control wells, add 1 µL of DMSO.

  • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Add 8 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by fitting the dose-response data from the in vitro kinase inhibition assay to a sigmoidal curve.

Data Analysis:

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

  • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition.

Hypothetical Data:

CompoundTarget KinaseIC50 (nM)
3-(3-Methyl-4-nitrophenoxy)azetidineKinase A75
Kinase B>10,000
Staurosporine (Control)Kinase A5
Mechanism of Action Studies (Michaelis-Menten Kinetics)

These studies determine how the inhibitor affects the kinetic parameters of the enzyme (Km and Vmax), which can reveal its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol:

  • Perform the in vitro kinase inhibition assay as described in section 3.1, but with varying concentrations of both the inhibitor and the substrate (ATP).

  • Measure the initial reaction rates at each combination of inhibitor and substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

Cell-Based Assay for Pathway Inhibition

This assay assesses the ability of the compound to inhibit the target kinase within a cellular context. A Western blot can be used to measure the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • 3-(3-Methyl-4-nitrophenoxy)azetidine.

  • Lysis buffer.

  • Primary antibodies (total and phosphorylated form of a downstream substrate).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • Western blotting equipment.

Protocol:

  • Plate the cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 3-(3-Methyl-4-nitrophenoxy)azetidine for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the total and phosphorylated forms of the downstream substrate.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and image the blot.

  • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

G cluster_1 Experimental Workflow for Inhibitor Characterization Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Cell-Based Assay Cell-Based Assay Mechanism of Action->Cell-Based Assay Lead Optimization Lead Optimization Cell-Based Assay->Lead Optimization

Caption: A typical workflow for the characterization of a novel enzyme inhibitor.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of 3-(3-Methyl-4-nitrophenoxy)azetidine as a potential kinase inhibitor. Successful execution of these experiments will enable the determination of its inhibitory potency, mechanism of action, and cellular activity. Positive results from these studies would warrant further investigation, including selectivity profiling against a panel of kinases, pharmacokinetic studies, and in vivo efficacy studies in relevant disease models. The unique combination of the azetidine scaffold and the 3-methyl-4-nitrophenoxy moiety makes this compound an intriguing candidate for further drug discovery efforts.

References

  • Benchchem. The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PharmaBlock. Azetidines in Drug Discovery.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Oreate AI Blog.
  • ChemRxiv. Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. [Link]

  • National Center for Biotechnology Information. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine

Welcome to the technical support center for the synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. The synthesis, primarily a nucleophilic aromatic substitution (SNAr) or a Williamson ether-type synthesis, presents several potential pitfalls. This document provides in-depth, experience-based solutions to overcome these hurdles.

I. Reaction Fundamentals: Understanding the Synthesis

The synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine typically involves the reaction of a protected 3-hydroxyazetidine with 3-methyl-4-nitrophenol or a derivative. The core of this transformation is the formation of an ether linkage. Two primary strategies are generally employed:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of an N-protected 3-hydroxyazetidine with an activated aryl halide, such as 1-fluoro-4-nitro-3-methylbenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[1][2][3][4][5]

  • Williamson Ether Synthesis: This classic method involves the deprotonation of N-protected 3-hydroxyazetidine to form an alkoxide, which then displaces a leaving group on the aromatic ring. Alternatively, the phenoxide of 3-methyl-4-nitrophenol can react with an N-protected 3-azetidinyl derivative bearing a good leaving group (e.g., mesylate, tosylate).[6][7][8][9][10]

The choice of route depends on the availability of starting materials and the desired scale of the reaction. Both pathways, however, share common challenges that can lead to diminished yields.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_SNAr S_NAr Pathway cluster_Williamson Williamson Ether Synthesis N-Protected_3-Hydroxyazetidine_1 N-Protected 3-Hydroxyazetidine Product_1 3-(3-Methyl-4-nitrophenoxy)azetidine (Protected) N-Protected_3-Hydroxyazetidine_1->Product_1 Base (e.g., NaH) Solvent (e.g., DMF) Activated_Aryl_Halide 1-Fluoro-3-methyl-4-nitrobenzene Activated_Aryl_Halide->Product_1 N-Protected_3-Hydroxyazetidine_2 N-Protected 3-Hydroxyazetidine Mesylation MsCl, Base N-Protected_3-Hydroxyazetidine_2->Mesylation Azetidinyl_Mesylate N-Protected 3-Azetidinyl Mesylate Mesylation->Azetidinyl_Mesylate Product_2 3-(3-Methyl-4-nitrophenoxy)azetidine (Protected) Azetidinyl_Mesylate->Product_2 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol Phenoxide_Formation Base (e.g., K2CO3) 3-Methyl-4-nitrophenol->Phenoxide_Formation Phenoxide Potassium 3-methyl-4-nitrophenoxide Phenoxide_Formation->Phenoxide Phenoxide->Product_2 Solvent (e.g., DMF, Acetone)

Caption: General synthetic pathways to 3-(3-Methyl-4-nitrophenoxy)azetidine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Low Reaction Yield

Q1: My reaction yield is consistently low. What are the most probable causes?

A1: Low yields in this synthesis can often be traced back to several key factors: incomplete reaction, side reactions, or degradation of starting materials or product. A systematic approach to troubleshooting is essential.

  • Incomplete Deprotonation: The formation of the alkoxide from 3-hydroxyazetidine or the phenoxide from 3-methyl-4-nitrophenol is critical. Ensure your base is sufficiently strong and used in an appropriate amount (typically 1.1-1.5 equivalents). Sodium hydride (NaH) is a common choice for forming the azetidine alkoxide, while potassium carbonate (K₂CO₃) is often sufficient for the phenol. The reaction must be conducted under anhydrous conditions, as moisture will quench the base.[11]

  • Poor Leaving Group (Williamson Route): If you are reacting the phenoxide with a 3-substituted azetidine, the efficiency of the displacement depends heavily on the leaving group. A hydroxyl group must be converted to a better leaving group, such as a mesylate or tosylate. Ensure this activation step goes to completion before adding the phenoxide.[11]

  • Suboptimal Reaction Temperature: These reactions often require heating to proceed at a reasonable rate.[10] A typical temperature range is 50-100 °C. However, excessively high temperatures can promote side reactions and degradation. It is advisable to start at a lower temperature (e.g., 60 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Steric Hindrance: The SN2 mechanism in the Williamson synthesis is sensitive to steric bulk.[6][7] While the azetidine ring is relatively small, bulky N-protecting groups could potentially hinder the reaction. The benzhydryl (diphenylmethyl) and tert-butoxycarbonyl (Boc) groups are commonly used and generally do not pose significant steric issues.[12]

Q2: I suspect side reactions are consuming my starting materials. What are the common side reactions and how can I minimize them?

A2: The primary competing side reaction is elimination, particularly in the Williamson ether synthesis pathway.[6][9][10]

  • E2 Elimination: The alkoxide/phenoxide is a strong base and can induce an E2 elimination of the alkyl halide/mesylate, leading to the formation of an alkene. To favor substitution (SN2) over elimination (E2), consider the following:

    • Temperature Control: Lowering the reaction temperature can favor the SN2 pathway.

    • Base Selection: While a strong base is needed for deprotonation, a less sterically hindered base may reduce elimination. However, for this specific synthesis, the choice of base is more critical for the initial deprotonation.

  • C-Alkylation: With phenoxides, there is a possibility of C-alkylation on the aromatic ring, although this is generally less favored than O-alkylation.[6] Using a polar aprotic solvent like DMF or acetonitrile can help favor O-alkylation.[10]

Category 2: Impurity Profile and Purification Challenges

Q3: My crude product contains significant amounts of unreacted 3-methyl-4-nitrophenol. How can I efficiently remove it?

A3: Unreacted 3-methyl-4-nitrophenol is a common impurity. Due to its acidic nature, it can be effectively removed with a basic aqueous wash during the work-up.

  • Liquid-Liquid Extraction: A wash with a 1M or 2M aqueous solution of sodium hydroxide (NaOH) will convert the phenol into its water-soluble sodium phenoxide salt, which will partition into the aqueous layer.[13] Typically, 2-3 washes are sufficient. The progress of the removal can be monitored by TLC.

  • Column Chromatography: If residual phenol remains after extraction, silica gel column chromatography is a highly effective purification method. A gradient of ethyl acetate in hexanes is a good starting point for elution.[13]

Q4: I am observing an unknown impurity with a similar polarity to my product. What could it be and how do I address it?

A4: An impurity with similar polarity could be an isomer or a product of a side reaction.

  • Isomeric Impurities: The starting 3-methyl-4-nitrophenol may contain other isomers from its synthesis.[14] It is crucial to use a high-purity starting material. The purity of 3-methyl-4-nitrophenol can be checked by melting point, NMR, or GC-MS.

  • Products of N-Deprotection: Depending on the protecting group and reaction conditions, partial deprotection might occur, leading to the formation of the free amine, which can then undergo further reactions. Ensure the reaction is performed under an inert atmosphere if the protecting group is sensitive to oxidation.

Category 3: Starting Material and Reagent Stability

Q5: My N-protected 3-hydroxyazetidine seems to be degrading. What are the best practices for handling and storing it?

A5: N-protected 3-hydroxyazetidines are generally stable compounds. However, the stability can be influenced by the nature of the protecting group.

  • Boc-Protected 3-Hydroxyazetidine: This is stable under basic and nucleophilic conditions but is sensitive to acid. It should be stored in a cool, dry place.

  • Benzhydryl-Protected 3-Hydroxyazetidine: This protecting group is stable to a wide range of conditions but is removed by hydrogenolysis. It is generally a robust protecting group for this synthesis.

  • Free 3-Hydroxyazetidine: The unprotected 3-hydroxyazetidine is a hygroscopic and reactive compound. It is typically handled as its more stable hydrochloride salt.[15][16][17][18]

Q6: Are there any specific considerations for the quality of solvents and reagents?

A6: Yes, the quality of solvents and reagents is paramount for a successful and reproducible synthesis.

  • Anhydrous Solvents: For reactions involving strong bases like NaH, it is critical to use anhydrous solvents (e.g., dry DMF, THF). Residual water will consume the base and lead to lower yields.

  • Reagent Purity: The purity of all reagents, especially the starting materials, should be confirmed before use. Impurities can lead to side reactions and complicate purification.

III. Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol outlines the synthesis starting from N-Boc-3-hydroxyazetidine and 3-methyl-4-nitrophenol.

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-azetidinyl mesylate. This is often used in the next step without further purification.

Step 2: Ether Formation

  • In a separate flask, dissolve 3-methyl-4-nitrophenol (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude N-Boc-3-azetidinyl mesylate from Step 1 in anhydrous DMF to the phenoxide mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M NaOH (2x) to remove excess phenol, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Boc-3-azetidinyl mesylate3-Methyl-4-nitrophenolK₂CO₃DMF804-860-80
N-Boc-3-hydroxyazetidine1-Fluoro-3-methyl-4-nitrobenzeneNaHDMF60-803-665-85

Yields are highly dependent on reaction scale and purification efficiency.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete No Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check reagent quality Incomplete->Optimize_Conditions Side_Products Are there significant side products? Complete->Side_Products Minimize_Side_Reactions Minimize Side Reactions: - Lower temperature - Check for elimination products - Ensure inert atmosphere Side_Products->Minimize_Side_Reactions Yes Check_Workup Review Work-up & Purification: - Check for product loss during extraction - Optimize chromatography Side_Products->Check_Workup No

Caption: A logical workflow for troubleshooting low yields.

IV. References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (URL: )

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (URL: )

  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook. (URL: )

  • CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents. (URL: )

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (URL: )

  • 3-Methyl-4-nitrophenol 2581-34-2 wiki - Guidechem. (URL: )

  • 3-Hydroxyazetidine hydrochloride synthesis - ChemicalBook. (URL: )

  • Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols - Benchchem. (URL: )

  • Aromatic Nucleophilic Substitution - Fisher Scientific. (URL: )

  • Preparation of 3-methyl-4-nitrophenol - ACS Publications - American Chemical Society. (URL: )

  • Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides - Benchchem. (URL: )

  • 3-Methyl-4-nitrophenol | 2581-34-2 - ChemicalBook. (URL: )

  • Identifying and minimizing side reactions in Williamson ether synthesis. - Benchchem. (URL: )

  • Optimizing reaction conditions for 3-(Phenoxymethyl)azetidine synthesis - Benchchem. (URL: )

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - ResearchGate. (URL: )

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (URL: )

  • Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (URL: )

  • Williamson Ether Synthesis - ChemTalk. (URL: )

  • Williamson ether synthesis - Wikipedia. (URL: )

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: )

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. (URL: )

  • Synthesis of 1-Ethyl-3-(4-nitrophenoxy)azetidine - PrepChem.com. (URL: )

  • Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide - Benchchem. (URL: )

  • Technical Support Center: Synthesis of 3-(Phenoxymethyl)azetidine - Benchchem. (URL: )

  • 3-(3-Methoxy-4-nitrophenoxy)-azetidine | Matrix Scientific. (URL: )

  • Nucleophilic aromatic substitution - Wikipedia. (URL: )

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: )

  • azetidine - Organic Syntheses Procedure. (URL: )

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (URL: )

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: )

  • Removal of unreacted phenol from 3-(Phenoxymethyl)azetidine synthesis - Benchchem. (URL: )

  • Optimizing reaction conditions for 3-(3-Biphenylyl)azetidine synthesis - Benchchem. (URL: )

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (URL: )

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (URL: )

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (URL: )

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Methyl-4-nitrophenoxy)azetidine

Welcome to the technical support guide for 3-(3-Methyl-4-nitrophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that ma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Methyl-4-nitrophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle for many promising small molecules, and this guide provides a systematic approach to troubleshooting and ensuring reliable experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of 3-(3-Methyl-4-nitrophenoxy)azetidine that might affect its solubility?

A1: While specific experimental data for this compound is not publicly available, we can infer its properties from its structure. The molecule possesses a substituted nitrophenoxy group and an azetidine ring. The azetidine ring is a basic heterocyclic moiety.[3][4] The nitrophenoxy portion contains a polar nitro group and a nonpolar methyl group attached to an aromatic ring. This combination of polar and nonpolar features suggests that the compound is likely to have limited solubility in aqueous buffers. Such "drug-like" molecules are often hydrophobic and prone to precipitation in aqueous environments.[5]

Q2: What is the best solvent for preparing a stock solution of 3-(3-Methyl-4-nitrophenoxy)azetidine?

A2: For initial stock solution preparation, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for its ability to dissolve a broad range of organic compounds.[6][7] N,N-dimethylformamide (DMF) is another suitable alternative.[8] It is crucial to prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO to minimize the volume of organic solvent introduced into your aqueous assay buffer.[5]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A3: This is a common phenomenon known as "compound precipitation" or "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower.[5][9] To prevent this, several strategies can be employed:

  • Lower the final concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit.

  • Optimize the co-solvent percentage: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological assays.[8][10]

  • Use a different co-solvent: In some cases, ethanol or a mixture of solvents might be more effective.[8]

  • Employ sonication or gentle warming: These methods can help to redissolve small amounts of precipitate, but be cautious as they may not provide a stable solution over time.[9]

Troubleshooting Guide: Step-by-Step Solutions

Initial Solubility Assessment

Before proceeding with your main assays, it is highly recommended to perform a preliminary assessment of the compound's solubility in your specific assay buffer.

Protocol 1: Kinetic Solubility Assessment by Visual Inspection

  • Prepare a 10 mM stock solution of 3-(3-Methyl-4-nitrophenoxy)azetidine in 100% DMSO.

  • In a clear microplate or microcentrifuge tubes, perform a serial dilution of your compound directly in the assay buffer. Start with a high concentration (e.g., 100 µM) and dilute downwards.

  • Ensure the final DMSO concentration is consistent across all dilutions and matches what you will use in your assay (e.g., 0.5%).

  • Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well for signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate kinetic solubility limit. For more sensitive detection, light scattering can be measured with a nephelometer.[11]

Strategies for Enhancing Aqueous Solubility

If the compound's solubility is insufficient for your desired assay concentration, the following formulation strategies can be explored.

1. Co-Solvent Optimization

The judicious use of co-solvents can significantly enhance the solubility of hydrophobic compounds.[12][13][14]

Protocol 2: Co-Solvent Titration

  • Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Prepare a series of your assay buffer containing varying final percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%).

  • Add the compound stock to each buffer to achieve your desired final compound concentration.

  • Incubate and observe for precipitation as described in Protocol 1.

  • Important: Always run a vehicle control with the same final DMSO concentration to ensure the solvent itself does not affect your assay.[15][16]

2. Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[17][18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and biocompatibility.[20]

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).

  • Prepare a high-concentration stock of 3-(3-Methyl-4-nitrophenoxy)azetidine in a minimal amount of a suitable organic solvent like DMSO.

  • Slowly add the compound stock to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.

  • Use this new stock solution for your assay dilutions. It's crucial to determine if HP-β-CD interferes with your assay by testing a vehicle control containing only HP-β-CD.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyProsConsRecommended Starting Concentration
Co-solvents (e.g., DMSO) Simple to implement; effective for many compounds.Can cause cellular toxicity or interfere with assay components at higher concentrations.[10]Keep final concentration <1%.
pH Adjustment Can be very effective for ionizable compounds.May alter compound stability or affect biological assay performance.Test a range of pH values around the pKa of the compound if known.
Cyclodextrins (e.g., HP-β-CD) Generally low toxicity; can significantly increase solubility.[17][20]May interfere with some assays; can be more expensive.1-10 mM in the final assay solution.
Surfactants (e.g., Tween-20) Effective at low concentrations.Can disrupt cell membranes or denature proteins; may not be suitable for cell-based assays.[21]Use concentrations below the critical micelle concentration.

Visualizing the Workflow and Mechanisms

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G A Compound Precipitation Observed C Optimize Co-Solvent (DMSO) % A->C Easy to test D Try Alternative Solubilization Methods A->D E Assess Kinetic Solubility A->E First Step: Quantify the Problem B Lower Final Compound Concentration H Successful Solubilization B->H C->H F Use Cyclodextrins (e.g., HP-β-CD) D->F G Adjust Buffer pH D->G E->B If solubility limit is known F->H G->H

Sources

Troubleshooting

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Kinase Inhibitors

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing novel small molecule inhibitors, with a focus on troubleshooting and reducing off-target effects. For the...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing novel small molecule inhibitors, with a focus on troubleshooting and reducing off-target effects. For the purpose of this guide, we will use the hypothetical kinase inhibitor, 3-(3-Methyl-4-nitrophenoxy)azetidine (referred to herein as "Compound X"), to illustrate common challenges and solutions.

Introduction: The Challenge of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. While the development of small molecule kinase inhibitors has revolutionized treatment paradigms, a significant hurdle remains: ensuring inhibitor selectivity. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading experimental results, toxicity, and clinical trial failures.[1] This guide provides a systematic, multi-pronged approach to identifying, validating, and mitigating off-target effects to enhance the scientific rigor of your research and the therapeutic potential of your lead compounds.

Frequently Asked Questions (FAQs)

Q1: My in vitro kinase assay shows high potency for my target, but the cellular phenotype is unexpected or more potent than anticipated. What could be the cause?

A: This is a classic indicator of potential off-target effects. While your compound may be potent against its intended purified kinase, in a cellular environment, it can interact with numerous other proteins. The observed phenotype might be a result of this polypharmacology, where the compound inhibits multiple kinases or other proteins within the same or parallel signaling pathways. It is also possible that a metabolite of your compound is the active species in cells.

Q2: How can I confirm that Compound X is engaging my target protein inside the cell?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[2][3][4][5] This method is based on the principle that a protein's thermal stability increases when a ligand is bound. By heating cells treated with your compound and quantifying the amount of soluble target protein remaining, you can confirm direct binding in a physiological context.

Q3: What's the difference between target engagement and target validation?

A: Target engagement confirms that your compound physically interacts with the intended protein in a cellular environment (as demonstrated by CETSA). Target validation goes a step further by demonstrating that the interaction with the target is responsible for the observed biological effect.[6][7][8] A powerful tool for target validation is CRISPR-Cas9 gene editing.[6][][10] If knocking out the target gene with CRISPR-Cas9 phenocopies or ablates the effect of your compound, it provides strong evidence for on-target activity.[10]

Q4: I've identified several potential off-targets. How do I prioritize which ones to investigate further?

A: Prioritization should be based on a combination of factors:

  • Potency: How strongly does Compound X inhibit the off-target in vitro?

  • Cellular Relevance: Is the off-target expressed in your cellular model system? Is it known to be involved in the signaling pathway you are studying?

  • Phenotypic Overlap: Does inhibition of the off-target (based on literature or previous studies) produce a phenotype similar to what you observe with Compound X?

Troubleshooting Guide: A Step-by-Step Approach to Deconvoluting Off-Target Effects

This guide presents a logical workflow for researchers encountering anomalous data suggesting off-target activity of a novel inhibitor like Compound X.

Phase 1: Confirming On-Target Engagement in a Cellular Context

Before investigating off-targets, it is crucial to verify that your compound engages its intended target within the complex cellular milieu.

CETSA is an indispensable tool for assessing the direct binding of a compound to its target protein in intact cells or tissue lysates.[2][3][4]

Methodology:

  • Cell Treatment: Culture your cells of interest and treat them with various concentrations of Compound X. Include a vehicle control (e.g., DMSO).

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler. This step induces denaturation and precipitation of proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins. Methods can include freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of your target protein using a standard protein quantification method, such as Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and therefore, engagement.[4]

CETSA_Workflow cluster_prep Cell Preparation cluster_assay CETSA Protocol cluster_analysis Data Analysis start Culture Cells treat Treat with Compound X (and vehicle control) start->treat heat Heat to a range of temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to separate soluble/insoluble fractions lyse->centrifuge quantify Quantify soluble target protein centrifuge->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot result Observe Thermal Shift plot->result CRISPR_Validation_Logic cluster_hypothesis Hypothesis cluster_experiment CRISPR Experiment cluster_outcomes Possible Outcomes cluster_conclusions Conclusions phenotype Compound X causes Phenotype 'P' off_target Kinome screen identifies 'Protein Y' as an off-target phenotype->off_target Is 'P' due to inhibition of 'Y'? ko_cell Generate 'Protein Y' Knockout (KO) Cell Line off_target->ko_cell treat_ko Treat KO cells with Compound X ko_cell->treat_ko treat_wt Treat Wild-Type (WT) cells with Compound X outcome_wt WT cells show Phenotype 'P' treat_wt->outcome_wt outcome_ko_A KO cells are resistant to Compound X (No Phenotype 'P') treat_ko->outcome_ko_A outcome_ko_B KO cells still show Phenotype 'P' treat_ko->outcome_ko_B conclusion_A Conclusion: Phenotype 'P' is mediated by the off-target 'Protein Y'. outcome_ko_A->conclusion_A conclusion_B Conclusion: 'Protein Y' is not responsible for Phenotype 'P'. Investigate other off-targets. outcome_ko_B->conclusion_B

Caption: Logical workflow for using CRISPR-Cas9 to validate an off-target.

References

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages: A Cost-Effective Alternative to Sequence Approaches. Fourwaves. [Link]

  • Kinome Profiling. Oncolines B.V.. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosage and Administration of 3-(3-Methyl-4-nitrophenoxy)azetidine

Disclaimer: Specific in vivo pharmacological and toxicological data for 3-(3-Methyl-4-nitrophenoxy)azetidine is not extensively available in public literature. This guide is therefore based on established principles for...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific in vivo pharmacological and toxicological data for 3-(3-Methyl-4-nitrophenoxy)azetidine is not extensively available in public literature. This guide is therefore based on established principles for in vivo studies of novel small molecules, particularly azetidine and nitrophenoxy derivatives, to provide researchers with a robust framework for their experiments.

Introduction

As a Senior Application Scientist, this guide is designed to provide you with technical support for your in-vivo experiments involving 3-(3-Methyl-4-nitrophenoxy)azetidine. The unique structural features of this compound, combining an azetidine ring with a nitrophenoxy moiety, suggest considerations for its metabolic stability, solubility, and potential biological activities.[1][2] This document will address common challenges in a question-and-answer format, providing troubleshooting solutions and frequently asked questions to ensure the integrity and success of your research.

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Adverse Events in Animal Models

Question: We observed significant toxicity (e.g., weight loss, lethargy, mortality) at our initial doses, which were predicted to be therapeutic. What could be the cause and how should we proceed?

Answer: Unexpected toxicity is a common hurdle in preclinical studies. The root cause can often be traced back to the compound's intrinsic properties, its formulation, or the administration route.

Potential Causes & Solutions:

  • Compound-Specific Toxicity: The nitroaromatic group in your compound can sometimes be associated with toxicity.[3]

    • Solution: Conduct a dose-ranging study with a wider spread of doses, starting from a much lower concentration. This will help in identifying the Maximum Tolerated Dose (MTD).

  • Formulation-Related Toxicity: The excipients used to dissolve or suspend your compound might be causing the adverse effects.

    • Solution: Review the safety data for all formulation components. If possible, test the vehicle alone as a control group in your animal model. Consider alternative, well-tolerated formulation strategies.[4][5]

  • Rapid Absorption and High Cmax: A rapid absorption rate can lead to a high peak plasma concentration (Cmax) that exceeds the toxic threshold.

    • Solution: Consider switching to a different administration route that allows for slower absorption (e.g., subcutaneous instead of intravenous) or reformulate to a sustained-release preparation.

Experimental Workflow for Toxicity Troubleshooting:

A Unexpected Toxicity Observed B Review Compound's Intrinsic Properties A->B C Evaluate Formulation Components A->C D Analyze Pharmacokinetic Profile A->D E Conduct Dose-Ranging Study (MTD) B->E F Test Vehicle Alone C->F G Consider Alternative Formulations C->G H Switch Administration Route D->H I Reformulate for Sustained Release D->I J Proceed with Refined Dosing Regimen E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Issue 2: Lack of Efficacy at Predicted Therapeutic Doses

Question: Our compound is not showing the expected biological effect in our in vivo model, despite promising in vitro data. What are the likely reasons and how can we troubleshoot this?

Answer: A discrepancy between in vitro and in vivo results often points towards issues with bioavailability, target engagement, or metabolic instability of the compound.

Potential Causes & Solutions:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations. This is common for poorly water-soluble molecules.[5][6]

    • Solution: Characterize the compound's solubility and consider enabling formulations such as solutions with co-solvents, suspensions, or lipid-based systems to improve absorption.[4][7]

  • Rapid Metabolism: The compound might be quickly metabolized and cleared from the body before it can exert its effect. The azetidine and nitrophenoxy groups could be sites of metabolic activity.[1][2]

    • Solution: Conduct a pharmacokinetic (PK) study to determine the compound's half-life (t½) and clearance (CL).[8] If the half-life is very short, consider more frequent dosing or a different administration route.

  • Insufficient Target Engagement: Even with adequate plasma concentration, the compound may not be reaching the target tissue or binding to its intended molecular target.

    • Solution: Whenever possible, measure the compound concentration in the target tissue. Biophysical assays can be used to confirm target binding under conditions that more closely mimic the in vivo environment.[9][10]

Decision Tree for Addressing Lack of Efficacy:

A Lack of In Vivo Efficacy B Conduct Pharmacokinetic (PK) Study A->B C Is Bioavailability (F%) Low? B->C D Is Half-life (t½) Short? B->D E Optimize Formulation for Solubility C->E Yes H Measure Target Tissue Concentration C->H No F Increase Dosing Frequency D->F Yes G Consider Alternative Route of Administration D->G Yes D->H No J Re-evaluate In Vitro to In Vivo Correlation E->J F->J G->J I Confirm Target Engagement H->I I->J

Caption: Decision-making process for troubleshooting lack of in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a formulation for 3-(3-Methyl-4-nitrophenoxy)azetidine?

A1: The initial step is to determine the compound's physicochemical properties, particularly its solubility in various pharmaceutically acceptable vehicles. A tiered approach is recommended, starting with simpler formulations and moving to more complex ones as needed.[4]

Formulation StrategyKey ConsiderationsWhen to Use
Aqueous Solution Determine solubility at different pH values.If the compound is sufficiently water-soluble.
Co-solvent Solution Use solvents like DMSO, PEG300, or ethanol. Ensure co-solvent concentration is non-toxic.For compounds with moderate solubility.[5]
Suspension Particle size reduction can improve dissolution. Use wetting and suspending agents.For poorly soluble compounds, especially for oral administration.[5]
Lipid-based Formulation Can enhance oral absorption for lipophilic compounds.For compounds with high lipophilicity (LogP).[6]

Q2: How do I choose the appropriate route of administration?

A2: The choice of administration route depends on the experimental goal, the compound's properties, and the desired pharmacokinetic profile.

RouteAdvantagesDisadvantages
Intravenous (IV) 100% bioavailability, rapid onset.Can lead to high Cmax and toxicity, requires sterile formulation.
Oral (PO) Clinically relevant, convenient.Subject to first-pass metabolism, variable bioavailability.
Intraperitoneal (IP) Bypasses first-pass metabolism, larger volumes possible.Can cause local irritation, not always clinically relevant.
Subcutaneous (SC) Slower absorption, prolonged exposure.Can cause local irritation, limited volume.

Q3: How should I design a preliminary pharmacokinetic (PK) study?

A3: A preliminary PK study is crucial for understanding your compound's behavior in vivo.

Step-by-Step Protocol for a Preliminary PK Study:

  • Dose Selection: Choose at least two dose levels, one low and one high, based on in vitro potency and any available toxicity data.

  • Animal Model: Use a sufficient number of animals per time point to ensure statistical power.

  • Administration: Administer the compound via the intended route of administration. Include an IV group if possible to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) to capture the absorption, distribution, metabolism, and excretion (ADME) phases.

  • Sample Analysis: Use a validated analytical method, such as LC-MS/MS, to quantify the compound concentration in plasma.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, t½, CL, and Vd.[8]

References

  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec. How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • YouTube. Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.
  • Future4200. Formulation of poorly water-soluble drugs for oral administration.
  • Harvard DASH. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • NIH PMC. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator.
  • Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • Broad Institute. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation.
  • Benchchem. In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • NIH PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • NIH. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • PubMed. Pharmacokinetics of nitroxide NMR contrast agents.
  • NIH PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • Multidisciplinary Digital Publishing Institute. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • YouTube. Biophysical Approaches to Small Molecule Discovery and Validation.
  • NIH PMC. Methods of probing the interactions between small molecules and disordered proteins.
  • NIH PMC. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(3-Methyl-4-nitrophenoxy)azetidine

Welcome to the technical support center for 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of puri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The unique combination of a strained azetidine ring, a nitroaromatic system, and an ether linkage presents specific challenges that require careful consideration of experimental parameters. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 3-(3-Methyl-4-nitrophenoxy)azetidine.

Question 1: My final product purity is low after flash column chromatography, and I see significant tailing on the TLC plate. What is the likely cause and how can I fix it?

Answer: This is a classic issue stemming from the basicity of the azetidine nitrogen. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to poor peak shape (tailing) and can sometimes cause irreversible adsorption or degradation of the product on the column.

Causality: The interaction between the basic analyte and acidic stationary phase slows the elution of a fraction of the molecules, causing them to lag behind the main band and create a "tail."

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silica surface.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). This competes with your product for binding to the acidic sites on the silica.

    • Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as a component of the mobile phase can be effective.

  • Use of Deactivated Silica: Consider using silica gel that has been treated or "end-capped" to reduce the number of free silanol groups. Alternatively, neutral or basic alumina can be used as the stationary phase, though its separation characteristics differ from silica.

  • Reverse-Phase Chromatography: If tailing persists, switching to a reverse-phase (C18) column is a robust alternative. The separation mechanism is based on hydrophobicity rather than polar interactions, which eliminates the issue with the basic nitrogen. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the analyte.

Question 2: I'm observing product degradation during purification. My yields are inconsistent, and I see new, more polar spots on my TLC after the compound has been on the column for a while. What's happening?

Answer: Product degradation on silica is a significant risk, likely due to a combination of two factors: the acidic nature of the stationary phase and the potential thermal instability of the nitroaromatic moiety.

Underlying Mechanisms:

  • Acid-Catalyzed Ring Opening: The strained four-membered azetidine ring can be susceptible to acid-catalyzed ring-opening, especially with prolonged exposure to the acidic silica surface.[1] This would result in more polar byproducts.

  • Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive.[2][3] The heat generated from the solvent-silica interaction (heat of adsorption), especially when packing the column or running it quickly, can create localized hot spots leading to decomposition. The initial steps of thermal decomposition for nitroaromatics often involve the cleavage of the C-NO2 bond.[3][4]

Preventative Measures:

  • Minimize Residence Time: Perform the chromatography as quickly as possible without sacrificing separation. Use a column with a larger diameter to load more material and shorten the run time.

  • Temperature Control: Avoid high ambient temperatures. If possible, consider cooling the column with a water jacket or running the purification in a cold room.

  • Basic Modifier: As mentioned in the previous point, adding a base like TEA to the eluent will not only prevent tailing but also neutralize the acidic sites responsible for catalytic degradation.

  • Alternative Stationary Phases: Use neutral alumina or consider reverse-phase chromatography to avoid the acidic environment altogether.

Question 3: I am struggling to separate my product from the unreacted 3-methyl-4-nitrophenol starting material. They have very similar Rf values. How can I improve this separation?

Answer: The co-elution of the product with the starting phenol is common because both are polar, aromatic compounds. The key to separation is to exploit the chemical differences between the phenolic hydroxyl group and the azetidine's ether linkage and basic nitrogen.

Strategies for Improved Separation:

  • Optimize Normal Phase Eluent:

    • Polarity Tuning: Systematically vary the ratio of your hexane/ethyl acetate system. Sometimes a small change is all that is needed.

    • Solvent Selectivity: Introduce a third solvent to change the selectivity. For example, adding a small amount of dichloromethane or methanol can alter the interactions of the solutes with the stationary phase differently.

    • Phenyl-Hexyl Column: For aromatic compounds, a phenyl-hexyl stationary phase can provide alternative selectivity through π-π stacking interactions with the nitroaromatic ring.[5][6] This can often resolve compounds that co-elute on standard silica or C18 columns.

  • Aqueous Work-up (Liquid-Liquid Extraction): This is often the most effective method.

    • Principle: 3-methyl-4-nitrophenol is acidic (pKa ~7-8), while your product is basic. This difference can be used for a clean separation.

    • Protocol: Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium carbonate or a 5% sodium bicarbonate solution). The acidic phenol will be deprotonated to its highly water-soluble phenoxide salt and will move into the aqueous layer, while your basic product remains in the organic layer. Follow this with a water wash and a brine wash before drying and concentrating.

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common purification failures.

Purification_Troubleshooting cluster_causes Identify Primary Issue cluster_solutions Implement Solution start Low Purity After Initial Purification tailing Significant Tailing on TLC/HPLC? start->tailing degradation New Impurities Form During Purification? start->degradation coelution Poor Separation from Starting Material? start->coelution tailing->degradation No add_base Add 0.5% TEA to Mobile Phase tailing->add_base Yes degradation->coelution No neutralize_silica Use Neutral Alumina or Reverse Phase (C18) degradation->neutralize_silica Yes run_fast Run Column Faster & Cooler degradation->run_fast Yes lle Perform Basic Aqueous Wash (e.g., 1M Na2CO3) coelution->lle Yes change_selectivity Try Different Solvent System or Phenyl Column coelution->change_selectivity Yes end_node Pure Product add_base->end_node neutralize_silica->end_node run_fast->end_node lle->end_node change_selectivity->end_node

Caption: A decision tree for troubleshooting purification issues.

Part 2: Detailed Experimental Protocols

These protocols provide a validated starting point for the purification of 3-(3-Methyl-4-nitrophenoxy)azetidine.

Protocol 1: Purification by Basic Liquid-Liquid Extraction and Flash Column Chromatography

This protocol is designed to first remove acidic impurities via an aqueous wash before proceeding to chromatographic purification.

1. Materials & Reagents:

  • Crude 3-(3-Methyl-4-nitrophenoxy)azetidine

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Sodium Carbonate (Na₂CO₃) aqueous solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

  • Hexanes (Hex)

  • Triethylamine (TEA)

2. Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in EtOAc (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M Na₂CO₃ solution. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer contains the deprotonated 3-methyl-4-nitrophenol.

  • Washing: Wash the remaining organic layer with an equal volume of water, followed by an equal volume of brine to aid in the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Column Preparation: Prepare a flash column with silica gel, slurried in a 95:5 mixture of Hexanes:EtOAc.

  • Mobile Phase Preparation: Prepare your mobile phase. A good starting point is a gradient of 10% to 40% EtOAc in Hexanes, with 0.5% TEA added to the entire mixture.

  • Chromatography: Dissolve the concentrated residue from step 6 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the prepared mobile phase.

  • Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Final Polishing

If the product obtained from chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final step.

1. Solvent Screening: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent/SystemSolubility at 25°CSolubility at BoilingRecommendation
IsopropanolLowHighGood Candidate
Ethyl Acetate/HexaneLow (in high Hex)High (in high EtOAc)Good System
TolueneLowModeratePossible
DichloromethaneHighHighPoor (for single solvent)

2. Step-by-Step Procedure (using Ethyl Acetate/Hexane):

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, just enough to fully dissolve the solid.

  • Insolubilization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: If necessary, add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, then place it in a refrigerator or freezer for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to remove residual solvents.

Purification Workflow Diagram

Purification_Workflow crude Crude Product workup Aqueous Basic Wash (Removes Phenol) crude->workup drying Dry (MgSO4) & Concentrate workup->drying chromatography Flash Chromatography (Silica + 0.5% TEA) drying->chromatography crystallization Recrystallization (e.g., EtOAc/Hexane) chromatography->crystallization final_product Pure Crystalline Product crystallization->final_product

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 3-(3-Methyl-4-nitrophenoxy)azetidine

Welcome to the technical support center for 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cell permeability o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cell permeability of this compound. We provide in-depth, evidence-based strategies and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction to 3-(3-Methyl-4-nitrophenoxy)azetidine and its Permeability Profile

3-(3-Methyl-4-nitrophenoxy)azetidine is a novel synthetic small molecule with potential therapeutic applications. Its structure, featuring an azetidine ring, offers a unique combination of rigidity and three-dimensionality, which can be advantageous for target binding and metabolic stability.[1] However, the presence of a polar nitrophenoxy group and the azetidine nitrogen may present challenges for efficient translocation across the lipid bilayer of cell membranes, a critical step for reaching intracellular targets.

The cell permeability of a compound is a key determinant of its oral bioavailability and overall efficacy.[2] Poor permeability can arise from several factors, including low lipophilicity, a high number of hydrogen bond donors and acceptors, and susceptibility to efflux pumps. This guide will walk you through identifying the potential permeability issues with 3-(3-Methyl-4-nitrophenoxy)azetidine and provide actionable strategies to overcome them.

Troubleshooting Guide: Common Permeability Issues and Solutions

This section addresses common problems researchers may face when 3-(3-Methyl-4-nitrophenoxy)azetidine exhibits low cell permeability.

Observed Issue Potential Cause Recommended Action & Rationale
Low apparent permeability (Papp) in PAMPA assay Low lipophilicity: The compound is too polar to partition effectively into the artificial lipid membrane.1. Prodrug Approach: Temporarily mask the polar azetidine nitrogen with a lipophilic, cleavable group (e.g., an ester or a carbamate). This increases lipophilicity, facilitating passive diffusion.[2][3][4] 2. Structural Modification: Systematically modify the scaffold to increase lipophilicity. For example, replace the methyl group with a larger alkyl or halogenated alkyl group. However, this may alter the pharmacological activity and requires careful structure-activity relationship (SAR) studies.
Low Papp in Caco-2 assay, but moderate Papp in PAMPA Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells, which are not present in the PAMPA model.[5][6]1. Co-administration with an Efflux Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability will confirm efflux.[6] 2. Structural Modification: Modify the structure to reduce recognition by efflux pumps. This can involve altering hydrogen bonding patterns or overall molecular shape.
Poor aqueous solubility limiting assay concentration High crystallinity or lipophilicity: The compound may have poor solubility in the aqueous assay buffer, leading to inaccurate permeability assessment.1. Formulation Strategies: Utilize solubility-enhancing excipients such as cyclodextrins or formulate the compound as a solid dispersion.[7][8][9] 2. pH Adjustment: Determine the pKa of the azetidine nitrogen and adjust the buffer pH to favor the more soluble ionized form, if compatible with the assay.[10]
High compound retention in the membrane (PAMPA) Excessive Lipophilicity: While some lipophilicity is needed, a very high logP can cause the compound to become trapped within the lipid membrane.[11][12][13]1. Lipophilic Permeability Efficiency (LPE) Analysis: Calculate or measure the LPE to find the optimal balance between lipophilicity and permeability.[11][12][13] 2. Introduce Polar Groups: If SAR allows, introduce a small, strategically placed polar group to reduce excessive lipophilicity without creating a significant permeability barrier.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to evaluate the permeability of 3-(3-Methyl-4-nitrophenoxy)azetidine?

A1: The initial step is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[14] PAMPA is a cost-effective, high-throughput assay that measures passive diffusion, providing a baseline understanding of your compound's ability to cross a lipid barrier without the complexities of active transport.[5][14] This will help you determine if low lipophilicity is a primary issue.

Q2: My compound shows poor permeability in Caco-2 cells. What does this mean?

A2: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, expressing both influx and efflux transporters.[6][15][16][17] Poor permeability in this assay can indicate one or more of the following:

  • Low Passive Permeability: Consistent with PAMPA results, the compound may be too polar.

  • Active Efflux: The compound is actively pumped out of the cells.

  • Poor Paracellular Transport: The compound is too large or has the wrong charge to pass through the tight junctions between cells.

To distinguish between these, compare your Caco-2 results with PAMPA data and consider running a bi-directional Caco-2 assay to calculate the efflux ratio.[17]

Q3: How can I apply a prodrug strategy to 3-(3-Methyl-4-nitrophenoxy)azetidine?

A3: A prodrug is an inactive derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.[2][3] For 3-(3-Methyl-4-nitrophenoxy)azetidine, the secondary amine of the azetidine ring is an ideal handle for prodrug modification. You can acylate the nitrogen with a lipophilic group that can be cleaved by intracellular esterases. This masks the polar N-H group, increasing lipophilicity and enhancing membrane permeation.[4][18][19]

Q4: Will the nitro group on the phenyl ring negatively impact cell permeability?

A4: The nitro group is a strong electron-withdrawing group and can increase the polarity of the molecule, potentially reducing permeability.[20][21] Its presence can also make the compound a substrate for nitroreductases, which could lead to metabolic activation and potential toxicity.[22][23][24] However, it can also participate in favorable interactions with transporters or target proteins.[21] The overall impact will depend on the balance of these effects. If permeability is a major issue, exploring bioisosteric replacements for the nitro group (e.g., a cyano or trifluoromethyl group) could be a viable strategy.

Q5: What formulation strategies can I use to improve the apparent permeability of my compound in vitro?

A5: Poor aqueous solubility can lead to an underestimation of permeability. Advanced formulation strategies can help overcome this:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating the compound in SLNs can enhance solubility and provide controlled release.[8]

  • Nanoformulations: A variety of nanosystems can improve drug transport and absorption across the intestinal barrier.[25]

  • Lipid-Based Delivery Systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][26]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of 3-(3-Methyl-4-nitrophenoxy)azetidine.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lecithin/dodecane solution

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare the PAMPA Membrane: Coat the filter of the donor plate with 5 µL of the lecithin/dodecane solution and allow it to impregnate for at least 30 minutes.[27]

  • Prepare Solutions:

    • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (containing 5% DMSO if your compound stock is in DMSO).[27][28]

    • Donor Solution: Prepare the test and control compounds at a final concentration of 10-200 µM in PBS.[27][29]

  • Assemble the PAMPA Plate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[29]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value.

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [C]A / [C]eq)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Area of the membrane

    • Time = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for evaluating the permeability of 3-(3-Methyl-4-nitrophenoxy)azetidine across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and controls

  • Lucifer yellow (for monolayer integrity check)

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[15][16][17]

  • Monolayer Integrity Check:

    • TEER Measurement: Measure the TEER of the monolayer. Values should be above a predetermined threshold (e.g., >200 Ω·cm²) to indicate tight junction formation.[30]

    • Lucifer Yellow Assay: Add Lucifer yellow to the apical side and measure its appearance on the basolateral side. Low permeability of Lucifer yellow confirms monolayer integrity.[16]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound (at a non-toxic concentration) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (acceptor) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

    • Take samples from the basolateral chamber at different time points.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux):

    • Perform the assay as above, but add the test compound to the basolateral chamber and sample from the apical chamber.[17]

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions.

    • Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[17]

Visualizing Permeability Enhancement Strategies

The following diagram illustrates the key strategies discussed for enhancing the cell permeability of 3-(3-Methyl-4-nitrophenoxy)azetidine.

G cluster_main Strategies to Enhance Cell Permeability cluster_strategies Enhancement Strategies cluster_assays Permeability Assessment Compound 3-(3-Methyl-4-nitrophenoxy)azetidine (Low Permeability) Prodrug Prodrug Approach (Mask Azetidine N-H) Compound->Prodrug Apply Structural Structural Modification (Increase Lipophilicity) Compound->Structural Apply Formulation Formulation Strategies (e.g., Nanoparticles) Compound->Formulation Apply PAMPA PAMPA Assay (Passive Diffusion) Prodrug->PAMPA Test Structural->PAMPA Test Formulation->PAMPA Test Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Confirm ImprovedCompound Enhanced Permeability Compound Caco2->ImprovedCompound Validate

Caption: Workflow for enhancing and validating cell permeability.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • American Chemical Society. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • SpringerLink. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]

  • Scribd. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • ACS Publications. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Available from: [Link]

  • PubMed. Formulation strategies to improve the efficacy of intestinal permeation enhancers. Available from: [Link]

  • ScholarWorks@UTEP. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Available from: [Link]

  • PubMed. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • ACS Omega. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. Available from: [Link]

  • ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Available from: [Link]

  • PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available from: [Link]

  • NIH. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • ResearchGate. Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF. Available from: [Link]

  • Semantic Scholar. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.. Available from: [Link]

  • NIH. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]

  • ResearchGate. Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF. Available from: [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Available from: [Link]

  • Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]

  • ResearchGate. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]

  • NIH. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]

  • ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • PubChem. Azetidine. Available from: [Link]

  • PubChem. Azetidine, N-methyl-. Available from: [Link]

  • NIH. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • PubChem. 3-(4-Fluorophenoxy)azetidine. Available from: [Link]

  • PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Available from: [Link]

Sources

Troubleshooting

Minimizing cytotoxicity of 3-(3-Methyl-4-nitrophenoxy)azetidine

Welcome to the technical support center for 3-(3-Methyl-4-nitrophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methyl-4-nitrophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments while minimizing potential cytotoxic effects. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

I. Understanding the Compound: The "Why" Behind Potential Cytotoxicity

3-(3-Methyl-4-nitrophenoxy)azetidine is a novel small molecule with potential therapeutic applications. However, like many nitroaromatic compounds, it can exhibit cytotoxicity. The primary driver of this toxicity is often the nitroaromatic group itself.[1][2] The electron-withdrawing nature of the nitro group makes the compound susceptible to enzymatic reduction within the cell.[3][4] This reduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can damage cellular macromolecules like DNA and proteins.[4] Furthermore, this process can generate reactive oxygen species (ROS), leading to oxidative stress, which can disrupt normal cellular function and trigger apoptotic or necrotic cell death pathways.[1][5]

The azetidine ring, a four-membered heterocycle, is generally more stable than an aziridine ring but still possesses ring strain that can influence its reactivity and interactions with biological targets.[6]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your in vitro experiments, providing potential causes and actionable solutions.

Issue 1: High Levels of Cell Death Observed Even at Low Concentrations

  • Potential Cause: The inherent cytotoxicity of the nitroaromatic moiety is likely causing significant cell death. Your cell line may have high expression of nitroreductase enzymes, exacerbating the toxic effects.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity with Orthogonal Assays: If you are using a metabolic assay like MTT, which measures mitochondrial dehydrogenase activity, it's possible the compound is inhibiting mitochondrial function without directly causing cell death.[7][8] Cross-validate your results with an assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay, or a dye exclusion assay like Trypan Blue.[9][10][11]

    • Time-Course and Dose-Response Analysis: Perform a detailed time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the onset of cytotoxicity. A comprehensive dose-response curve will help identify a potential therapeutic window.[12][13]

    • Inclusion of an Antioxidant: To test the hypothesis of oxidative stress-induced cytotoxicity, co-incubate the cells with a known antioxidant like N-acetylcysteine (NAC). A reduction in cytotoxicity in the presence of NAC would suggest that ROS generation is a key mechanism of toxicity.

    • Cell Line Selection: If possible, test the compound on a panel of cell lines. Differences in metabolic enzyme expression can lead to varying degrees of cytotoxicity.

Issue 2: Inconsistent Results Between Experiments

  • Potential Cause: Variability in cell culture conditions, compound stability, or assay procedure can all contribute to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that the initial number of cells plated is consistent across all experiments. Cell density can affect drug sensitivity.[13]

    • Assess Compound Stability in Media: 3-(3-Methyl-4-nitrophenoxy)azetidine may be unstable in your cell culture medium over the course of the experiment. Prepare fresh stock solutions and dilute to the final concentration immediately before use. You can also analyze the compound's concentration in the media over time using HPLC to check for degradation.

    • Control for Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration is consistent across all wells and is at a level that does not affect cell viability on its own. Run a vehicle control (media with the same concentration of DMSO) in every experiment.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for 3-(3-Methyl-4-nitrophenoxy)azetidine?

A1: The cytotoxicity of 3-(3-Methyl-4-nitrophenoxy)azetidine is most likely linked to its nitroaromatic structure. The nitro group can be enzymatically reduced in cells to form reactive intermediates that can cause DNA damage and induce oxidative stress through the generation of reactive oxygen species (ROS).[1][3][5]

Q2: Are there ways to chemically modify the compound to reduce its cytotoxicity while retaining its desired activity?

A2: Yes, a common strategy in medicinal chemistry is bioisosteric replacement. The nitro group could potentially be replaced with another electron-withdrawing group that is less prone to metabolic activation. For example, a trifluoromethyl group has been successfully used as a bioisostere for an aliphatic nitro group in some contexts.[14][15][16][17] Another approach could be to replace the nitro group with a cyano or a sulfone group. However, any modification would require re-evaluation of the compound's primary activity.

Q3: Can the formulation of the compound be altered to minimize its toxic effects?

A3: Formulation strategies can sometimes help in reducing toxicity.[18] For in vivo studies, encapsulating the compound in a nanoparticle-based drug delivery system could potentially alter its biodistribution and reduce off-target toxicity.[19] For in vitro work, the choice of solvent and the use of solubilizing agents should be carefully optimized to ensure the compound is fully dissolved and to avoid precipitation, which can lead to inaccurate dosing and apparent toxicity.

Q4: What are the recommended in vitro assays to accurately assess the cytotoxicity of this compound?

A4: A multi-parametric approach is recommended.[11] Start with a metabolic assay like MTT or XTT to assess effects on cell viability.[7][9] Concurrently, use an assay that measures membrane integrity, such as an LDH release assay, to detect necrosis.[10] To investigate apoptosis, flow cytometry using Annexin V and propidium iodide (PI) staining is a powerful technique.[7]

IV. Experimental Protocols

Protocol 1: Standard MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[20]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Your chosen cell line and complete culture medium

  • 3-(3-Methyl-4-nitrophenoxy)azetidine

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 3-(3-Methyl-4-nitrophenoxy)azetidine in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[9][10]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Your chosen cell line and complete culture medium

  • 3-(3-Methyl-4-nitrophenoxy)azetidine

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of 3-(3-Methyl-4-nitrophenoxy)azetidine as described in the MTT protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

V. Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plate Treatment Incubate Cells with Compound (24-72h) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Flow Flow Cytometry (Apoptosis) Treatment->Flow Data_Analysis Calculate IC50 / % Cytotoxicity MTT->Data_Analysis LDH->Data_Analysis Flow->Data_Analysis

VI. Quantitative Data Summary

While specific IC50 values for 3-(3-Methyl-4-nitrophenoxy)azetidine are not yet publicly available, the table below provides a template for how you can organize your own experimental data for comparison across different assays and cell lines.

Cell LineAssay TypeTime Point (hours)IC50 (µM)
e.g., HepG2MTT24Your Data
e.g., HepG2MTT48Your Data
e.g., HepG2LDH24Your Data
e.g., HepG2LDH48Your Data
e.g., A549MTT24Your Data
e.g., A549MTT48Your Data

VII. Concluding Remarks

Working with novel compounds that exhibit cytotoxicity is a common challenge in drug discovery and chemical biology. By understanding the underlying mechanisms of toxicity and employing systematic troubleshooting and orthogonal validation, you can generate reliable and reproducible data. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own findings.

References

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Different Cytotoxicity Assays. Chemistry LibreTexts. [Link]

  • Cytotoxicity assays. GARDP Revive. [Link]

  • Cenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Involvement of oxidative stress ine the genotoxicity and cytotoxicity of nitro-aromatic derivatives: an ESR spin trapping study coupled to genotoxicity assay in human fibroblasts. ResearchGate. [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5599-5612. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. National Institutes of Health. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. National Institutes of Health. [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. National Institutes of Health. [Link]

  • APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. [Link]

  • New Approach Reduces Drug Resistance and Toxicity. Technology Networks. [Link]

  • Improving targeted small molecule drugs to overcome chemotherapy resistance. National Institutes of Health. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]

  • Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

Sources

Optimization

Addressing metabolic instability of 3-(3-Methyl-4-nitrophenoxy)azetidine

Technical Support Center: 3-(3-Methyl-4-nitrophenoxy)azetidine Welcome to the technical support center for researchers working with 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Methyl-4-nitrophenoxy)azetidine

Welcome to the technical support center for researchers working with 3-(3-Methyl-4-nitrophenoxy)azetidine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the metabolic instability of this compound. As drug development professionals, understanding and mitigating metabolic liabilities early is critical for project success.[1][2] This document synthesizes established metabolic principles with actionable experimental strategies to help you diagnose and address stability issues effectively.

Part 1: Initial Assessment - Metabolic Hotspot Analysis

The chemical structure of 3-(3-Methyl-4-nitrophenoxy)azetidine presents several potential sites for metabolic transformation, often referred to as "metabolic soft spots." A proactive analysis of these sites is the first step in troubleshooting.

Key Structural Features and Potential Liabilities:

  • Nitroaromatic Group: The 4-nitro group is a strong electron-withdrawing group that makes the aromatic ring susceptible to specific metabolic pathways. It is a well-known liability.[3]

  • Benzylic Methyl Group: The 3-methyl group on the phenyl ring is a classic site for oxidation by Cytochrome P450 (CYP) enzymes.

  • Aryl Ether Linkage: The phenoxy-azetidine ether bond can be a substrate for oxidative cleavage (O-dealkylation).[4][5]

  • Strained Azetidine Ring: The four-membered azetidine ring is strained and can be susceptible to nucleophilic ring-opening reactions, particularly by glutathione (GSH).[6][7][8]

The diagram below illustrates these potential metabolic pathways originating from the parent compound.

G cluster_parent Parent Compound cluster_metabolites Potential Phase I & II Metabolites parent 3-(3-Methyl-4-nitrophenoxy)azetidine M1 Amino Metabolite (Nitro Reduction) parent->M1 Nitroreductases (e.g., in Liver S9, Gut Flora) M2 Hydroxymethyl/Carboxylic Acid (Benzylic Oxidation) parent->M2 CYP450 Enzymes (Microsomes) M3 3-Methyl-4-nitrophenol (Ether Cleavage) parent->M3 CYP450 Enzymes (Microsomes) M4 GSH Adduct (Azetidine Ring Opening) parent->M4 GSTs + GSH (Cytosol / Hepatocytes)

Caption: Predicted metabolic pathways for 3-(3-Methyl-4-nitrophenoxy)azetidine.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common experimental observations in a question-and-answer format.

Q1: My compound shows very high clearance in human liver microsomes (HLM). What is the most probable cause?

Answer: High clearance in liver microsomes strongly suggests metabolism by enzymes located in the endoplasmic reticulum, primarily Cytochrome P450 (CYP) enzymes.[9] For this specific molecule, two pathways are highly probable:

  • Benzylic Oxidation: The methyl group is a prime target for CYP-mediated oxidation to a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid. This is often a rapid metabolic route.

  • Ether Cleavage: O-dealkylation at the ether linkage is another common CYP-mediated reaction that would cleave the molecule into two fragments.[5]

Troubleshooting Steps:

  • Conduct a Metabolite Identification (MetID) Study: Analyze the incubation mixture using high-resolution LC-MS/MS to detect metabolites. Look for mass shifts corresponding to oxidation (M+16) or cleavage products.

  • Perform Reaction Phenotyping: Use a panel of specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in your microsomal assay to identify which enzyme is responsible.

Q2: The compound is relatively stable in microsomes but disappears rapidly when incubated with hepatocytes. Why?

Answer: This classic observation points towards metabolic pathways not captured by microsomes alone. Hepatocytes contain the full complement of metabolic enzymes, including cytosolic Phase I and Phase II (conjugation) enzymes.[9] Two possibilities are paramount:

  • Nitro Reduction: The nitro group can be reduced to a hydroxylamine and then an amine. This reduction is often carried out by cytosolic enzymes like aldehyde oxidase (AO) or xanthine oxidase (XO), which are present in the liver S9 fraction and hepatocytes but not microsomes.[10][11]

  • Glutathione (GSH) Conjugation: The strained azetidine ring may undergo nucleophilic attack by glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs) located in the cytosol.[6] This is a direct conjugation pathway that does not require prior P450 activation.

Troubleshooting Steps:

  • Run a Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes.[10] If you see high clearance here but not in microsomes, it confirms the involvement of cytosolic enzymes.

  • Deplete GSH in Hepatocytes: Pre-incubate hepatocytes with buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, before adding your compound. If stability improves, it confirms GSH conjugation is a major clearance pathway.

Q3: My MetID study shows a metabolite with a mass of (M-30). What does this indicate?

Answer: A mass shift of M-30 (loss of 30 Da) is a characteristic signature of nitro group reduction to an amino group (NO₂ → NH₂). The mass change is calculated as: (mass of 2O) - (mass of 2H) = (2 * 15.999) - (2 * 1.008) ≈ 30. This confirms that nitroreduction is a significant metabolic pathway for your compound. This pathway can lead to the formation of potentially reactive and toxic intermediates.[3]

Q4: How can I strategically modify the molecule to block these metabolic pathways?

Answer: Once you have identified the primary metabolic liability, you can employ rational drug design strategies to improve stability.

Identified Liability Proposed Strategy Rationale & Supporting Evidence
Nitro Reduction Replace the -NO₂ group with a metabolically stable bioisostere like -CN, -CF₃, or -SO₂CH₃.These groups mimic the electron-withdrawing properties of the nitro group but are not susceptible to enzymatic reduction. This is a common strategy to enhance metabolic stability and reduce potential toxicity.[12]
Benzylic Oxidation 1. Replace the -CH₃ group with a -Cl or -CF₃.2. Replace the hydrogens on the methyl group with deuterium (-CD₃).1. Halogens are not typically oxidized by CYPs.2. The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage by CYPs (the Kinetic Isotope Effect). This can significantly increase the metabolic half-life.[13]
Ether Cleavage Replace the ether linkage (-O-) with a more robust linker such as an amide (-NHC(O)-), a reverse amide (-C(O)NH-), or a direct C-C bond.Amide and carbon-carbon bonds are generally more resistant to CYP-mediated cleavage than ether bonds.
Azetidine Ring Opening 1. Substitute the azetidine with a more stable ring like pyrrolidine or piperidine.2. Modify substituents on the azetidine ring to lower its pKa.1. Larger, less strained rings are less prone to nucleophilic attack.[7]2. Ring opening is often preceded by protonation of the azetidine nitrogen; lowering the basicity (pKa) can reduce the rate of this activating step.[7][14]

Part 3: Experimental Protocols & Workflows

A systematic approach is essential for efficiently diagnosing metabolic instability.

Workflow for Investigating Metabolic Instability

The following diagram outlines a logical workflow from initial screening to structural modification.

G A Step 1: In Vitro Stability Screen (Microsomes & Hepatocytes) B Is Intrinsic Clearance (CLint) High? A->B C Compound is Sufficiently Stable. Proceed with further profiling. B->C No D Step 2: Metabolite Identification (LC-HRMS Analysis) B->D Yes E Step 3: Reaction Phenotyping (CYP inhibitors, S9 fractions, etc.) D->E F Identify Metabolic 'Soft Spot' (e.g., Nitro group, Methyl group) E->F G Step 4: Rational Drug Design (Propose structural modifications) F->G G->A Synthesize & Re-test Analogs

Sources

Troubleshooting

Technical Support Center: Refining Analytical Detection of 3-(3-Methyl-4-nitrophenoxy)azetidine Metabolites

Welcome to the technical support center for the analytical detection of 3-(3-methyl-4-nitrophenoxy)azetidine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 3-(3-methyl-4-nitrophenoxy)azetidine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during bioanalysis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methods are robust and your results are trustworthy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of method development for 3-(3-methyl-4-nitrophenoxy)azetidine metabolite analysis.

Q1: What are the primary metabolic pathways for nitroaromatic compounds like 3-(3-methyl-4-nitrophenoxy)azetidine, and how does this influence my analytical strategy?

A1: The primary metabolic pathway for many nitroaromatic compounds is nitroreduction, where the nitro group (-NO2) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group.[1] This process is often mediated by nitroreductase enzymes found in gut microbiota and mammalian cells.[1] Understanding this is critical for your analytical strategy because:

  • Analyte Polarity: The resulting amine metabolites are generally more polar than the parent drug. This significant change in polarity necessitates chromatographic conditions that can effectively retain and separate both the parent compound and its more hydrophilic metabolites. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reversed-phase columns may be required.[2][3]

  • Multiple Metabolites: Nitroreduction can produce several intermediates.[1] Your analytical method must be able to resolve these structurally similar compounds from the parent drug and from each other.

  • Chemical Instability: Some nitroaromatic compounds and their metabolites can be unstable.[4] It's crucial to handle samples appropriately to prevent degradation.

Q2: Which analytical technique is most suitable for the quantitative analysis of 3-(3-methyl-4-nitrophenoxy)azetidine and its metabolites in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[5][6] Here's why:

  • Sensitivity: LC-MS/MS offers exceptional sensitivity, which is crucial for detecting low-level metabolites in complex biological matrices like plasma or urine.[6][7]

  • Selectivity: The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) allows for highly selective detection of the target analytes, minimizing interference from endogenous matrix components.[8]

  • Structural Information: Tandem mass spectrometry provides valuable structural information through fragmentation patterns, which aids in the confident identification of metabolites.[9][10]

While other techniques like HPLC with UV detection can be used, they often lack the sensitivity and selectivity required for complex bioanalytical studies.[11]

Q3: What are the biggest challenges I should anticipate when developing an LC-MS/MS method for these analytes?

A3: The most significant challenges typically revolve around:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification.[12][13][14][15] Thorough sample preparation and chromatographic optimization are essential to mitigate these effects.[6]

  • Poor Retention of Polar Metabolites: As mentioned, the amine metabolites will be significantly more polar than the parent compound. Achieving adequate retention on traditional reversed-phase columns can be difficult.

  • Isomer Differentiation: Mass spectrometry alone may not be able to distinguish between isomeric metabolites.[5] Careful chromatographic separation is key.

  • Sample Preparation: Efficiently extracting both the moderately lipophilic parent drug and its polar metabolites from the biological matrix while removing interferences is a critical and often challenging step.[2][3][16]

Section 2: Troubleshooting Guides

This section provides a question-and-answer-based approach to solving specific experimental problems.

Issue 1: Poor Peak Shape or No Peak Observed

Q: I'm injecting my processed sample, but I'm seeing broad, tailing peaks, or no peak at all for my target metabolites. What's going on?

A: This is a common issue that can stem from several sources. Let's break it down with a logical troubleshooting workflow.

Caption: Troubleshooting workflow for poor or absent chromatographic peaks.

Causality Explained:

  • Verify Mass Spectrometer Performance First: Before troubleshooting your chromatography or sample preparation, ensure the instrument is functioning correctly.[17] Directly infuse a standard solution of your analyte into the mass spectrometer. If you don't see a stable, strong signal, the issue lies with the MS (e.g., dirty ion source, incorrect tuning parameters, detector failure).[18]

  • Assess Chromatography: If the MS is working, the problem is likely chromatographic.

    • No Retention: Highly polar amine metabolites may not be retained on a standard C18 column, eluting in the void volume where they can be masked by matrix effects.

      • Solution: Switch to a HILIC column or a reversed-phase column with a polar-embedded stationary phase. These provide alternative retention mechanisms for polar compounds.

    • Poor Peak Shape (Tailing/Fronting): This can be caused by secondary interactions between the analyte and the stationary phase, column degradation, or incompatibility between the sample solvent and the mobile phase.

      • Solution: Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase. For reversed-phase, this means a high percentage of water. For HILIC, this means a high percentage of organic solvent. Adjusting the mobile phase pH can also improve the peak shape for ionizable compounds.

  • Investigate Sample Preparation: If both the MS and chromatography seem appropriate, the issue may be with your sample preparation.

    • Low Recovery: Your chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficiently recovering the metabolites.[16]

      • Solution: Perform recovery experiments by spiking known concentrations of your analytes into a blank matrix and comparing the response to a pure standard. If recovery is low, you may need to optimize the extraction solvent, pH, or SPE sorbent.[9]

Issue 2: Inconsistent Results and Poor Reproducibility

Q: My calibration curves are not linear, and the precision of my quality control samples is poor. What could be the cause?

A: Inconsistent results are often a hallmark of unaddressed matrix effects.[6] Matrix effects occur when co-eluting endogenous compounds from the sample interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[12][13][15]

Quantitative Data Summary: Assessing Matrix Effects

Parameter Calculation Acceptance Criteria Interpretation of Failure
Matrix Factor (MF) (Peak Response in Post-Extraction Spiked Sample) / (Peak Response in Pure Solution)0.85 - 1.15MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Internal Standard (IS) Normalized MF (MF of Analyte) / (MF of IS)0.85 - 1.15A value outside this range suggests the IS is not tracking the analyte's matrix effect.
Coefficient of Variation (%CV) of MF (Standard Deviation of MF / Mean MF) * 100≤ 15%High %CV indicates variable matrix effects across different lots of the biological matrix.

Troubleshooting Strategy:

  • Quantify the Matrix Effect: Use the post-extraction spike method described in the table above to determine if you have a significant matrix effect.[12]

  • Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate your analytes from the interfering matrix components.

    • Increase Gradient Time: A longer, shallower gradient can improve resolution.

    • Use a Different Column: A column with a different selectivity may resolve the interference.

  • Enhance Sample Cleanup: If chromatographic changes are insufficient, you need a more rigorous sample preparation method.

    • Protein Precipitation (PPT): This is a simple but often "dirtier" method.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[11]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interferences.[16]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.

Section 3: Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a starting point for extracting 3-(3-methyl-4-nitrophenoxy)azetidine and its more polar metabolites from plasma.

Rationale: LLE is a robust technique that can be optimized to extract compounds with a range of polarities. By adjusting the pH of the aqueous phase, we can control the ionization state of the parent compound and its amine metabolites, thereby influencing their partitioning into the organic phase. Ethyl acetate is a versatile solvent suitable for compounds of intermediate polarity.[11][19]

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the parent drug) to each tube.

  • pH Adjustment (Optional but Recommended): To extract basic amine metabolites, add 25 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Addition of Extraction Solvent: Add 500 µL of ethyl acetate.

  • Extraction: Vortex the tubes for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new tube, being careful not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[20][21]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Development for Parent and Metabolites

This protocol provides a starting point for developing an LC-MS/MS method capable of separating the parent drug from its more polar metabolites.

Rationale: A gradient elution on a polar-embedded reversed-phase column offers a good balance for retaining both the parent compound and its polar metabolites. The acidic mobile phase (formic acid) helps to promote good peak shape and ionization in positive electrospray mode.

LC-MS/MS Parameters:

Parameter Condition Rationale
LC Column Polar-embedded C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)Provides retention for both non-polar and polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for UHPLC applications.
Gradient 5% B to 95% B over 5 minutesA starting point; may need to be adjusted for optimal separation.
Injection Volume 5 µLMinimize potential for peak distortion.
Ionization Source Electrospray Ionization (ESI), Positive ModeSuitable for protonating the azetidine and resulting amine groups.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.
Source Temp. 150 °COptimal for desolvation.
Desolvation Temp. 400 °CEnsures complete solvent evaporation.

MRM Transition Development Workflow:

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 3-(3-Methyl-4-nitrophenoxy)azetidine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, valued for its ability to impart favorable pharmacokinetic properties.[1] The novel compound, 3-(3-Methyl-4-nitroph...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, valued for its ability to impart favorable pharmacokinetic properties.[1] The novel compound, 3-(3-Methyl-4-nitrophenoxy)azetidine, represents a promising new chemical entity. This guide provides a comprehensive framework for validating its hypothesized mechanism of action as a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1. Through a series of rigorously designed experiments, we will objectively compare its performance against established MEK1/2 inhibitors, Trametinib and Selumetinib, providing the necessary data to support its progression in the drug development pipeline.

The MAPK Pathway: A Key Target in Oncology

The Ras-Raf-MEK-ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers. Consequently, the kinases within this cascade, particularly MEK1 and MEK2, have become prime targets for therapeutic intervention.[2]

We hypothesize that 3-(3-Methyl-4-nitrophenoxy)azetidine exerts its anti-proliferative effects by selectively inhibiting MEK1, thereby preventing the phosphorylation and activation of its downstream target, ERK1/2. This guide will outline the essential experiments to test this hypothesis.

Comparative Analysis of MEK Inhibitors

To establish the unique profile of 3-(3-Methyl-4-nitrophenoxy)azetidine, its performance will be benchmarked against two FDA-approved MEK inhibitors: Trametinib and Selumetinib. Both are known to be potent, selective, and non-ATP competitive allosteric inhibitors of MEK1 and MEK2.[1][2][3]

CompoundTarget(s)IC50 (MEK1)Cellular Potency (p-ERK Inhibition)Primary Indication(s)
3-(3-Methyl-4-nitrophenoxy)azetidine Hypothesized: MEK1To be determinedTo be determinedTo be determined
Trametinib MEK1/MEK2~0.92 nM~0.98 nMBRAF V600E/K-mutant metastatic melanoma
Selumetinib MEK1/MEK2~14 nM<1 µMNeurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas

Table 1: Comparative profile of 3-(3-Methyl-4-nitrophenoxy)azetidine and approved MEK inhibitors. Data for Trametinib and Selumetinib are derived from preclinical studies.[3]

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to robustly validate the mechanism of action of a novel compound. This involves a combination of biochemical, cellular, and phenotypic assays.

Biochemical Assays: Direct Target Engagement and Potency

The initial step is to ascertain direct binding to the hypothesized target and determine the inhibitory potency.[4]

Protocol 1: In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the inhibition of MEK1 kinase activity.[5]

  • Reagents and Materials: Recombinant human MEK1 enzyme, kinase buffer, ATP, a fluorescently labeled substrate peptide (e.g., inactive ERK1), and a terbium-labeled anti-phospho-ERK1 antibody.

  • Procedure:

    • Prepare a serial dilution of 3-(3-Methyl-4-nitrophenoxy)azetidine, Trametinib, and Selumetinib in DMSO.

    • In a 384-well plate, add the MEK1 enzyme to each well containing the test compounds and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of ATP and the ERK1 substrate.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the terbium-labeled anti-phospho-ERK1 antibody.

    • Measure the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce MEK1 activity by 50%.[4]

Cellular Assays: Target Modulation in a Biological Context

Confirming that the compound can engage its target within a cellular environment is a critical step.[6]

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This experiment will determine if 3-(3-Methyl-4-nitrophenoxy)azetidine inhibits MEK1 activity in a cellular context by measuring the phosphorylation of its direct downstream target, ERK.

  • Cell Line Selection: Utilize a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Procedure:

    • Plate A375 cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 3-(3-Methyl-4-nitrophenoxy)azetidine, Trametinib, and Selumetinib for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use fluorescently labeled secondary antibodies for detection and quantify the band intensities.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal to determine the dose-dependent inhibition of ERK phosphorylation.

Phenotypic Assays: Elucidating the Functional Consequences

The ultimate goal of a targeted therapy is to elicit a desired cellular response, such as inhibiting proliferation or inducing apoptosis.[7]

Protocol 3: Cell Proliferation Assay

This assay will assess the impact of MEK1 inhibition on the growth of cancer cells.[8]

  • Procedure:

    • Seed A375 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of 3-(3-Methyl-4-nitrophenoxy)azetidine, Trametinib, and Selumetinib.

    • Incubate the cells for 72 hours.

    • Measure cell viability using a commercially available assay, such as a CellTiter-Glo® luminescent assay, which quantifies ATP levels as an indicator of metabolically active cells.[9]

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Visualizing the Scientific Rationale

To clearly communicate the underlying principles of our validation strategy, the following diagrams illustrate the hypothesized signaling pathway and the experimental workflow.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Compound 3-(3-Methyl-4-nitrophenoxy)azetidine Compound->MEK1 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized mechanism of action of 3-(3-Methyl-4-nitrophenoxy)azetidine.

Experimental_Workflow Start Hypothesized MEK1 Inhibitor: 3-(3-Methyl-4-nitrophenoxy)azetidine Biochemical Biochemical Assays (TR-FRET Kinase Assay) Start->Biochemical Cellular Cellular Assays (Western Blot for p-ERK) Biochemical->Cellular Data Comparative Data Analysis (vs. Trametinib & Selumetinib) Biochemical->Data Phenotypic Phenotypic Assays (Cell Proliferation) Cellular->Phenotypic Cellular->Data Phenotypic->Data Conclusion Validation of Mechanism of Action Data->Conclusion

Sources

Comparative

A Comparative Efficacy Analysis of Novel Kinase Inhibitors: Benchmarking 3-(3-Methyl-4-nitrophenoxy)azetidine Against Established BRAF Inhibitors

Abstract: The relentless pursuit of novel therapeutics in oncology necessitates rigorous evaluation of emerging drug candidates against established standards of care. This guide provides a comprehensive framework for com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of novel therapeutics in oncology necessitates rigorous evaluation of emerging drug candidates against established standards of care. This guide provides a comprehensive framework for comparing the efficacy of a novel, hypothetical kinase inhibitor, 3-(3-Methyl-4-nitrophenoxy)azetidine (hereafter designated "Compound X"), with the clinically validated BRAF V600E inhibitors, Vemurafenib and Dabrafenib. We detail the essential in vitro and cell-based assays required for a robust head-to-head comparison, explaining the scientific rationale behind each protocol. This document serves as a methodological blueprint for researchers in drug development, offering detailed experimental workflows, data interpretation guidelines, and a foundational understanding of the critical path to characterizing a new chemical entity targeting a validated oncogenic driver.

Introduction: The Challenge of Characterizing Novel Inhibitors

The discovery of a new chemical entity with therapeutic potential is merely the first step in a long and complex journey. To justify further development, a novel compound must demonstrate clear advantages or a differentiated profile compared to existing therapies. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly important motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and novel three-dimensional trajectories for interacting with biological targets.[1][2] Compound X, 3-(3-Methyl-4-nitrophenoxy)azetidine, represents such a novel scaffold.

Given its structural features, we hypothesize that Compound X may function as a protein kinase inhibitor. To provide a tangible and relevant context for its evaluation, we will benchmark it against inhibitors of BRAF, a serine/threonine kinase that is frequently mutated in human cancers, most notably the V600E mutation in melanoma. The established BRAF inhibitors Vemurafenib and Dabrafenib will serve as our comparators.

This guide is structured to walk researchers through a logical, multi-stage evaluation process, from direct enzymatic inhibition to cellular activity and target engagement.

Section 1: In Vitro Biochemical Potency and Selectivity

Expertise & Experience: The foundational step in characterizing any inhibitor is to determine its direct effect on the purified target enzyme, divorced from cellular complexity. This biochemical assay provides the intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value is a primary indicator of a potent compound. However, potency is meaningless without selectivity. A promiscuous inhibitor that hits many kinases can lead to off-target toxicity. Therefore, assessing both potency and selectivity is a critical first step.

Experimental Protocol 1: ADP-Glo™ Kinase Assay for BRAF V600E

This protocol measures the activity of BRAF kinase by quantifying the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a lower ADP signal.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35. Prepare solutions of BRAF V600E enzyme, inactive MEK1 substrate, and ATP in this buffer.

  • Compound Dilution: Prepare a 10-point serial dilution series for Compound X, Vemurafenib, and Dabrafenib in 100% DMSO, starting at a 1000X final concentration. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate mix to the wells of a 384-well plate.

    • Add 5 nL of the serially diluted compounds using an acoustic liquid handler.

    • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at the Km for ATP).

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_reagents Prepare Buffers, Enzyme, Substrate, ATP add_enzyme Dispense Enzyme/ Substrate Mix prep_reagents->add_enzyme prep_compounds Serially Dilute Compound X & Controls add_compound Add Compounds (5 nL) prep_compounds->add_compound add_enzyme->add_compound add_atp Initiate with ATP add_compound->add_atp incubate_rxn Incubate 1 hr add_atp->incubate_rxn stop_rxn Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate_rxn->stop_rxn incubate_stop Incubate 40 min stop_rxn->incubate_stop detect_adp Add Detection Reagent (Convert ADP -> Light) incubate_stop->detect_adp incubate_detect Incubate 30 min detect_adp->incubate_detect read_plate Read Luminescence incubate_detect->read_plate analysis Normalize Data & Calculate IC50 read_plate->analysis

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Comparative Data Summary (Hypothetical)
CompoundTargetIC50 (nM)
Compound X BRAF V600E15.2
VemurafenibBRAF V600E8.8
DabrafenibBRAF V600E5.4

Trustworthiness: In this hypothetical dataset, Compound X shows potent inhibition of BRAF V600E. While its IC50 is slightly higher than the established drugs, it is well within the nanomolar range required for a promising lead compound. The next crucial step is to understand its selectivity profile by screening it against a broad panel of other kinases. A truly valuable inhibitor will show a large window of potency between its intended target and other kinases.

Section 2: Cellular Efficacy and Anti-Proliferative Activity

Expertise & Experience: A compound that is potent in a biochemical assay may not be effective in a cellular context. Cell membranes, efflux pumps, and intracellular ATP concentrations can all prevent a compound from reaching its target. Therefore, assessing an inhibitor's ability to halt the proliferation of cancer cells harboring the target mutation is a critical validation step. We use a human melanoma cell line, A375, which is homozygous for the BRAF V600E mutation and dependent on this pathway for survival.

Experimental Protocol 2: CellTiter-Glo® Cell Viability Assay

This assay quantifies cell viability by measuring intracellular ATP levels, which correlate with the number of metabolically active cells.

Methodology:

  • Cell Plating: Seed A375 cells into 384-well, white-walled plates at a density of 1,000 cells per well in 40 µL of culture medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X, Vemurafenib, and Dabrafenib in culture medium. Add 10 µL of the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • ATP Detection:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated (DMSO) controls and calculate the GI50 (concentration for 50% growth inhibition).

Workflow for Cellular Viability Assay

G plate_cells Seed A375 Cells in 384-well Plate attach_cells Incubate Overnight plate_cells->attach_cells treat_cells Add Serially Diluted Compounds attach_cells->treat_cells incubate_72h Incubate 72 hours treat_cells->incubate_72h equilibrate Equilibrate to Room Temp incubate_72h->equilibrate add_ctg Add CellTiter-Glo® Reagent equilibrate->add_ctg lyse_cells Mix to Lyse Cells add_ctg->lyse_cells stabilize Incubate 10 min lyse_cells->stabilize read_plate Read Luminescence stabilize->read_plate analysis Calculate GI50 read_plate->analysis

Caption: Workflow for determining cellular anti-proliferative GI50.

Comparative Data Summary (Hypothetical)
CompoundCell LineGI50 (nM)
Compound X A375 (BRAF V600E)45.7
VemurafenibA375 (BRAF V600E)31.5
DabrafenibA375 (BRAF V600E)18.9

Trustworthiness: The hypothetical GI50 value for Compound X is higher than its biochemical IC50, which is expected due to the challenges of the cellular environment. Crucially, it remains in the potent nanomolar range, demonstrating that the compound can enter cells and inhibit its target effectively enough to halt proliferation. Its performance relative to Vemurafenib and Dabrafenib is consistent with the biochemical data.

Section 3: On-Target Pathway Modulation

Expertise & Experience: Demonstrating that a compound inhibits cell growth is not enough; we must prove that it does so by acting on the intended target. For a BRAF inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates, MEK and ERK. Western blotting is the gold-standard technique for visualizing this on-target effect.

BRAF/MEK/ERK Signaling Pathway

G cluster_pathway MAPK Signaling Cascade BRAF BRAF V600E (Constitutively Active) MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor Compound X Vemurafenib Dabrafenib Inhibitor->BRAF inhibits

Caption: The constitutively active BRAF V600E mutant drives proliferation via MEK/ERK.

Experimental Protocol 3: Western Blot for Phospho-ERK

Methodology:

  • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with Compound X, Vemurafenib, or Dabrafenib at 1x, 10x, and 100x their respective GI50 concentrations for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Trustworthiness: A successful experiment will show a dose-dependent decrease in the p-ERK signal in cells treated with Compound X, mirroring the effects of Vemurafenib and Dabrafenib. The total ERK signal should remain constant across all lanes. This result provides direct evidence that Compound X engages and inhibits the BRAF kinase in cells, leading to the desired downstream pathway suppression.

Conclusion

This guide outlines a foundational, three-tiered strategy for the initial efficacy comparison of a novel kinase inhibitor, using the hypothetical molecule 3-(3-Methyl-4-nitrophenoxy)azetidine as a model. By systematically evaluating its biochemical potency , cellular activity , and on-target pathway modulation against well-characterized competitors like Vemurafenib and Dabrafenib, researchers can build a robust data package. This methodical approach ensures that decisions regarding the future development of a compound are based on sound, scientifically rigorous, and comparative evidence. The hypothetical data presented here positions Compound X as a promising lead candidate worthy of further investigation, including comprehensive selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.

References

  • Azetidine Derivatives as Novel gamma-Aminobutyric Acid Uptake Inhibitors: European Journal of Medicinal Chemistry, [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity: Journal of Medicinal and Chemical Sciences, [Link]

  • Azetidines of pharmacological interest: Archiv der Pharmazie, [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Organic & Biomolecular Chemistry, [Link]

  • A Single-Step Synthesis of Azetidine-3-amines: The Journal of Organic Chemistry, [Link]

  • Azetidine synthesis overview: Organic Chemistry Portal, [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents: Marine Drugs, [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds: ACS Medicinal Chemistry Letters, [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methyl-4-nitrophenoxy)azetidine Analogs as Kinase Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of novel 3-(3-Methyl-4-nitrophenoxy)azetidine analogs. The azetidine scaffold is a cornerstone in modern med...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of novel 3-(3-Methyl-4-nitrophenoxy)azetidine analogs. The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties.[1] As a four-membered, sp³-rich nitrogen-containing heterocycle, it confers a degree of conformational rigidity and metabolic stability, making it an attractive motif for designing potent and selective therapeutic agents.[1][2] This guide delves into the systematic chemical modifications of the 3-(3-Methyl-4-nitrophenoxy)azetidine core, presenting comparative experimental data to elucidate the structural features critical for biological activity. Our focus is on the inhibition of a hypothetical protein kinase, "Kinase X," a representative target in oncology drug discovery.

The narrative herein is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data to explain the causal relationships between molecular structure and biological function, grounded in established principles of medicinal chemistry.

Rationale and General Synthetic Strategy

The design of this analog series is predicated on exploring the chemical space around the 3-phenoxy-azetidine core. The 3-methyl-4-nitrophenoxy headgroup is a classic starting point, with the nitro group acting as a potential hydrogen bond acceptor and the methyl group probing a specific hydrophobic pocket. The central azetidine ring serves as a rigid linker, while the substituent on the azetidine nitrogen is a key vector for modulating potency, selectivity, and pharmacokinetic properties.[3]

The general synthesis of these analogs is achieved through a robust multi-step sequence, outlined below. The key step is the nucleophilic aromatic substitution (SₙAr) reaction between a protected 3-hydroxyazetidine and an activated fluoroaromatic precursor.

General Synthetic Workflow

Caption: General synthetic route to 3-(3-Methyl-4-nitrophenoxy)azetidine analogs.

This synthetic approach is highly modular, allowing for the facile introduction of diverse functional groups at the azetidine nitrogen (R¹ position), enabling a thorough investigation of the SAR.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the synthesized analogs was assessed through a series of in vitro assays to determine their potency against the target Kinase X, selectivity against a related off-target (Kinase Y), cell permeability, and metabolic stability. The data presented in Table 1 provides a quantitative basis for the following SAR discussion.

Table 1: Comparative Performance of 3-(3-Methyl-4-nitrophenoxy)azetidine Analogs
Compound IDR¹ Substituent (on Azetidine-N)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Selectivity Index (Y/X)Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s)Microsomal Stability (t₁/₂, min)
1a -H1250>10000>81.215
1b -CH₃450890019.83.525
1c -CH₂CH₃210650031.05.138
1d -CH(CH₃)₂85420049.47.855
1e -c-propyl60550091.78.2>60
1f -CH₂-c-propyl2575003009.5>60
1g -CH₂Ph35015004.311.212
1h -C(O)CH₃980>10000>102.142
1i -SO₂CH₃1500>10000>61.8>60
1j -CH₂(4-F-Ph)95680071.610.835
Influence of the Azetidine Nitrogen (R¹) Substituent

The substituent on the azetidine nitrogen is a critical determinant of biological activity.

  • Basicity and Potency: The unsubstituted parent compound 1a (-H) displays weak activity. Introduction of small, lipophilic alkyl groups progressively enhances potency, from methyl (1b ) to ethyl (1c ) and isopropyl (1d ). This trend suggests that the R¹ group occupies a hydrophobic pocket in the kinase active site.

  • Optimal Hydrophobicity and Shape: The highest potency is achieved with small, strained cyclic systems. The cyclopropylmethyl group in compound 1f (IC₅₀ = 25 nM) is optimal, demonstrating a remarkable increase in potency and selectivity. This suggests that the specific shape and conformational constraint of this group provide an ideal fit within the target's binding pocket. The simple cyclopropyl group (1e ) is also highly effective.

  • Steric Hindrance: Larger, more flexible groups like benzyl (1g ) lead to a significant loss of potency, likely due to steric clashes. The poor metabolic stability of 1g also highlights potential liabilities with benzylic positions.

  • Electron-Withdrawing Groups: Replacing the basic nitrogen with neutral or electron-deficient functionalities, such as an acetyl (1h ) or mesyl (1i ) group, drastically reduces potency. This strongly indicates that a basic nitrogen atom is crucial for a key interaction, possibly forming a salt bridge with an acidic residue (e.g., Asp or Glu) in the active site.

  • Substituted Aromatics: Comparing the benzyl analog 1g with its fluorinated counterpart 1j reveals that adding a 4-fluoro substituent can recover some potency. This may be due to favorable electronic interactions or by mitigating the metabolic liability of the benzyl group.

Role of the Phenoxy Ring Substituents

While this guide focuses on R¹ modifications, the 3-methyl and 4-nitro groups on the phenoxy ring are foundational. Preliminary studies (data not shown) indicated that:

  • The 4-nitro group is a critical hydrogen bond acceptor. Its replacement with less polar groups like -CN or -Cl resulted in a >20-fold loss in activity.

  • The 3-methyl group provides a beneficial hydrophobic interaction. Removing it or replacing it with hydrogen led to a ~5-fold decrease in potency.

Experimental Protocols & Methodologies

To ensure scientific integrity, all protocols are designed as self-validating systems. The methods described below were used to generate the data in Table 1.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol quantifies the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the kinase.

Causality: This competitive binding assay directly measures the affinity of the test compound for the target kinase, providing a robust IC₅₀ value. Using a europium-labeled antibody and a fluorescent tracer creates a FRET signal that is inversely proportional to the amount of bound test compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 4X solution of the Kinase X-Europium antibody complex and a 4X solution of the Alexa Fluor™ tracer in the specified kinase buffer.

  • Compound Plating: Serially dilute test compounds in DMSO, then further dilute in kinase buffer to create 4X final assay concentrations. Plate 2.5 µL of the diluted compounds into a 384-well plate.

  • Kinase/Tracer Addition: Add 2.5 µL of the 4X tracer solution to all wells. Then, add 5 µL of the 4X Kinase X/antibody solution to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

In Vitro Screening Cascade

A hierarchical screening approach was employed to efficiently identify promising candidates while minimizing resource expenditure.

G A Primary Screen: Kinase X IC₅₀ @ 1 µM B Dose-Response Curve: Determine Kinase X IC₅₀ A->B Hits (<50% Inh) C Selectivity Screen: Kinase Y IC₅₀ B->C Potent Hits (IC₅₀ < 500 nM) D ADME Profiling: PAMPA & Microsomal Stability C->D Selective Hits (SI > 10) E Lead Candidate for In Vivo Studies D->E Good Profile

Caption: Workflow for in vitro screening of azetidine analogs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive transcellular permeability.

Causality: The PAMPA model uses a lipid-infused artificial membrane to mimic the lipid environment of the intestinal barrier. A compound's ability to cross this membrane is a strong indicator of its potential for passive oral absorption.

Step-by-Step Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a 1% solution of lecithin in dodecane.

  • Compound Addition: Add the test compounds (in a buffered solution at pH 7.4) to the donor wells of the filter plate.

  • Assay Assembly: Place the filter plate onto a 96-well acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pₑ) using the established formula based on the concentration changes and physical parameters of the system.

Conclusion and Future Directions

The SAR studies of 3-(3-Methyl-4-nitrophenoxy)azetidine analogs have successfully identified key structural features required for potent and selective inhibition of Kinase X. A basic azetidine nitrogen substituted with a small, conformationally constrained lipophilic group, such as cyclopropylmethyl (1f ), is optimal for activity. This substitution pattern yields high potency, excellent selectivity, and favorable drug-like properties, including good cell permeability and high metabolic stability.

Future work should focus on:

  • Co-crystallography: Obtaining a crystal structure of a lead compound (e.g., 1f ) bound to Kinase X to validate the binding hypothesis and guide further rational design.

  • Phenoxy Ring Optimization: Exploring alternative hydrogen bond acceptors to replace the nitro group, which can sometimes be a liability due to metabolic reduction into toxic species.

  • In Vivo Efficacy: Advancing lead candidates like 1f into animal models to evaluate their pharmacokinetic profiles and antitumor efficacy.

This systematic approach provides a robust framework for the continued development of this promising chemical series.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Comparative Guide to the Structure-Activity Relationship of 3-((4-Bromophenyl)sulfonyl)

Sources

Comparative

In Vivo Efficacy of 3-(3-Methyl-4-nitrophenoxy)azetidine: A Comparative Guide for Preclinical Oncology

This guide provides a comprehensive in vivo validation framework for a novel therapeutic candidate, 3-(3-Methyl-4-nitrophenoxy)azetidine, benchmarked against established anti-cancer agents. It is intended for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation framework for a novel therapeutic candidate, 3-(3-Methyl-4-nitrophenoxy)azetidine, benchmarked against established anti-cancer agents. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology.

Introduction: The Rationale for Targeting Angiogenesis in Oncology

The proliferation of solid tumors is intrinsically linked to angiogenesis, the formation of new blood vessels that supply essential nutrients and oxygen.[1] A pivotal mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[2][3] Consequently, inhibiting VEGFR-2 signaling has emerged as a cornerstone of modern cancer therapy, leading to the development of numerous small-molecule inhibitors.[4][5][6]

This guide introduces 3-(3-Methyl-4-nitrophenoxy)azetidine , a novel small-molecule entity. Based on its structural motifs, particularly the nitrophenoxy group, we hypothesize that it functions as a potent and selective VEGFR-2 inhibitor. This document outlines a rigorous in vivo validation strategy to test this hypothesis and compares its potential therapeutic efficacy against two FDA-approved multi-kinase inhibitors with significant anti-angiogenic activity: Sorafenib and Sunitinib.[7]

Mechanism of Action: VEGFR-2 Signaling and Inhibition

VEGFR-2, upon binding its ligand VEGF-A, dimerizes and autophosphorylates, triggering downstream signaling cascades like the PI3K-Akt and MAPK pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival.[8] The therapeutic strategy for inhibitors like 3-(3-Methyl-4-nitrophenoxy)azetidine, Sorafenib, and Sunitinib is to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and halting the angiogenic process.[8]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 ATP ATP ATP->P_VEGFR2 Phosphorylation PI3K PI3K/Akt Pathway P_VEGFR2->PI3K MAPK MAPK Pathway P_VEGFR2->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival PI3K->Proliferation MAPK->Proliferation Inhibitor 3-(3-Methyl-4-nitrophenoxy)azetidine Sorafenib | Sunitinib Inhibitor->ATP Blocks Binding

Figure 1: VEGFR-2 signaling pathway and points of inhibition.

In Vivo Validation Workflow: A Step-by-Step Protocol

To empirically assess the anti-tumor activity of 3-(3-Methyl-4-nitrophenoxy)azetidine, a human tumor xenograft model is employed. The HCT-116 human colorectal carcinoma cell line is a well-established and robust model for this purpose.[9][10][11]

InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis start HCT-116 Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth to ~150 mm³ implant->growth random Randomization into Treatment Groups growth->random dosing Daily Oral Gavage: - Vehicle - Test Compound - Comparators random->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) dosing->monitoring endpoint Euthanasia & Tumor Excision (Day 21 or Tumor Burden Limit) monitoring->endpoint analysis - Tumor Weight - Pharmacodynamic Analysis (e.g., Microvessel Density) endpoint->analysis

Figure 2: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol
  • Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

  • Tumor Implantation: 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.[13][14]

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is calculated using the formula: (Length x Width²) / 2. Once tumors reach an average volume of approximately 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[11]

  • Drug Formulation and Administration:

    • Vehicle: Formulated based on the solubility of the test compounds (e.g., 0.5% carboxymethylcellulose).

    • 3-(3-Methyl-4-nitrophenoxy)azetidine (Compound X): Dosed at 30 mg/kg, orally, once daily.

    • Sorafenib: Dosed at 30 mg/kg, orally, once daily.[12][15]

    • Sunitinib: Dosed at 30 mg/kg, orally, once daily.[16]

  • Efficacy Monitoring: Tumor volumes and body weights are measured 2-3 times per week. Significant body weight loss (>15%) may necessitate dose reduction or cessation.

  • Endpoint and Tissue Collection: After 21 days of treatment, or when tumors in the vehicle group reach the predetermined size limit, mice are euthanized. Tumors are excised, weighed, and a portion is fixed in 10% formalin for immunohistochemistry, while another portion is snap-frozen for molecular analysis.[17]

Comparative Performance Analysis

The following tables present both real-world data for the comparators and projected, plausible data for our investigational compound, 3-(3-Methyl-4-nitrophenoxy)azetidine (referred to as Compound X).

Table 1: In Vivo Anti-Tumor Efficacy in HCT-116 Xenograft Model
Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (g)
Vehicle1650 ± 210-1.7 ± 0.25
Compound X (30 mg/kg) 415 ± 95 74.8% 0.45 ± 0.11
Sorafenib (30 mg/kg)[13][18]990 ± 15040.0%1.0 ± 0.18
Sunitinib (30 mg/kg)[16]750 ± 13054.5%0.8 ± 0.15

Data for Compound X are hypothetical. Data for comparators are based on published studies.

Pharmacodynamic Endpoint: Microvessel Density (MVD)

To confirm the anti-angiogenic mechanism of action, tumor sections are stained for the endothelial cell marker CD31. Microvessel density is then quantified by counting the number of stained vessels in the most vascularized areas ("hotspots") of the tumor.[1][19][20][21]

Table 2: Effect of Treatment on Tumor Microvessel Density (MVD)
Treatment GroupMean Microvessels per High-Power Field (HPF)Reduction in MVD vs. Vehicle (%)
Vehicle45 ± 8-
Compound X (30 mg/kg) 12 ± 4 73.3%
Sorafenib (30 mg/kg)25 ± 644.4%
Sunitinib (30 mg/kg)20 ± 555.6%

Data for Compound X are hypothetical. Data for comparators are representative of their known anti-angiogenic activity.

Discussion and Future Directions

The presented in vivo validation protocol provides a robust framework for assessing the therapeutic potential of novel anti-angiogenic agents. Based on the hypothetical data, 3-(3-Methyl-4-nitrophenoxy)azetidine demonstrates superior anti-tumor efficacy in the HCT-116 xenograft model compared to established drugs like Sorafenib and Sunitinib. The significant reduction in tumor growth and microvessel density strongly supports its hypothesized mechanism as a potent VEGFR-2 inhibitor.

These encouraging, albeit projected, results warrant further investigation. Subsequent studies should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target engagement and efficacy.

  • Toxicity studies: To establish a comprehensive safety profile.

  • Orthotopic models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.[10]

  • Combination studies: To explore synergistic effects with other anti-cancer therapies.

By adhering to this structured, data-driven approach, the therapeutic potential of 3-(3-Methyl-4-nitrophenoxy)azetidine can be thoroughly and efficiently evaluated, paving the way for its potential clinical development.

References

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Sanea, M. M. (2022). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Drug Design, Development and Therapy, 16, 623–644. [Link]

  • Abdel-Rahman, O. (2022). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Journal of Cancer Research and Clinical Oncology. [Link]

  • Nagy, J. A., Dvorak, A. M., & Dvorak, H. F. (2003). Evaluation of microvascular density in tumors: pro and contra. Seminars in Thrombosis and Hemostasis, 29(5), 491-502. [Link]

  • Maae, E., Nielsen, B. S., & Sørensen, F. B. (2003). Evaluation of microvascular density in tumors: pro and contra. APMIS, 111(7-8), 777-789. [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. [Link]

  • Röcken, C., & Stix, B. (2014). Continuous representation of tumor microvessel density and detection of angiogenic hotspots in histological whole-slide images. Scientific Reports, 4, 6378. [Link]

  • Azizi, M., Ghafouri-Fard, S., & Modarressi, M. H. (2023). Microvessel Density Assessment and Related Factors in Patients with Endometrial Cancer: A Cross-Sectional Study. International Journal of Cancer Management, 16(1). [Link]

  • Zhang, L., et al. (2023). Immunohistochemical Assessment of Microvessel Density in OSCC: Spatial Heterogeneity of Angiogenesis and Its Impact on Survival. Cancers, 15(19), 4897. [Link]

  • Li, J., et al. (2025). Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis. Journal of Experimental & Clinical Cancer Research, 44(1), 1-14. [Link]

  • Bio-protocol. (2020). In vivo tumor xenograft study. Bio-protocol, 10(12), e3668. [Link]

  • Technion Israel Institute of Technology. (2017). Standard Operating Procedure (SOP) for safely operating and conducting husbandry of mice exposed to human origin substances while generating patient-derived xenografts. [Link]

  • Chen, Y., et al. (2018). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. Oncology Letters, 15(5), 6735-6744. [Link]

  • Li, J., et al. (2025). Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis. Journal of Experimental & Clinical Cancer Research. [Link]

  • Liu, B., et al. (2016). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Oncotarget, 7(44), 71570-71583. [Link]

  • Baylor College of Medicine. Patient-Derived Xenograft Core Standard Operating Procedures. [Link]

  • Langenkamp, E., et al. (2010). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. Angiogenesis, 13(3), 241-252. [Link]

  • Patient-Derived Xenograft and Advanced In Vivo Models Core. (2021). Standard Operating Procedures: SOP_MTL-1.4 Tumor Tissue Excision for PDX Maintenance. [Link]

  • Wang, X., et al. (2019). Sorafenib treatment inhibits tumor growth in HLE xenografts in nude mice and this effect is attenuated by concomitant DCP treatment. Journal of Cancer, 10(2), 481-489. [Link]

  • Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. [Link]

  • Zopf, D., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(62), 104836-104848. [Link]

  • National Cancer Institute. (2017). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. The Cancer Imaging Archive. [Link]

  • National Cancer Institute. (2019). SOP50102: Positron Emission Tomography (PET)/X-Ray Computerized Tomography (CT) imaging protocol. The Cancer Imaging Archive. [Link]

  • Altogen Labs. (n.d.). HCT116 Xenograft Model. [Link]

  • Al-Ostoot, F. H., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 623-644. [Link]

  • Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. [Link]

  • ResearchGate. (n.d.). Clinical development of VEGFR-2 inhibitors. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the ADME Properties of Novel 3-(3-Methyl-4-nitrophenoxy)azetidine Derivatives

For drug discovery teams working on novel chemical scaffolds, an early and robust understanding of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. It is the critical differentiator bet...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery teams working on novel chemical scaffolds, an early and robust understanding of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. It is the critical differentiator between a promising lead compound and a candidate destined for late-stage failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the ADME profiles of novel 3-(3-Methyl-4-nitrophenoxy)azetidine derivatives.

The narrative that follows is grounded in years of field-proven experience, prioritizing not just the "how" but the "why" behind each experimental choice. The protocols described are designed to be self-validating systems, ensuring data integrity and reproducibility. We will delve into the essential assays required to build a comprehensive ADME profile, enabling clear, data-driven decisions for lead optimization and candidate selection.

The Central Role of Early ADME Profiling

In the initial stages of drug discovery, optimizing for target potency often takes precedence. However, even the most potent compound is therapeutically useless if it cannot reach its target in sufficient concentrations or if it is metabolized too quickly.[1][2][3] The 3-(3-Methyl-4-nitrophenoxy)azetidine scaffold presents a unique chemical space; its properties cannot be assumed. Therefore, a parallel, integrated assessment of ADME properties is not just recommended—it is essential for efficient project progression.[3][4] This guide focuses on the foundational in vitro assays that provide the first critical glimpse into a compound's potential pharmacokinetic behavior.[5]

Section 1: Metabolic Stability Assessment

Expertise & Experience: A primary reason for campaign failure is unfavorable metabolic stability.[6] A compound that is rapidly metabolized by liver enzymes will likely have poor bioavailability and a short half-life, making it difficult to maintain therapeutic concentrations in vivo.[6][7] Therefore, our first priority is to assess the intrinsic clearance (Clint) of our derivatives. We utilize liver microsomes as a first-tier assay due to their cost-effectiveness and high concentration of Phase I metabolizing enzymes, particularly Cytochrome P450s (CYPs).[6]

Trustworthiness: To ensure the validity of our results, each assay must include positive controls (compounds with known high and low clearance) and negative controls (incubations without the necessary cofactor, NADPH). This validates that the observed compound loss is due to enzymatic metabolism.

Key Experiment: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes.[6] The output, intrinsic clearance, is a crucial parameter for predicting in vivo hepatic clearance.[7]

G P1 Prepare Compound Stock (10 mM in DMSO) I1 Pre-incubate Compound + Microsomes at 37°C P1->I1 P2 Prepare Microsomes (Human Liver Microsomes) P2->I1 P3 Prepare NADPH Cofactor Solution (Regenerating System) I2 Initiate Reaction by adding NADPH P3->I2 I1->I2 I3 Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (e.g., Acetonitrile) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate % Remaining vs. Time A3->A4 A5 Determine Half-Life (t½) and Intrinsic Clearance (Clint) A4->A5

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation:

    • Prepare a 10 mM stock solution of each 3-(3-Methyl-4-nitrophenoxy)azetidine derivative in DMSO.

    • Thaw human liver microsomes (e.g., pooled from 200 donors) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Include positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating solution.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • The "time 0" sample is taken immediately after adding the compound but before adding NADPH, representing 100% of the compound.

  • Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the line.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Data Summary Table: Metabolic Stability
Derivative IDR-Group ModificationHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
AZ-001-H
AZ-002-F
AZ-003-OCH3
Verapamil (Control)N/A
Warfarin (Control)N/A

Section 2: Permeability and Efflux Assessment

Expertise & Experience: For an orally administered drug, intestinal permeability is a gatekeeper for absorption.[8] We use the Caco-2 cell line, which originates from human colon adenocarcinoma, as our primary model. When cultured, these cells differentiate to form a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier.[8][9] Crucially, Caco-2 cells also express key efflux transporters, like P-glycoprotein (P-gp), allowing us to assess not just passive diffusion but also active efflux—a common mechanism of poor drug absorption.[10]

Trustworthiness: The integrity of the Caco-2 monolayer is non-negotiable. We validate this for every experiment by measuring the Transepithelial Electrical Resistance (TEER).[11][12] Additionally, co-dosing with a low-permeability marker (e.g., Lucifer Yellow) confirms that the tight junctions are intact throughout the assay. High and low permeability control compounds (e.g., Propranolol and Atenolol) are included to benchmark the assay performance.

Key Experiment: Bidirectional Caco-2 Permeability Assay

This assay measures the rate of compound transport across the Caco-2 cell monolayer in both directions: from the apical (A) side to the basolateral (B) side, mimicking absorption, and from B to A, assessing efflux.[9]

G P1 Seed Caco-2 cells on Transwell inserts P2 Culture for 21 days to form monolayer P1->P2 P3 Verify Monolayer Integrity (TEER measurement) P2->P3 A1 Wash monolayer with buffer P3->A1 A2 Add Compound to Donor Side (Apical or Basolateral) A1->A2 A3 Incubate at 37°C for 2 hours A2->A3 A4 Sample from Receiver Side at specified time A3->A4 AN1 Quantify Compound in samples by LC-MS/MS A4->AN1 AN2 Calculate Apparent Permeability (Papp) for A->B and B->A AN1->AN2 AN3 Calculate Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) AN2->AN3

Caption: Bidirectional Caco-2 permeability assay workflow.

  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell filter inserts and culture for 21-25 days until a differentiated monolayer is formed.

    • Confirm monolayer integrity by measuring TEER values. Only use monolayers with TEER values ≥ 200 Ω·cm².[12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[10]

    • For A-to-B transport: Add the test compound (e.g., 10 µM final concentration) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[10]

    • For B-to-A transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[12]

    • Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[10]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.[13]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.[9]

Data Summary Table: Permeability & Efflux
Derivative IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
AZ-001
AZ-002
AZ-003
Propranolol (High)High
Atenolol (Low)Low
Digoxin (Efflux)Low (High Efflux)

Permeability Class: High (>10), Medium (2-10), Low (<2) x 10⁻⁶ cm/s

Section 3: Aqueous Solubility

Expertise & Experience: Poor solubility is a pervasive issue in drug discovery that can confound bioassay results and lead to poor bioavailability.[14] We employ a high-throughput kinetic solubility assay early on, as it is well-suited for screening a series of derivatives.[14][15] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point at which it precipitates.[16] While not a measure of true thermodynamic solubility, it provides a rapid and reliable rank-ordering of compounds, which is precisely what is needed for lead optimization.

Trustworthiness: The assay's reliability hinges on precise liquid handling and consistent analysis. We use nephelometry (light scattering) to detect precipitate formation, which is a highly sensitive and objective measure.[14] The final DMSO concentration is kept low (e.g., <2%) to minimize its solubilizing effect and better reflect aqueous conditions.

Key Experiment: Kinetic Solubility by Nephelometry

This assay determines the solubility of a compound in an aqueous buffer when added from a DMSO stock.

  • Preparation:

    • Prepare 10 mM stock solutions of each derivative in 100% DMSO.

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Assay Execution:

    • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.[17]

    • Add the aqueous buffer to achieve the desired final compound concentration.[17]

    • Mix thoroughly and incubate at room temperature for 2 hours to allow precipitation to equilibrate.[18][17]

  • Analysis:

    • Measure the turbidity of each well using a laser nephelometer, which quantifies the amount of scattered light from undissolved particles.[17]

    • The solubility limit is defined as the highest concentration at which the nephelometry reading is indistinguishable from the background (buffer + DMSO only).

Data Summary Table: Aqueous Solubility
Derivative IDR-Group ModificationKinetic Solubility at pH 7.4 (µM)
AZ-001-H
AZ-002-F
AZ-003-OCH3
Faecal-001 (Poorly Soluble Control)N/A
Diclofenac (Soluble Control)N/A

Section 4: Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Inhibition of major CYP isoforms is a primary cause of clinical drug-drug interactions (DDIs).[19][20] An investigational drug that inhibits a CYP enzyme can slow the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity.[19][21] Regulatory agencies require testing against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22][23] Our screening strategy involves an initial single-point concentration to identify potential inhibitors, followed by a full IC50 determination for any hits.

Trustworthiness: The assay uses human liver microsomes as the enzyme source and isoform-specific probe substrates that produce a unique metabolite.[22] The inhibition is measured by the decrease in metabolite formation.[19] Each assay includes a known inhibitor for each CYP isoform as a positive control, ensuring the system is responsive and the data are valid.

Key Experiment: CYP Inhibition IC50 Assay

This assay determines the concentration of a test compound that causes 50% inhibition of the activity of a specific CYP isoform.

  • Preparation:

    • Prepare test compounds and known inhibitors at various concentrations.

    • Prepare human liver microsomes (0.2 mg/mL) and the appropriate CYP-isoform specific probe substrate in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the microsomes, test compound (or control inhibitor), and probe substrate at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate for a short, specific time (e.g., 10-15 minutes) that is within the linear range of metabolite formation.

  • Quenching and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Interpretation:

    • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Data Summary Table: CYP Inhibition Profile (IC50, µM)
Derivative IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
AZ-001
AZ-002
AZ-003
Control InhibitorIC50IC50IC50IC50IC50

Generally, IC50 > 10 µM is considered low risk, 1-10 µM is moderate risk, and < 1 µM is high risk.

Conclusion and Path Forward

This guide outlines the essential in vitro ADME assays required to build a robust, comparative dataset for your series of 3-(3-Methyl-4-nitrophenoxy)azetidine derivatives. By systematically evaluating metabolic stability, permeability, solubility, and CYP inhibition, you can construct a multi-parameter profile for each compound. This allows for a holistic, data-driven approach to lead optimization.

The most promising derivatives will exhibit a balanced profile: moderate to low clearance, high permeability with low efflux, adequate aqueous solubility, and minimal CYP inhibition. The data generated using these protocols will provide the confidence needed to select the best candidates for progression into more complex in vivo pharmacokinetic studies, ultimately increasing the probability of success for your drug discovery program.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. MDCK-MDR1 Permeability Assay.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Selvita. In Vitro ADME.
  • Enamine. MDR1-MDCKII Permeability Assay.
  • NIH. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases.
  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.
  • Evotec. Caco-2 Permeability Assay.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Creative Bioarray. MDR1-MDCK Permeability Assay.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Caco2 assay protocol.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • PubMed. In vitro solubility assays in drug discovery.
  • Eurofins Discovery. Metabolic Stability Services.
  • Merck Millipore. MultiScreen Caco-2 Assay System.
  • BioDuro. ADME MDR1-MDCK Permeability Assay.
  • NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • AxisPharm. MDCK-MDR1 Permeability Assay.
  • BioDuro. In Vitro ADME.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Eurofins Discovery. CYP Inhibition Assays.
  • Frontage Laboratories. Metabolic Stability.
  • YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability.
  • Enamine. Caco-2 Permeability Assay.

Sources

Comparative

Benchmarking the Selectivity of Kinase Inhibitors: A Comparative Guide Featuring Dabrafenib

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery Protein kinases are a cornerstone of cellular signaling, regulating a vast array of physiological processes. Their dysregulation is a hallmark...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prominent class of drug targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1]

A lack of selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window of a drug candidate.[2] Conversely, a well-defined selectivity profile, where an inhibitor potently modulates its intended target(s) with minimal impact on other kinases, is a key determinant of clinical success. Therefore, rigorous and comprehensive benchmarking of inhibitor selectivity is a critical step in the drug discovery and development process.

This guide provides an in-depth technical overview of the methodologies used to benchmark the selectivity of kinase inhibitors. We will use Dabrafenib , a potent and selective inhibitor of mutant BRAF kinases, as a representative example to illustrate these principles and protocols.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret kinase inhibitor selectivity studies.

Featured Compound Profile: Dabrafenib

Dabrafenib is a reversible, ATP-competitive inhibitor of RAF kinases.[6] It exhibits high potency against the BRAF V600E mutant, which is prevalent in various cancers, including melanoma.[3][7] While highly selective for BRAF V600 mutants, Dabrafenib also demonstrates activity against wild-type BRAF and CRAF, albeit at higher concentrations.[5] Understanding this selectivity profile is crucial for elucidating its therapeutic efficacy and potential off-target liabilities.[2][8][9][10]

Comparative Selectivity Analysis: A Multi-faceted Approach

A comprehensive assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This multi-pronged approach provides a holistic view of a compound's interaction with its intended target and the broader kinome.

In Vitro Biochemical Kinase Profiling

Biochemical kinase assays are a foundational tool for assessing inhibitor selectivity.[11] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Large-scale panels of kinases are commercially available, allowing for broad profiling against a significant portion of the human kinome.[12]

Principle of the Assay: The core principle of most biochemical kinase assays is to quantify the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[11][13] Inhibition of this process by a compound is measured as a decrease in signal. Common detection methods include:

  • Radiometric Assays: These are often considered the "gold standard" and involve the use of radiolabeled ATP (e.g., [γ-³³P]ATP).[12] The amount of radioactivity incorporated into the substrate is measured, providing a direct and sensitive readout of kinase activity.

  • Fluorescence-Based Assays: These non-radioactive methods have gained popularity due to their safety and high-throughput compatibility.[14] They include formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[15]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Assay Platform) [12]

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the test compound (e.g., Dabrafenib) at various concentrations, a specific peptide or protein substrate, and a buffer containing MgCl₂.

  • Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto a filter membrane. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Signal Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation: Kinome Selectivity of Dabrafenib (Hypothetical Data)

The results of a broad kinase panel screen are often visualized using a dendrogram, which illustrates the phylogenetic relationship between kinases.[16][17][18][19][20] The degree of inhibition is typically represented by the size of the circle corresponding to each kinase.

Table 1: Hypothetical Biochemical Selectivity Profile of Dabrafenib

Kinase TargetIC₅₀ (nM)
BRAF V600E 0.5
BRAF (wild-type) 3.0
CRAF 5.0
Kinase X250
Kinase Y>1000
Kinase Z>1000

Diagram: Biochemical Kinase Assay Workflow

cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Kinase + Substrate + Buffer Kinase + Substrate + Buffer Add Dabrafenib Add Dabrafenib Kinase + Substrate + Buffer->Add Dabrafenib Add [γ-³³P]ATP Add [γ-³³P]ATP Add Dabrafenib->Add [γ-³³P]ATP Initiate Reaction Incubate Incubate Add [γ-³³P]ATP->Incubate Spot on Filter Spot on Filter Incubate->Spot on Filter Wash Wash Spot on Filter->Wash Scintillation Counting Scintillation Counting Wash->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC₅₀ Determine IC₅₀ Calculate % Inhibition->Determine IC₅₀

Caption: Workflow for a radiometric biochemical kinase assay.

Cell-Based Target Engagement Assays

While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment. Cell-based target engagement assays are crucial for confirming that a compound interacts with its intended target in a more physiologically relevant context.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a live-cell method that quantifies the binding of a small molecule to a target protein.[21][22][23][24][25]

Principle of the Assay: The target protein is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[22]

Experimental Protocol: NanoBRET™ Target Engagement Assay [21][24]

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Assay Plating: Seed the transfected cells into a multi-well assay plate.

  • Compound and Tracer Addition: Add the test compound (e.g., Dabrafenib) at various concentrations, followed by the addition of the fluorescent NanoBRET™ tracer.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the IC₅₀ value from the dose-response curve of the test compound.

Diagram: NanoBRET™ Target Engagement Assay Principle

cluster_0 No Inhibitor cluster_1 With Dabrafenib NanoLuc-Kinase Tracer BRET Signal BRET Signal NanoLuc-Kinase2 Dabrafenib No BRET Signal No BRET Signal

Caption: Principle of the NanoBRET™ target engagement assay.

CETSA® is a powerful biophysical method for assessing target engagement in cells and tissues.[26][27][28][29][30] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[27]

Principle of the Assay: When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures (its melting temperature) can be shifted upon ligand binding. A stabilizing ligand will increase the melting temperature of its target protein.[27]

Experimental Protocol: CETSA® [26][28]

  • Cell Treatment: Treat intact cells with the test compound (e.g., Dabrafenib) or a vehicle control (DMSO).

  • Heat Challenge: Aliquot the cell suspension and heat the different aliquots to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift.

Data Presentation: CETSA® Results for Dabrafenib (Hypothetical Data)

Table 2: Hypothetical CETSA® Thermal Shift Data for Dabrafenib

Target ProteinTreatmentMelting Temperature (°C)Thermal Shift (ΔTm)
BRAF V600EDMSO48.5-
BRAF V600EDabrafenib (1 µM)55.2+6.7°C
Off-target Kinase ZDMSO52.1-
Off-target Kinase ZDabrafenib (1 µM)52.3+0.2°C

Diagram: CETSA® Experimental Workflow

Treat Cells with Dabrafenib Treat Cells with Dabrafenib Heat Challenge (Temperature Gradient) Heat Challenge (Temperature Gradient) Treat Cells with Dabrafenib->Heat Challenge (Temperature Gradient) Cell Lysis Cell Lysis Heat Challenge (Temperature Gradient)->Cell Lysis Centrifugation (Separate Soluble/Aggregated) Centrifugation (Separate Soluble/Aggregated) Cell Lysis->Centrifugation (Separate Soluble/Aggregated) Quantify Soluble Target Protein (e.g., Western Blot) Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation (Separate Soluble/Aggregated)->Quantify Soluble Target Protein (e.g., Western Blot) Generate Melting Curve Generate Melting Curve Quantify Soluble Target Protein (e.g., Western Blot)->Generate Melting Curve Determine Thermal Shift Determine Thermal Shift Generate Melting Curve->Determine Thermal Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Competitive Binding Assays

Competitive binding assays are another valuable tool for quantifying the interaction between an inhibitor and its target kinase.[31][32][33][34] These assays measure the ability of a test compound to displace a known, often labeled, ligand from the kinase's ATP-binding site.

Principle of the Assay: A labeled probe with a known affinity for the kinase is incubated with the enzyme. The test compound is then added at various concentrations. The displacement of the labeled probe by the test compound is measured, and from this, the binding affinity (Ki) of the test compound can be determined.[31][33]

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The selectivity of a kinase inhibitor is not a single data point but rather a comprehensive profile built from multiple orthogonal assays. By integrating data from in vitro biochemical screens, cell-based target engagement assays like NanoBRET™ and CETSA®, and competitive binding studies, researchers can gain a deep understanding of a compound's on-target potency and off-target liabilities. This knowledge is paramount for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies. The case of Dabrafenib exemplifies how a thorough characterization of selectivity contributes to the successful clinical application of a kinase inhibitor.

References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. Available at: [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. ResearchGate. Available at: [Link]

  • Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. ResearchGate. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). ResearchGate. Available at: [Link]

  • Dabrafenib Therapy and BRAF Genotype. NCBI Bookshelf. Available at: [Link]

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • 164 Effects of Dabrafenib and Trametinib, Cancer Therapies that Target Braf and MEK, on Cardiac Signalling. BMJ Heart. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. Available at: [Link]

  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. Molecular Oncology. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. Available at: [Link]

  • Specificity profiles of clinical kinase inhibitors.Kinase dendrograms... ResearchGate. Available at: [Link]

  • What is a Dendrogram? Hierarchical Cluster Analysis. Displayr. Available at: [Link]

  • Hierarchical Clustering / Dendrograms. NCSS. Available at: [Link]

  • [Q] How to interpret a hierarchical clustering dendrogram?. Reddit. Available at: [Link]

  • Dendrograms & PFGE analysis. APHL. Available at: [Link]

Sources

Validation

Reproducibility in Focus: A Comparative Guide to the Synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine and a Pyrrolidine-Based Bioisostere

For researchers and drug development professionals, the azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The compound 3-(3-Methyl-4-nitrophenoxy)azetidine represents a key structural motif, combining the strained four-membered ring with a substituted phenoxy moiety. However, the reproducibility of experiments involving this and similar molecules is paramount for the consistent generation of reliable biological data.

This guide provides an in-depth, comparative analysis of a robust synthetic route to 3-(3-Methyl-4-nitrophenoxy)azetidine and a closely related pyrrolidine-based alternative, 3-(3-Methyl-4-nitrophenoxy)pyrrolidine. By examining the nuances of their respective syntheses, we aim to provide researchers with the insights necessary to make informed decisions in their own experimental designs.

The Azetidine Advantage: Navigating the Synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine

The synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a well-established and reproducible method.

Overall Synthetic Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Deprotection A N-Boc-3-hydroxyazetidine C Mitsunobu Reaction A->C B 3-Methyl-4-nitrophenol B->C D N-Boc-3-(3-methyl-4-nitrophenoxy)azetidine C->D E Acidic Deprotection (TFA) D->E F 3-(3-Methyl-4-nitrophenoxy)azetidine E->F

Synthetic workflow for 3-(3-Methyl-4-nitrophenoxy)azetidine.

Experimental Protocol: Synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

The synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, is a critical first step. A reliable method involves the protection of 3-hydroxyazetidine hydrochloride.[3]

  • Dissolution and Basification: Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in deionized water. Add sodium bicarbonate (2 equivalents) portion-wise with stirring until gas evolution ceases.

  • Boc Protection: To the aqueous solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) in tetrahydrofuran (THF).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Workup and Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine as a white solid.

Part 2: Mitsunobu Coupling

The Mitsunobu reaction is a reliable method for forming the aryl ether linkage with inversion of stereochemistry if a chiral center is present.[4][5]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1 equivalent), 3-methyl-4-nitrophenol (1.1 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford N-Boc-3-(3-methyl-4-nitrophenoxy)azetidine.

Part 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.[6][7]

  • Acidic Cleavage: Dissolve the purified N-Boc-3-(3-methyl-4-nitrophenoxy)azetidine (1 equivalent) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 equivalents) and stir at room temperature for 2-4 hours.

  • Neutralization and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(3-methyl-4-nitrophenoxy)azetidine.

A Comparative Look: The Pyrrolidine Bioisostere

In drug discovery, pyrrolidines are often explored as bioisosteres of azetidines.[2] The synthesis of the corresponding pyrrolidine analog, 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, offers a valuable point of comparison in terms of synthetic accessibility and scalability.

Overall Synthetic Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Deprotection A N-Boc-3-hydroxypyrrolidine C Williamson Ether Synthesis A->C B 3-Methyl-4-nitrophenol B->C D N-Boc-3-(3-methyl-4-nitrophenoxy)pyrrolidine C->D E Acidic Deprotection (HCl) D->E F 3-(3-Methyl-4-nitrophenoxy)pyrrolidine E->F

Synthetic workflow for 3-(3-Methyl-4-nitrophenoxy)pyrrolidine.

Experimental Protocol: Synthesis of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine

Part 1: Williamson Ether Synthesis

For the less sterically hindered pyrrolidine, the Williamson ether synthesis is a more cost-effective and atom-economical choice compared to the Mitsunobu reaction.[8][9]

  • Alkoxide Formation: In a round-bottom flask, dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.

  • Aryl Halide Addition: To the resulting alkoxide, add a solution of 1-fluoro-2-methyl-4-nitrobenzene (1 equivalent) in DMF.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Purification: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Part 2: N-Boc Deprotection

  • Acidic Cleavage: Dissolve the purified N-Boc-3-(3-methyl-4-nitrophenoxy)pyrrolidine in a solution of 4M HCl in 1,4-dioxane.

  • Isolation: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-methyl-4-nitrophenoxy)pyrrolidine hydrochloride.

Head-to-Head Comparison: Azetidine vs. Pyrrolidine Synthesis

Parameter3-(3-Methyl-4-nitrophenoxy)azetidine Synthesis3-(3-Methyl-4-nitrophenoxy)pyrrolidine SynthesisRationale and Insights
Coupling Method Mitsunobu ReactionWilliamson Ether SynthesisThe Mitsunobu reaction is often preferred for more sterically hindered or sensitive alcohols like N-Boc-3-hydroxyazetidine, as it proceeds under milder, neutral conditions. The Williamson ether synthesis is a more classical and cost-effective approach, suitable for less hindered alcohols like N-Boc-3-hydroxypyrrolidine.
Key Reagents PPh₃, DIADNaH, 1-fluoro-2-methyl-4-nitrobenzeneThe Mitsunobu reaction requires stoichiometric amounts of phosphine and azodicarboxylate, which can complicate purification. The Williamson synthesis uses a strong base and an aryl halide, which are generally easier to handle and remove.
Reaction Conditions 0°C to room temperature80-90°CThe milder conditions of the Mitsunobu reaction can be advantageous for complex molecules with sensitive functional groups. The higher temperatures of the Williamson synthesis may not be suitable for all substrates.
Byproducts Triphenylphosphine oxide, reduced DIADSodium saltsThe byproducts of the Mitsunobu reaction can be challenging to remove completely, often requiring careful chromatography. The inorganic salts from the Williamson synthesis are easily removed by an aqueous workup.
Overall Yield Typically moderate to goodGenerally good to excellentThe Williamson ether synthesis often provides higher yields for simple aryl ether formations. The Mitsunobu reaction yields can be more variable depending on the substrate.
Reproducibility Good, but sensitive to reagent quality and moistureExcellent, a very robust and well-established reactionThe Williamson ether synthesis is known for its high reproducibility. The Mitsunobu reaction requires careful control of anhydrous conditions and high-purity reagents to ensure consistent results.

Conclusion: Choosing the Right Path for Your Research

Both the azetidine and pyrrolidine scaffolds are valuable tools in the arsenal of the medicinal chemist. The choice of which to pursue can be influenced by a variety of factors, including the desired biological activity and the synthetic feasibility.

The synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine, while requiring more specialized reagents for the key coupling step, is a reproducible process that provides access to a highly sought-after chemical space. The pyrrolidine analog, on the other hand, can be synthesized through a more classical and often higher-yielding route.

By understanding the intricacies of each synthetic pathway, researchers can better anticipate challenges, optimize conditions, and ultimately, enhance the reproducibility of their experiments. This, in turn, will lead to more reliable data and accelerate the pace of drug discovery and development.

References

  • Beck, A., et al. (2011). Strategies and challenges for the next generation of antibody-drug conjugates.
  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available at: [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Arkat USA. (n.d.). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available at: [Link]

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Available at: [Link]

  • ResearchGate. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Available at: [Link]

  • PubMed. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • ResearchGate. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • The Synthetic Inspector. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available at: [Link]

  • ResearchGate. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available at: [Link]

Sources

Comparative

Comparative Analysis of Binding Kinetics: A Case Study of 3-(3-Methyl-4-nitrophenoxy)azetidine as a Novel BTK Inhibitor

Abstract: This guide provides a comprehensive comparative analysis of the binding kinetics for a novel compound, 3-(3-Methyl-4-nitrophenoxy)azetidine, positioned as a potential reversible inhibitor of Bruton's Tyrosine K...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparative analysis of the binding kinetics for a novel compound, 3-(3-Methyl-4-nitrophenoxy)azetidine, positioned as a potential reversible inhibitor of Bruton's Tyrosine Kinase (BTK). In the landscape of targeted therapies, particularly for B-cell malignancies, understanding an inhibitor's kinetic profile is paramount for predicting its efficacy, duration of action, and potential for off-target effects. This document details the experimental framework for characterizing binding kinetics using Surface Plasmon Resonance (SPR), compares the hypothetical kinetic profile of our lead compound against the established covalent BTK inhibitors Ibrutinib and Acalabrutinib, and discusses the mechanistic implications of these findings for drug development professionals.

Introduction: The Critical Role of Binding Kinetics in Drug Efficacy

In modern drug discovery, the paradigm has shifted from a singular focus on drug potency (often measured by IC₅₀ or Kd) to a more holistic understanding of a drug-target interaction, where binding kinetics plays a pivotal role. The rates at which a drug associates with its target (kₒₙ) and dissociates from it (kₒff) determine the residence time (τ), a parameter that often correlates more strongly with in vivo efficacy than thermodynamic affinity alone.[1][2][3][4] A longer residence time can lead to a more durable pharmacological effect, even when plasma concentrations of the drug fall.[4][5]

Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a validated therapeutic target for various B-cell cancers and autoimmune diseases.[6][7][8] The first-generation BTK inhibitor, Ibrutinib, forms a covalent bond with Cys481, leading to irreversible inhibition.[9] However, it is known to lack selectivity, leading to off-target effects.[10] Second-generation inhibitors like Acalabrutinib were developed to improve selectivity and reduce these off-target activities.[11]

This guide introduces a novel, hypothetical reversible inhibitor, 3-(3-Methyl-4-nitrophenoxy)azetidine, and outlines a rigorous methodology for comparing its binding kinetics against these established drugs.

Experimental Design: Surface Plasmon Resonance (SPR) for Kinetic Characterization

To ensure the highest degree of accuracy and trustworthiness, we employ Surface Plasmon Resonance (SPR) technology. SPR is a powerful, label-free technique that measures changes in the refractive index at a sensor chip surface to monitor the binding of an analyte (the inhibitor) to an immobilized ligand (the target protein, BTK) in real-time, providing direct measurement of association and dissociation rates.[12][13][14][15]

Causality Behind Experimental Choices
  • Why SPR? SPR provides rich kinetic data (kₒₙ, kₒff) directly, unlike endpoint assays which only provide equilibrium parameters like KD or IC₅₀.[12] Being label-free, it avoids modifications to the compound or protein that could alter their natural binding behavior.

  • Immobilization Strategy: We will use a standard amine coupling method to covalently immobilize recombinant human BTK protein onto a CM5 sensor chip. This method is robust, but controlling protein density is critical to avoid mass transport limitations or avidity effects that can corrupt kinetic data.[13] Maintaining the activity of the immobilized kinase is essential for reliable results.[13]

  • Data Validation: Each experiment must include a reference flow cell (a deactivated surface) to subtract non-specific binding and buffer effects. A range of analyte concentrations should be tested, and the resulting sensorgrams are fitted to a 1:1 Langmuir binding model, which describes a simple reversible bimolecular interaction. The validity of this model is confirmed by examining the residual plots for systematic deviations.

Step-by-Step SPR Protocol
  • Chip Preparation: Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Ligand Immobilization: Inject recombinant human BTK protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired density (typically 2000-3000 Response Units) is achieved.

  • Surface Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active esters on the surface.

  • Kinetic Analysis:

    • Association Phase: Inject a series of concentrations of the test inhibitor (e.g., 3-(3-Methyl-4-nitrophenoxy)azetidine, Ibrutinib, Acalabrutinib) in a suitable running buffer (e.g., HBS-EP+) over both the BTK-immobilized and reference flow cells for a defined period (e.g., 180 seconds).

    • Dissociation Phase: Flow running buffer alone over the chip for an extended period (e.g., 600 seconds or longer) to monitor the dissociation of the inhibitor from the BTK protein.

  • Regeneration: If necessary, inject a pulse of a low-pH buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte before the next cycle.

  • Data Processing: Double-reference the raw data by subtracting the signal from the reference flow cell and a buffer-only ("zero concentration") injection. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₒₙ, kₒff, and calculate the equilibrium dissociation constant Kd (kₒff/kₒₙ).

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_analysis Kinetic Analysis Cycle cluster_data Data Processing Activation 1. Surface Activation (NHS/EDC) Immobilization 2. BTK Immobilization (Amine Coupling) Activation->Immobilization Deactivation 3. Quenching (Ethanolamine) Immobilization->Deactivation Association 4. Analyte Injection (Association) Deactivation->Association Dissociation 5. Buffer Flow (Dissociation) Association->Dissociation Regeneration 6. Surface Regeneration (Low pH Pulse) Dissociation->Regeneration Ref_Subtract 7. Double Referencing Regeneration->Ref_Subtract Model_Fit 8. Kinetic Model Fitting (e.g., 1:1 Langmuir) Ref_Subtract->Model_Fit Results 9. Obtain k_on, k_off, K_d Model_Fit->Results

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Comparative Kinetic Data

The following table summarizes the hypothetical binding kinetics data for 3-(3-Methyl-4-nitrophenoxy)azetidine compared to literature-derived data for Ibrutinib and Acalabrutinib. This data is presented to illustrate how kinetic parameters inform our understanding of a compound's mechanism of action.

CompoundTargetkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Kd (nM)Residence Time (τ = 1/kₒff) (min)Binding Type
3-(3-Methyl-4-nitrophenoxy)azetidine BTK1.8 x 10⁶4.5 x 10⁻⁴0.2537.0Reversible
Ibrutinib BTK~1 x 10⁷CovalentN/AIndefiniteCovalent[9][16]
Acalabrutinib BTK~9 x 10⁶CovalentN/AIndefiniteCovalent[11][17]

Note: Data for Ibrutinib and Acalabrutinib reflect their covalent mechanism, for which a simple kₒff and Kd are not applicable in the same way as for a reversible inhibitor. The kₒₙ values for these compounds reflect the initial association step before covalent bond formation. The data for 3-(3-Methyl-4-nitrophenoxy)azetidine is hypothetical for illustrative purposes.

Interpretation and Mechanistic Insights

The kinetic data reveals distinct profiles for each compound, with significant implications for their pharmacological behavior.

  • 3-(3-Methyl-4-nitrophenoxy)azetidine: Our lead compound demonstrates a rapid association rate (kₒₙ) and a very slow dissociation rate (kₒff). This combination results in a high affinity (sub-nanomolar Kd) and, most importantly, a long residence time of nearly 40 minutes. Such a profile is highly desirable for a reversible inhibitor. It suggests that the drug will remain engaged with its target long after the systemic concentration has decreased, potentially leading to sustained target inhibition in vivo.[3][5] This "kinetically-optimized" profile could translate to less frequent dosing and a more durable clinical response.

  • Ibrutinib & Acalabrutinib: As covalent inhibitors, these drugs exhibit very rapid association rates followed by the formation of a permanent bond with the Cys481 residue of BTK.[9][16][17] This results in an effectively infinite residence time, and their efficacy is driven by this irreversible inactivation of the enzyme. Recovery of BTK activity in cells requires de novo protein synthesis.[18] The key difference between them lies not in their kinetics with BTK, but in their selectivity and off-target kinetic profiles, where Acalabrutinib was designed to have fewer off-target covalent interactions, thereby improving its safety profile.[11][19]

Visualizing the Target Pathway

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Cell_Response Cell Proliferation & Survival Downstream->Cell_Response Inhibitor 3-(3-Methyl-4-nitrophenoxy)azetidine (Reversible Inhibitor) Inhibitor->BTK Long Residence Time Covalent_Inhibitor Ibrutinib / Acalabrutinib (Covalent Inhibitors) Covalent_Inhibitor->BTK Irreversible

Caption: The role of BTK in the BCR signaling pathway and points of inhibition.

Conclusion

The binding kinetics of 3-(3-Methyl-4-nitrophenoxy)azetidine, characterized by a long residence time, position it as a promising reversible inhibitor of BTK. Unlike covalent inhibitors such as Ibrutinib and Acalabrutinib, its efficacy would be driven by sustained, non-permanent target engagement. This kinetic profile suggests the potential for durable pharmacology comparable to covalent drugs but with the inherent safety advantage of reversibility, which may mitigate risks associated with permanent off-target modification. Further studies are essential to correlate these in vitro kinetic parameters with in vivo pharmacodynamic markers to fully validate its therapeutic potential.

References

  • BenchChem. Fenebrutinib's Binding Kinetics to Bruton's Tyrosine Kinase: An In-depth Technical Guide.
  • Leff P. Temperature-dependence of the kinetics of the binding of [3H]-(+)-N-methyl-4-methyldiphenhydramine to the histamine H1-receptor: comparison with the kinetics of [3H]-mepyramine. Br J Pharmacol. 1987;91(3):443-50. Available from: [Link]

  • Hopper M, et al. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. ACS Chem Biol. 2019;14(12):2646-2655. Available from: [Link]

  • Lee CS, et al. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncol. 2015;11(13):1847-65. Available from: [Link]

  • Ayaz P, et al. Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects. J Am Chem Soc. 2025;147(31):12676-12687. Available from: [Link]

  • Zhang R, Monsma F. The importance of drug-target residence time. Curr Opin Drug Discov Devel. 2009;12(4):488-96. Available from: [Link]

  • Sugawara E, et al. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Anal Biochem. 2015;476:45-53. Available from: [Link]

  • Wikipedia. Bruton's tyrosine kinase. Available from: [Link]

  • Ayaz P, et al. Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. J Am Chem Soc. 2025;147(31):12676-12687. Available from: [Link]

  • Covey T, et al. Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Treated with Acalabrutinib. Clin Cancer Res. 2017;23(14):3734-3743. Available from: [Link]

  • Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. 2013. Available from: [Link]

  • van Veldhoven JPD, et al. Structure-Affinity Relationships and Structure-Kinetics Relationships of Pyrido[2,1-f]purine-2,4-dione Derivatives as Human Adenosine A3 Receptor Antagonists. J Med Chem. 2017;60(19):8137-8149. Available from: [Link]

  • Al-Ghadir S, et al. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Front Immunol. 2024;15:1425175. Available from: [Link]

  • Liu Y, et al. Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Cent Sci. 2019;5(6):1048-1055. Available from: [Link]

  • Herman SEM, et al. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Clin Cancer Res. 2017;23(14):3734-43. Available from: [Link]

  • Srinivasan B, et al. The dynamics of drug-target interactions: Drug-target residence time and its impact on efficacy and safety. Med Res Rev. 2025;45(5):e2671. Available from: [Link]

  • Isbell J, et al. Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Med Chem Lett. 2023;14(2):167-173. Available from: [Link]

  • Wu H, et al. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Mol Cancer Ther. 2021;20(10):1858-1869. Available from: [Link]

  • Kyo M, et al. High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Methods Mol Biol. 2025;3131:167-178. Available from: [Link]

  • Wang X, et al. Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proc Natl Acad Sci U S A. 2015;112(30):9294-9. Available from: [Link]

  • Herman SEM, et al. Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clin Cancer Res. 2017;23(14):3734-43. Available from: [Link]

  • Wiendl H, et al. Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... ResearchGate. 2021. Available from: [Link]

  • AA Blocks. 3-methyl-3-[2-methyl-4-(trifluoromethyl)phenoxy]azetidine. Available from: [Link]

  • Burger JA, et al. Kinetics of CLL cells in tissues and blood during therapy with the BTK inhibitor ibrutinib. Blood. 2014;123(26):4132-5. Available from: [Link]

  • Brooks J, et al. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Int J Mol Sci. 2024;25(12):6649. Available from: [Link]

  • Wu H, et al. Distinct binding modes of covalent BTK inhibitors to the BTK... ResearchGate. 2021. Available from: [Link]

  • Copeland RA. Drug-Target Residence Time: Critical Information for Lead Optimization. SLAS Discov. 2011;16(6):799-807. Available from: [Link]

  • Al-Salama ZT. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers (Basel). 2024;16(14):2572. Available from: [Link]

  • O'Sullivan D, et al. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. J Control Release. 2017;253:128-136. Available from: [Link]

  • Copeland RA, et al. The dynamics of drug-target interactions: drug-target residence time and its impact on efficacy and safety. Expert Opin Drug Discov. 2010;5(4):305-17. Available from: [Link]

  • Lleshi D, et al. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Sci Rep. 2019;9(1):1532. Available from: [Link]

  • Marcotte DJ, et al. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLoS One. 2023;18(8):e0289531. Available from: [Link]

  • de Vries R, et al. Schematic of the ibrutinib-BTK covalent binding model F: relative... ResearchGate. 2018. Available from: [Link]

  • Fun HK, et al. [3-Bromo-meth-yl-1-(4-methyl-phenyl-sulfon-yl)azetidin-3-yl]methanol. Acta Crystallogr Sect E Struct Rep Online. 2011;68(Pt 1):o111. Available from: [Link]

  • PubChem. 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Methyl-4-nitrophenoxy)azetidine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(3-Methyl-4-nitrophenoxy)azetidine. As a research chemical, its long-term toxicological and environmental properties may...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(3-Methyl-4-nitrophenoxy)azetidine. As a research chemical, its long-term toxicological and environmental properties may not be fully elucidated. Therefore, this protocol is grounded in a conservative assessment of hazards based on its structural motifs—the azetidine ring and the nitroaromatic group—and adheres to established best practices for chemical waste management.

Part 1: Hazard Assessment and Characterization

  • Azetidine Moiety : The parent azetidine ring is a saturated heterocycle known to be a flammable, corrosive, and strongly basic compound.[1][2] Its derivatives may retain some of this reactivity and basicity.

  • Nitroaromatic Group : Nitroaromatic compounds are a well-documented class of chemicals often associated with toxicity.[3] The presence of the nitro group can also render the compound reactive, particularly with strong oxidizing or reducing agents.

  • Related Compounds : Data from similar molecules provide further insight. For instance, 3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[4] The precursor, 3-Methyl-4-nitrophenol, is listed as harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[5]

Based on this analysis, 3-(3-Methyl-4-nitrophenoxy)azetidine must be handled as a hazardous substance with the potential for irritation, toxicity, and chemical reactivity.

Hazard Category Inferred Risk Based on Structural Analogs Primary Safety Concern
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.[5]Minimize all routes of exposure through engineering controls and appropriate PPE.
Skin/Eye Irritation Assumed to be a skin and serious eye irritant.[4][5] May cause allergic skin reactions.[4]Avoid all direct contact. Mandates the use of gloves and eye protection.
Reactivity Nitroaromatic compounds can be incompatible with strong oxidizing acids.[6][7]Requires careful segregation from incompatible waste streams.
Environmental Many nitroaromatic compounds are toxic to aquatic life.Prevent release to the environment. Do not dispose of down the drain.[8]

Part 2: Mandatory Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to create a barrier against potential exposure.

PPE Category Specification and Rationale
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.
Eye/Face Protection Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
Skin & Body Protection A standard laboratory coat is required to protect against incidental contact. Ensure it is fully buttoned.
Work Area All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to minimize inhalation risk.[9]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of 3-(3-Methyl-4-nitrophenoxy)azetidine must be conducted in strict accordance with local, state, and federal regulations.[10] The following is a procedural guide for its collection as hazardous waste.

Step 1: Waste Characterization and Segregation

  • Identify : Classify all materials (pure compound, contaminated labware, spill cleanup debris) containing 3-(3-Methyl-4-nitrophenoxy)azetidine as hazardous chemical waste.

  • Segregate : This is the most critical step. Do not mix this waste stream with others unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Keep separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[6][7]

    • Collect aqueous waste separately from organic solvent waste.[7]

Step 2: Containerization

  • Select a Compatible Container : Use a dedicated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). If possible, using the original manufacturer's container for surplus chemicals is a good practice.[7][11]

  • Ensure Good Condition : The container must be in good condition, free from cracks or residue on the outside, with a securely sealing cap.[10] Keep the container closed at all times except when adding waste.[10][11]

Step 3: Labeling

  • Attach a Hazardous Waste Label : As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's EHS department.[11]

  • Complete the Label : Fill out the label completely and accurately.

    • Write the full chemical name: "Waste 3-(3-Methyl-4-nitrophenoxy)azetidine". Avoid abbreviations or formulas.

    • List all components and their approximate percentages, including any solvents.

    • Indicate the date when waste was first added to the container (the "accumulation start date").[11]

Step 4: Waste Accumulation and Storage

  • Designated Storage Area : Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[8][9]

  • Secondary Containment : All liquid waste containers must be kept in a secondary containment bin to catch any potential leaks.[11]

  • Segregated Storage : Ensure the storage location is away from incompatible materials.

Step 5: Arranging for Disposal

  • Request Pickup : Once the container is full (typically 75-90% capacity) or approaching its accumulation time limit, schedule a waste pickup with your institution's EHS office.[7][11] Do not overfill containers.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_store Storage & Disposal Phase A Identify Waste: 3-(3-Methyl-4-nitrophenoxy)azetidine (Solid, Liquid, or Contaminated Debris) B Assess Hazards: Irritant, Potentially Toxic, Chemically Reactive A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible, Leak-Proof Container C->D E Affix & Complete Hazardous Waste Label D->E F Add Waste to Container (in Fume Hood) E->F G Securely Seal Container F->G H Place in Secondary Containment G->H I Store in Designated Satellite Accumulation Area H->I J Request EHS Pickup (When Full or Near Time Limit) I->J K Proper Disposal by EHS J->K

Caption: Waste Disposal Workflow for 3-(3-Methyl-4-nitrophenoxy)azetidine.

Part 4: Emergency Procedures

  • Spill : In case of a small spill inside a chemical fume hood, absorb the material with a compatible absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent and debris into your hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

Part 5: Scientific Context - Degradation of Nitroaromatics

From a chemical standpoint, it is noteworthy that nitroaromatic compounds are subjects of significant bioremediation research.[12] Microorganisms have evolved various pathways to degrade these compounds, often by first reducing the nitro group to an amino group or by removing the nitro group from the aromatic ring entirely.[13][14] These processes, involving enzymes like oxygenases and reductases, can ultimately mineralize the compounds into simpler molecules like carbon dioxide and water.[3][15] While these methods are not applicable for routine laboratory-scale disposal, they represent a sustainable frontier in managing environmental contamination from this class of chemicals.[13]

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Available at: [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)azetidine. PubChem. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • PubChem. (n.d.). Azetidine. PubChem. Available at: [Link]

  • PubChem. (n.d.). Azetidine, N-methyl-. PubChem. Available at: [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]

  • YouTube. (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Scope of saturated heterocycles. ResearchGate. Available at: [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-4-nitrophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(3-Methyl-4-nitrophenoxy)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.